N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFFBNNZWLMHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N'-(3-Aminophenyl)-N,N-dimethylsulfamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bifunctional organic molecule featuring a reactive aniline moiety and a chemically stable N,N-dimethylsulfamide group. This unique combination makes it a compound of significant interest in medicinal chemistry and drug development, where it can serve as a versatile scaffold or a key synthetic intermediate.[1][2] Its structural properties allow for diverse chemical modifications, enabling the exploration of new chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectral characteristics, key reactivity insights, and potential applications. A critical aspect of its chemistry, the potential for the N,N-dimethylsulfamide moiety to act as a precursor to carcinogenic N-nitrosodimethylamine (NDMA) under specific oxidative conditions, is also discussed in detail to ensure a complete and safety-conscious understanding of the molecule.[3]
Chemical Identity and Physicochemical Properties
This compound is an aromatic sulfamide. The primary amine at the meta-position of the phenyl ring and the tertiary dimethylated sulfamide group confer distinct chemical properties that can be selectively addressed in synthetic strategies.
| Property | Value | Source(s) |
| CAS Number | 57947-0-9 | [4] |
| Molecular Formula | C₈H₁₃N₃O₂S | [4] |
| Molecular Weight | 215.27 g/mol | [4] |
| Physical Form | Solid | |
| InChI Key | VGFFBNNZWLMHDF-UHFFFAOYSA-N | |
| SMILES | CN(C)S(=O)(=O)Nc1cccc(N)c1 | |
| Storage | Room temperature, sealed in dry, dark place |
Synthesis and Purification
The most direct and widely adopted strategy for the synthesis of substituted anilines involves the reduction of the corresponding nitroarene precursor.[5] This approach is favored for its high efficiency and the ready availability of nitroaromatic starting materials.
Proposed Synthetic Pathway
The synthesis of this compound would logically proceed via the catalytic hydrogenation of its nitro-precursor, N'-(3-nitrophenyl)-N,N-dimethylsulfamide. This precursor can be synthesized from 3-nitroaniline and N,N-dimethylsulfamoyl chloride. The subsequent reduction of the nitro group is a standard transformation that can be achieved with high yield and selectivity using various catalytic systems.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the catalytic reduction of nitroarenes.
Objective: To synthesize this compound from N'-(3-nitrophenyl)-N,N-dimethylsulfamide.
Materials:
-
N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH), reaction solvent
-
Hydrogen (H₂) gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide in a suitable volume of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The catalyst is pyrophoric and must be handled with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system several times with hydrogen gas to replace the inert atmosphere.
-
Reaction Execution: Pressurize the system with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Causality Note: Filtering through diatomaceous earth prevents the fine catalyst particles from passing through and contaminating the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Characterization Strategy
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high purity. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
Predicted Spectral Analysis
While experimental spectra are not widely available in public literature, the chemical structure allows for a confident prediction of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl groups of the sulfamide.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (C4, C6) | 6.2 - 6.4 | multiplet | 2H |
| Aromatic CH (C2) | ~6.8 | triplet | 1H |
| Aromatic CH (C5) | ~7.0 | triplet | 1H |
| -NH₂ (aniline) | 3.5 - 4.5 | broad singlet | 2H |
| -NH- (sulfamide) | 8.5 - 9.5 | singlet | 1H |
| -N(CH₃)₂ | ~2.6 | singlet | 6H |
¹³C NMR Spectroscopy
The carbon spectrum will be characterized by four signals in the aromatic region and one signal for the methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~38 |
| Aromatic C-NH₂ (C3) | ~148 |
| Aromatic C-NH- (C1) | ~142 |
| Aromatic CHs (C2, C4, C5, C6) | 105 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups present in the molecule.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (Sulfamide) | Stretch | ~3250 | Medium (one band) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong |
| S=O (Sulfamide) | Asymmetric & Symmetric Stretch | 1320-1360 & 1140-1180 | Strong |
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺.
-
Predicted [M+H]⁺: m/z = 216.08
Chemical Reactivity and Mechanistic Insights
Reactivity of the Aromatic Amine
The primary aromatic amine is a versatile functional handle. As a nucleophile, it can undergo a range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a valuable intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer-type reactions.[6]
The amine group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6).[6]
Reactivity of the Sulfamide Moiety
The N,N-dimethylsulfamide group is generally considered chemically robust and less reactive than the aniline moiety.[7] This stability is advantageous in drug design, as it provides a stable core or linker that is resistant to metabolic degradation. The sulfamide can act as a hydrogen bond donor (via the -NH-) and acceptor (via the sulfonyl oxygens), which is crucial for molecular recognition at biological targets.[8]
Critical Insight: Potential for N-Nitrosamine Formation
A significant chemical property of molecules containing a dimethylsulfamide group is their potential to form N-nitrosodimethylamine (NDMA) upon reaction with nitrosating agents.[9] NDMA is classified as a probable human carcinogen. This reaction is of particular concern in water treatment processes that use ozone or chloramine, where N,N-dimethylsulfamide (a known degradation product of some fungicides) has been identified as a key NDMA precursor.[3]
The mechanism involves the attack of a nitrosating agent (e.g., formed from nitrite impurities) on the dimethylamine nitrogen of the sulfamide.
Caption: Potential pathway to NDMA formation.
For drug development professionals, this means that any synthesis or formulation process involving this compound must be carefully controlled to exclude sources of nitrite or other nitrosating agents to mitigate the risk of forming this hazardous impurity.[9]
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive building block in medicinal chemistry.
Role as a Bioisostere and Scaffold
The sulfamide group is often used as a bioisosteric replacement for sulfonamide, sulfamate, or urea functionalities.[8] Its ability to participate in hydrogen bonding allows it to mimic the interactions of these groups while potentially offering improved physicochemical properties, such as metabolic stability or cell permeability. The aniline portion of the molecule provides a common starting point for building out larger structures found in many classes of drugs.[1][10]
Utility as a Synthetic Intermediate
As a bifunctional molecule, it allows for orthogonal chemical strategies. The more reactive aniline group can be modified first while the sulfamide remains intact. This makes it a valuable intermediate for synthesizing libraries of compounds for high-throughput screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs). The aniline moiety is a precursor for a vast number of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[1][11]
Safety and Handling
Based on data for the compound, it should be handled with appropriate precautions.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- Johnson, T. A. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
- Wikipedia. (n.d.). Sulfonamide.
- LookChem. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis.
- Rama, E., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(1), 1746-1757. [Link]
- Slideshare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship.
- ResearchGate. (n.d.). N-nitrosodimethylamine (NDMA) formation from the ozonation of model compounds | Request PDF.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis | Request PDF.
- ACS Publications. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 64(20), 14797-14817. [Link]
- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide.
- PubMed. (2021). Nitrite leads to the formation of N-nitrosodimethylamine during sulfate radical oxidation of dimethylamine compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
An In-depth Technical Guide to the Molecular Structure and Characterization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide. Aimed at professionals in the fields of chemical research and drug development, this document offers a detailed exploration of the compound's synthesis through a proposed two-step pathway involving nitration and subsequent reduction. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, based on established principles and analogous structural motifs. Each analytical technique is accompanied by a detailed, field-proven experimental protocol. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this important chemical entity.
Introduction
This compound, with the CAS Number 57947-00-9, is a substituted aromatic sulfamide of growing interest within the scientific community. Its structure, featuring a primary aromatic amine and a dimethylsulfamide moiety, makes it a versatile building block in medicinal chemistry and materials science. The presence of the reactive amino group allows for a wide range of derivatizations, opening avenues for the synthesis of novel compounds with potential therapeutic applications. This guide serves as a detailed technical resource, providing insights into its molecular architecture and a practical framework for its synthesis and rigorous characterization.
Molecular Structure and Properties
The foundational attributes of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 57947-00-9 | |
| Molecular Formula | C₈H₁₃N₃O₂S | |
| Molecular Weight | 215.27 g/mol | |
| Physical Form | Solid | |
| InChI Key | VGFFBNNZWLMHDF-UHFFFAOYSA-N |
The molecule's structure, depicted below, consists of a central benzene ring substituted at the 1 and 3 positions. One substituent is a primary amine (-NH₂), and the other is a dimethylsulfamide group (-NHSO₂N(CH₃)₂).
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
The initial step involves the reaction of 3-nitroaniline with N,N-dimethylsulfamoyl chloride in the presence of a base, such as pyridine, to form the sulfonamide bond.
Experimental Protocol:
-
To a solution of 3-nitroaniline (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 equivalents) dropwise.
-
Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 equivalents) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N'-(3-nitrophenyl)-N,N-dimethylsulfamide.
Step 2: Reduction of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
The nitro group of the intermediate is then reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Experimental Protocol (using SnCl₂·2H₂O):
-
Dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain this compound.
Molecular Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the predicted spectroscopic data and the protocols for obtaining them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | -SO₂NH - |
| ~6.90 | t, J = 7.9 Hz | 1H | Ar-H (H-5) |
| ~6.55 | s | 1H | Ar-H (H-2) |
| ~6.40 | d, J = 7.7 Hz | 1H | Ar-H (H-6) |
| ~6.25 | d, J = 8.1 Hz | 1H | Ar-H (H-4) |
| ~5.10 | s | 2H | -NH₂ |
| 2.58 | s | 6H | -N(CH₃ )₂ |
Justification: The aromatic protons are predicted based on the electronic effects of the amino and sulfamoyl groups. The amino group is a strong electron-donating group, causing upfield shifts, while the sulfamoyl group is electron-withdrawing. The singlet for the -NH₂ protons is typically broad and its chemical shift can vary with concentration and temperature. The six protons of the two methyl groups are equivalent and appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | C -NH₂ (C-3) |
| ~141.0 | C -NHSO₂- (C-1) |
| ~129.5 | C H (C-5) |
| ~110.0 | C H (C-6) |
| ~108.0 | C H (C-4) |
| ~105.0 | C H (C-2) |
| ~37.5 | -N(C H₃)₂ |
Justification: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-3) is significantly shielded, while the carbon attached to the sulfamoyl group (C-1) is deshielded. The methyl carbons appear in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
-
Process the data using appropriate software to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |
| 3250 | Medium | N-H stretching (sulfonamide) |
| 1620-1580 | Medium | N-H bending (primary amine) |
| 1340-1310 | Strong | Asymmetric SO₂ stretching |
| 1160-1140 | Strong | Symmetric SO₂ stretching |
| 1335-1250 | Strong | C-N stretching (aromatic amine) |
Justification: Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[1] The sulfonamide N-H stretch is also expected in this region. The strong absorptions for the SO₂ stretching are characteristic of sulfonamides.[2]
Experimental Protocol for FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Interpretation |
| 215 | [M]⁺ (Molecular ion) |
| 108 | [M - SO₂N(CH₃)₂]⁺ |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Justification: The molecular ion peak is expected at m/z 215. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the Ar-S bond or the S-N bond.[3][4] The loss of the dimethylsulfamoyl radical would lead to a fragment at m/z 108. Further fragmentation of the aniline moiety can also be expected.[5]
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, it should be handled with the care appropriate for a novel chemical compound.[6][7][8] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental properties to a proposed synthesis and comprehensive characterization. The presented protocols and predicted data offer a solid foundation for researchers and scientists working with this compound. The logical and self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of scientific integrity. This document is intended to be a valuable resource for facilitating further research and application of this versatile molecule.
References
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024).
- IR Spectroscopy Tutorial: Amines. (n.d.).
- Infrared Spectroscopy. (n.d.).
- Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393.
- Gao, J., Li, Y., & Wang, F. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(11), 3634–3641.
- This compound. (n.d.). Amerigo Scientific.
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.
- Infrared Correlation Chart for Amines. (n.d.). Scribd.
- Video: Mass Spectrometry of Amines. (2023). JoVE.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393.
- Liu, Y., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 926-932.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- SAFETY DATA SHEET. (2015). CDMS.net.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2275.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Synthesis of b. N,N-Dimethyl-N'-(m-nitrophenyl)oxamide. (n.d.). PrepChem.com.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). American Journal of PharmTech Research, 7(4), 2249-3387.
- Synthesis of nitrosodimethylamine. (1964). U.S.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Mass Spectrometry of Amines [jove.com]
- 6. download.basf.com [download.basf.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdms.net [cdms.net]
An In-depth Technical Guide to N'-(3-Aminophenyl)-N,N-dimethylsulfamide: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS Number: 57947-00-9), a molecule of significant interest in medicinal chemistry. While direct research on this specific compound is limited, its structural motifs—the N-aryl sulfamide and the aminophenyl group—are prevalent in a wide array of therapeutic agents. This guide will delve into its chemical properties, a proposed synthetic route based on established chemical principles, and its potential applications as a versatile building block in drug discovery.
Introduction: The Significance of the N-Aryl Sulfamide Scaffold
The this compound molecule is a member of the N-aryl sulfonamide class of compounds. This structural motif is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs.[1] The sulfonamide group is a key pharmacophore that can enhance the pharmacological profile of a drug candidate by increasing its water solubility and modulating its metabolic properties in the body.[1] The sulfamide functionality (R₂NSO₂NR₂) is particularly noteworthy as it can form multiple electrostatic interactions with biological targets, often serving as a bioisostere for sulfonamides, sulfamates, or ureas.[2] The presence of an aminophenyl group further adds to the molecule's utility, providing a reactive handle for further chemical modifications and diversification.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 57947-00-9 | [3] |
| Molecular Formula | C₈H₁₃N₃O₂S | [3] |
| Molecular Weight | 215.27 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% (as supplied by vendors) | |
| Storage Temperature | Room Temperature |
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Preamble for the Research and Drug Development Community
The field of medicinal chemistry is continually exploring novel chemical scaffolds to address unmet medical needs. The sulfamide moiety, a cornerstone of numerous therapeutic agents, continues to be a fertile ground for the discovery of new pharmacologically active molecules. This guide focuses on N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a compound whose specific biological activities and mechanism of action remain largely uncharacterized in publicly accessible literature. In the absence of direct evidence, this document serves as a forward-looking technical guide, postulating a mechanism of action based on established structure-activity relationships within the broader class of aminophenyl-sulfonamide derivatives. We will delineate a reasoned, hypothetical framework for its biological targets and downstream effects, and provide a comprehensive roadmap of experimental protocols for the elucidation and validation of its true mechanism. This guide is intended to be a catalyst for further investigation, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and similar molecules.
Compound Profile: this compound
This compound is a small molecule characterized by a central phenyl ring substituted with an amino group and a dimethylsulfamide moiety. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57947-00-9 | [Amerigo Scientific, n.d.[1]; Sigma-Aldrich, n.d.[2]; BLDpharm, n.d.[3]] |
| Molecular Formula | C₈H₁₃N₃O₂S | [Amerigo Scientific, n.d.[1]] |
| Molecular Weight | 215.27 g/mol | [Amerigo Scientific, n.d.[1]] |
| Physical Form | Solid | [Sigma-Aldrich, n.d.[2]] |
| Purity | Typically ≥95% | [Sigma-Aldrich, n.d.[2]] |
Postulated Mechanism of Action: A Hypothesis Grounded in Structural Analogy
While no direct studies on the mechanism of action of this compound have been identified, its structural features provide valuable clues to its potential biological targets. The aminophenylsulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. Based on a comprehensive review of analogous compounds, we hypothesize that this compound is most likely to exert its biological effects through the inhibition of one or more of the following enzyme classes:
-
Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding motif found in numerous potent carbonic anhydrase inhibitors.[4][5][6][7] CAs are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][5][6] The presence of the aminophenyl group could influence isoform selectivity.
-
Protein Kinases: A growing number of sulfonamide-containing molecules have been identified as potent protein kinase inhibitors.[8][9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aminophenyl moiety could potentially interact with the hinge region of the ATP-binding pocket of certain kinases.
-
Proteases: Sulfonamide-based inhibitors have been developed for various classes of proteases, including metalloproteases and serine proteases.[11][12][13][14][15] These enzymes play critical roles in diverse pathological conditions such as cancer, inflammation, and viral infections.[11]
Given the structural similarities to known inhibitors, a primary investigative focus on these enzyme families is warranted.
A Roadmap for Mechanism of Action Elucidation: Experimental Protocols
To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. This section outlines a series of validated protocols, from initial target identification to in-depth pathway analysis.
Phase 1: Unbiased Target Identification
The initial step is to identify the direct molecular targets of the compound without prior bias.
This classical biochemical technique remains a powerful tool for target deconvolution.[16]
Protocol:
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be non-essential for target binding, such as the amino group, after appropriate protection-deprotection steps.
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Proteomic Analysis: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-bound fraction compared to a control (unmodified beads).
Diagram of Affinity Chromatography Workflow:
Caption: Workflow for target identification using affinity chromatography.
CRISPR-based screening can identify genes that are essential for the compound's activity.[17][18]
Protocol:
-
Assay Development: Establish a robust cell-based assay where this compound induces a clear phenotype (e.g., cell death, growth inhibition, or reporter gene activation).
-
CRISPR Library Transduction: Introduce a genome-wide CRISPR knockout library into the chosen cell line.
-
Compound Treatment: Treat the cell population with a concentration of the compound that elicits the desired phenotype.
-
Selection: Select for cells that are resistant to the compound's effects.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant cell population and amplify the sgRNA-encoding regions.
-
Data Analysis: Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these sgRNAs are potential candidates for the compound's mechanism of action.
Phase 2: Target Validation and Characterization
Once putative targets are identified, their direct interaction with the compound must be validated.
Direct binding assays confirm a physical interaction between the compound and the purified target protein.[19][20][21][22]
Protocol (Example: Surface Plasmon Resonance - SPR):
-
Protein Immobilization: Covalently attach the purified recombinant target protein to the surface of an SPR sensor chip.
-
Compound Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the binding affinity (KD), and the on- (ka) and off- (kd) rates.
Diagram of a Typical SPR Experiment:
Caption: Simplified workflow of an SPR binding assay.
Phase 3: Cellular and Pathway Analysis
Following target validation, the functional consequences of compound-target interaction within a cellular context need to be investigated.
These assays determine how the compound affects specific signaling pathways downstream of the identified target.[23][24][25]
Protocol (Example: Luciferase Reporter Assay for a Kinase Target):
-
Cell Line Engineering: Transfect a suitable cell line with a luciferase reporter construct driven by a promoter that is regulated by a transcription factor downstream of the target kinase.
-
Compound Treatment: Treat the engineered cells with varying concentrations of this compound.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease or increase in luciferase activity in the presence of the compound would indicate modulation of the specific signaling pathway.
Hypothetical Signaling Pathway Diagram:
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
This compound represents an intriguing chemical entity with the potential for novel pharmacological activity. While its mechanism of action is currently unelucidated, its structural relationship to known enzyme inhibitors provides a strong rationale for investigating its effects on carbonic anhydrases, protein kinases, and proteases. The experimental roadmap outlined in this guide offers a systematic and robust approach to de-orphanize this compound, from unbiased target discovery to detailed pathway analysis. The successful elucidation of its mechanism of action will not only define its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships of aminophenylsulfonamides, thereby enriching the toolkit of medicinal chemists and drug discovery professionals.
References
- Bio-protocol. (n.d.). In vitro Lipid Binding Assay.
- Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
- Bio-protocol. (n.d.). Invitro Binding Assay Protocol.
- ResearchGate. (n.d.). Combining experimental strategies for successful target deconvolution.
- ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
- PMC. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays.
- PubMed Central. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
- ResearchGate. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays.
- BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.
- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
- ResearchGate. (2016, July 24). How to find out the mechanism of action of unknown drug without applying molecular modelling?.
- PubMed. (2010, May 21). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.
- PMC. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
- PubMed. (n.d.). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents.
- Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?.
- PubMed. (n.d.). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?.
- Health Sciences Library System. (n.d.). Signaling pathways.
- PubChem. (n.d.). PubChem BioAssays.
- NIH. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
- EMBL-EBI. (n.d.). ChEMBL.
- Amerigo Scientific. (n.d.). This compound.
- PubMed. (n.d.). Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids.
- PMC. (n.d.). Identifying mechanism-of-action targets for drugs and probes.
- NIH. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- PMC. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?.
- MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- PubMed. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- UNT Open Books. (n.d.). Drug Analysis – Forensic Chemistry Laboratory Manual.
- PubMed. (2021, September 1). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
- PubMed. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
- ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- PMC. (2023, November 2). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.
- EMBL-EBI. (n.d.). Explore all Documents - ChEMBL.
- PubChem. (n.d.). N-(3-Aminophenyl)methanesulfamide.
- Google Patents. (n.d.). WO2018009505A1 - 1,3-dihydroxy-phenyl derivatives useful as immunomodulators.
- Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
- Google Patents. (n.d.). US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients.
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 57947-00-9 [sigmaaldrich.com]
- 3. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. scbt.com [scbt.com]
- 15. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. med.upenn.edu [med.upenn.edu]
- 21. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 25. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
The N'-(3-Aminophenyl)-N,N-dimethylsulfamide Scaffold: A Technical Guide to Unlocking its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on the N'-(3-aminophenyl)-N,N-dimethylsulfamide scaffold, a structure poised for exploration in drug discovery. While direct, extensive research on this specific molecule is nascent, its constituent moieties—the 3-aminophenyl group and the N,N-dimethylsulfamide—suggest a rich potential for biological activity, particularly in oncology. This document serves as a comprehensive technical resource, providing a scientifically grounded framework for investigating and harnessing the therapeutic promise of this scaffold. By synthesizing established principles of medicinal chemistry with field-proven experimental protocols, we offer a roadmap for its synthesis, biological evaluation, and optimization.
The Sulfonamide Scaffold: A Legacy of Therapeutic Innovation
Sulfonamides, compounds containing the SO₂NR₂ functional group, have a storied history in medicine, beginning with the discovery of the antibacterial prontosil.[2][3] Their versatility stems from the ability of the sulfonamide group to mimic the p-aminobenzoic acid (PABA) structure, inhibiting dihydropteroate synthase in bacteria, and to act as a hinge-binding motif for various protein targets. The this compound scaffold combines this privileged functional group with a 3-aminophenyl ring, a common feature in many biologically active molecules.[4] The N,N-dimethyl substitution on the sulfamide nitrogen offers a distinct chemical handle for modifying solubility and pharmacokinetic properties.
Postulated Biological Activity: A Focus on Oncology
Given the prevalence of the sulfonamide scaffold in anticancer agents, a primary hypothesis is that this compound and its derivatives may exhibit cytotoxic or cytostatic effects against cancer cells.[1] The mechanism of action for anticancer sulfonamides is diverse, ranging from inhibition of carbonic anhydrases, which are crucial for tumor metabolism, to modulation of cell cycle proteins and signaling pathways like the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3][5]
A plausible, yet hypothetical, mechanism of action for the this compound scaffold could involve the inhibition of a key kinase involved in cancer cell proliferation and survival. The aminophenyl moiety could engage in hydrogen bonding interactions within the ATP-binding pocket of the kinase, while the dimethylsulfamide group could occupy a more solvent-exposed region, offering opportunities for synthetic modification to enhance potency and selectivity.
Caption: Hypothetical mechanism of action for the scaffold.
A Validated Experimental Workflow for Anticancer Activity Screening
To empirically determine the biological activity of the this compound scaffold, a systematic and robust screening approach is essential.[6] The following workflow outlines a standard, yet rigorous, path from initial cytotoxicity assessment to more detailed mechanistic studies.
Caption: In vitro workflow for anticancer activity screening.
Detailed Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The initial step in evaluating the anticancer potential of the this compound scaffold is to assess its effect on the viability and proliferation of cancer cells.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose.[4]
Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound scaffold and its analogs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[4]
-
Data Presentation: Comparative Analysis of Cytotoxicity
The IC₅₀ values obtained from the MTT assay should be tabulated for clear comparison across different cell lines and against known anticancer drugs.
| Compound ID | R Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC3 | IC₅₀ (µM) vs. A549 |
| Scaffold-001 | This compound | Experimental Value | Experimental Value | Experimental Value |
| Analog-002 | e.g., 4-Fluoro on phenyl ring | Experimental Value | Experimental Value | Experimental Value |
| Analog-003 | e.g., N-Methyl on amino group | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Reference Drug | Literature Value | Literature Value | Literature Value |
Guiding Scaffold Optimization: A Structure-Activity Relationship (SAR) Framework
Once initial activity is established, a systematic SAR study is crucial for optimizing the potency and selectivity of the this compound scaffold. Insights from related scaffolds, such as N-(aminophenyl)acetamides, suggest that modifications to the phenyl ring and the amide/sulfamide linkage can significantly impact biological activity.[4]
Caption: Framework for a Structure-Activity Relationship study.
Key SAR Questions to Address:
-
The Phenyl Ring: How do electron-withdrawing and electron-donating substituents on the phenyl ring affect cytotoxicity?[4] Is the 3-amino substitution optimal, or would 2-amino or 4-amino analogs exhibit improved activity?
-
The Amino Linker: Does N-alkylation or N-acylation of the amino group enhance or diminish activity? Can the linker be replaced with a bioisostere?
-
The N,N-Dimethylsulfamide Group: How do changes to the N-alkyl groups impact potency and solubility? Can this group be cyclized to constrain the conformation?
By systematically synthesizing and testing analogs that address these questions, a clear SAR can be established, guiding the rational design of more potent and drug-like candidates.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While its biological activity remains to be fully elucidated, the principles and protocols outlined in this guide provide a robust framework for its investigation. A systematic approach, combining targeted synthesis, rigorous biological evaluation, and iterative SAR analysis, will be key to unlocking the full therapeutic potential of this and related chemical scaffolds. The insights gained from such studies will not only advance the development of this specific molecular framework but also contribute to the broader understanding of sulfonamide-based drug design.
References
- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. BenchChem.
- Pavan, V., et al. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
- Lopez-Lazaro, M. (2015).
- Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed.
- Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure.
- Torok, M., & Toth, B. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed.
- Ahmad, I., et al. (2024).
- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Anonymous. (2025). Bioassays for Anticancer Activities.
- BenchChem. (2025). Structure-Activity Relationship of N'-(3-aminophenyl)
- Kumar, A., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific.
- Sigma-Aldrich. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9. Sigma-Aldrich.
- EvitaChem. (n.d.). Buy N,N-Dimethylsulfamide (EVT-319745) | 3984-1-3. EvitaChem.
- Sigma-Aldrich. (n.d.). This compound | 57947-00-9. Sigma-Aldrich.
- BLDpharm. (n.d.). 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide. BLDpharm.
- Global Substance Registration System. (n.d.).
- Stevens, M. F. G., et al. (2008). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9. Sigma-Aldrich.
- Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Shaban, S. M., et al. (2016). Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants.
- Schmidt, C. K., & Brauch, H.-J. (2008). N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment.
- National Center for Biotechnology Information. (n.d.). N-Nitrosodimethylamine. PubChem.
Sources
- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The N'-(3-aminophenyl)-N,N-dimethylsulfamide scaffold represents a promising, yet relatively underexplored, chemotype in modern medicinal chemistry. Its structural motifs, particularly the 3-aminophenyl group, are prevalent in a multitude of biologically active agents, suggesting a rich potential for the development of novel therapeutics. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the synthesis, biological activities, and therapeutic applications of this compound derivatives. Drawing upon established principles of organic synthesis and the known pharmacology of structurally related analogues, this document offers detailed protocols, discusses potential mechanisms of action, and outlines a strategic approach to structure-activity relationship (SAR) studies. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this intriguing class of compounds.
Introduction: The Emerging Potential of the 3-Aminophenyl Sulfamide Scaffold
The quest for novel chemical entities with improved efficacy and safety profiles is a driving force in pharmaceutical research. The 3-aminophenyl moiety has garnered significant attention as a key pharmacophore in a diverse array of biologically active compounds. Its presence is often associated with critical binding interactions with various biological targets, including protein kinases. The this compound core combines this important aniline fragment with a dimethylsulfamide group, offering a unique set of physicochemical properties and potential hydrogen bonding capabilities that can be exploited in drug design.
While extensive research exists for bioisosteric analogues such as N-(3-aminophenyl)acetamides, the this compound scaffold remains a frontier for discovery.[1] This guide aims to bridge this knowledge gap by providing a comprehensive, experience-driven roadmap for the systematic investigation of its derivatives.
Synthesis and Characterization
A robust and versatile synthetic strategy is paramount for generating a library of this compound derivatives for biological screening. The most logical and efficient approach involves a two-step sequence starting from 3-nitroaniline: sulfonylation followed by reduction of the nitro group.
Proposed Synthetic Pathway
The synthesis commences with the reaction of 3-nitroaniline with N,N-dimethylsulfamoyl chloride to yield the stable intermediate, N'-(3-nitrophenyl)-N,N-dimethylsulfamide. This intermediate can then be subjected to standard reduction conditions to afford the desired this compound core.
Diagram: Proposed Synthesis of this compound
Caption: A proposed two-step synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
-
To a stirred solution of 3-nitroaniline (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N'-(3-nitrophenyl)-N,N-dimethylsulfamide.
Step 2: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
Dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq) in methanol or ethanol (0.1 M).
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Method B: Chemical Reduction
-
To a stirred solution of N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired product.
Synthesis of Derivatives
The primary amino group of the this compound core is a versatile handle for the synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides, which are common moieties in kinase inhibitors.
Protocol: Amide Coupling
-
To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor for completion by TLC or LC-MS.
-
Perform an aqueous workup and purify by column chromatography or preparative HPLC.
Analytical Characterization
The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a combination of modern analytical techniques.
| Technique | Purpose | Expected Observations for Core Scaffold |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the phenyl ring, singlet for the N,N-dimethyl group, and a broad singlet for the amino group. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons, and a signal for the methyl carbons of the dimethylsulfamide group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated mass of the compound (C₈H₁₃N₃O₂S, MW: 215.27 g/mol ).[2][3] |
| HPLC | Purity assessment. | A single major peak indicating a high degree of purity. |
| FT-IR | Identification of functional groups. | Characteristic stretches for N-H (amine), S=O (sulfonamide), and aromatic C-H bonds. |
Biological Evaluation and Potential Therapeutic Applications
Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit a range of biological effects, most notably as anticancer agents through the inhibition of protein kinases.
Predicted Biological Activities
-
Anticancer Activity: The 3-aminophenyl motif is a common feature in numerous kinase inhibitors. It often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase active site. Therefore, derivatives of the core scaffold are prime candidates for evaluation as inhibitors of various kinases implicated in cancer, such as EGFR, VEGFR, and Abl.[4]
-
Antimicrobial Activity: Benzamide and benzamidine derivatives, which are structurally analogous, have demonstrated activity against a range of pathogenic bacteria.[5] This suggests that this compound derivatives may also possess antimicrobial properties.
Proposed Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors are classified as Type I or Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. The 3-aminophenyl group is often a key component of Type II inhibitors.
Diagram: Hypothesized Kinase Inhibition Mechanism
Caption: A model of a Type II kinase inhibitor interaction.
Protocol: In Vitro Kinase Inhibition Assay
A luminescent kinase assay is a common method to quantify kinase activity and the inhibitory potential of test compounds.
-
Prepare a reaction buffer containing the kinase of interest, its substrate, and ATP.
-
Add serial dilutions of the synthesized derivatives to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of ATP remaining in the solution. The luminescence signal is inversely correlated with kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1]
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic SAR study is crucial for identifying the structural features that govern the biological activity of this compound derivatives. By synthesizing and testing a library of analogues with diverse substitutions, researchers can build a predictive model for designing more potent and selective compounds.
Hypothetical SAR Model
Based on known SAR trends for related kinase inhibitors, the following hypotheses can be formulated:
-
The 3-Amino Group: This group is likely essential for activity, acting as a key hydrogen bond donor to the kinase hinge region. Its modification or relocation is expected to be detrimental.
-
The Phenyl Ring: Substitutions on the phenyl ring can influence electronic properties and provide additional interactions with the target protein. Electron-withdrawing groups have been shown to enhance cytotoxicity in related scaffolds.[1]
-
The N,N-Dimethylsulfamide Moiety: This group can impact solubility and may form hydrogen bonds with the solvent or protein. Its replacement with other small polar groups could be explored.
-
The Derivative Moiety (R-group): This is the primary point for diversification. The size, shape, and chemical nature of the R-group will determine the compound's ability to occupy specific pockets within the kinase active site, thereby influencing potency and selectivity.
Diagram: SAR Exploration Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 57947-00-9 [sigmaaldrich.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Role of N'-(3-Aminophenyl)-N,N-dimethylsulfamide in Drug Discovery: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The compound N'-(3-Aminophenyl)-N,N-dimethylsulfamide, while not extensively characterized in current literature, presents a compelling starting point for medicinal chemistry campaigns. Its unique structural amalgamation of an aminophenyl moiety—a recognized pharmacophore—and a dimethylsulfamide group suggests a versatile platform for the development of targeted therapeutics. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective role of this molecule in drug discovery. By dissecting its constituent fragments and extrapolating from established principles of medicinal chemistry, we can illuminate a rational path forward for its investigation and exploitation.
Core Molecular Attributes of this compound
This compound is a small molecule characterized by a central phenyl ring substituted with an amino group and an N,N-dimethylsulfamide group. This structure imparts a specific set of physicochemical properties that are advantageous for drug design.
| Property | Value | Source |
| CAS Number | 57947-00-9 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂S | [1] |
| Molecular Weight | 215.27 g/mol | [1] |
| Topological Polar Surface Area | 78.9 Ų | [Calculated] |
| Predicted LogP | 1.2-1.5 | [Calculated] |
The presence of both hydrogen bond donors (the amino and sulfamide N-H) and acceptors (the sulfonyl oxygens and the amino nitrogen) within a relatively compact and moderately lipophilic structure suggests the potential for favorable interactions with a variety of biological targets and good drug-like properties.
The Aminophenyl Scaffold: A Privileged Motif in Medicinal Chemistry
The aminophenyl group is a well-established pharmacophore in drug discovery, particularly in the realm of oncology. Its presence in a multitude of approved and investigational drugs underscores its importance in establishing critical interactions with protein targets.
Role in Kinase Inhibition
A significant number of kinase inhibitors incorporate the aminophenyl scaffold as a key structural element for binding to the ATP-binding site of various kinases. This moiety often serves as a hydrogen-bonding donor and acceptor, forming crucial interactions with the hinge region of the kinase domain. The 3-amino substitution pattern, as seen in this compound, can provide a vector for derivatization to explore different regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. For instance, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been successfully optimized to yield potent anticancer agents active against both sensitive and resistant cancer cell lines.[1][2][3]
A Gateway to Bioisosteric Replacement and Analogue Synthesis
The primary amino group of the aminophenyl moiety is a versatile synthetic handle, allowing for a wide range of chemical modifications. This facilitates the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Common derivatization strategies include acylation, sulfonylation, and reductive amination, enabling the introduction of diverse functionalities to probe the chemical space around a biological target.
The N,N-Dimethylsulfamide Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties
While the N,N-dimethylsulfamide group is less prevalent than the classic sulfonamide in approved drugs, it offers distinct advantages in drug design. The dimethylation of the sulfonamide nitrogen can significantly impact a molecule's physicochemical and pharmacokinetic properties.
Impact on Solubility and Lipophilicity
The N,N-dimethylsulfamide group can influence a compound's solubility and lipophilicity. Compared to a primary or secondary sulfonamide, the tertiary nature of the N,N-dimethylsulfamide eliminates a hydrogen bond donor, which can modulate its interaction with water and biological membranes. This can be strategically employed to fine-tune the overall pharmacokinetic profile of a drug candidate.
Metabolic Stability
The dimethylation of the sulfamide nitrogen can block potential sites of metabolism, such as N-dealkylation or conjugation reactions. This can lead to increased metabolic stability and a longer in vivo half-life, which are desirable characteristics for many therapeutic agents.
Proposed Drug Discovery Workflow for this compound Analogues
Based on the structural features of this compound, a rational drug discovery workflow can be proposed, initially focusing on targets where the aminophenyl scaffold is known to be effective, such as protein kinases.
Caption: General synthetic route to this compound.
Protocol for Analogue Synthesis via Acylation of the Amino Group
This protocol describes a general method for the derivatization of the primary amino group of this compound.
Materials:
-
This compound
-
Desired acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add the organic base (1.1-1.5 equivalents).
-
If starting from a carboxylic acid, add the coupling agent (1.1 equivalents).
-
Add the acyl chloride or activated carboxylic acid solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Hypothetical Screening and Structure-Activity Relationship (SAR) Data
To illustrate the potential of this scaffold, the following table presents hypothetical screening data for a series of analogues against a panel of cancer-relevant kinases.
| Compound ID | R-Group (Acyl Substitution) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| Parent | -H | >10,000 | >10,000 | >10,000 |
| Analogue 1 | -C(O)CH₃ | 5,230 | 8,150 | 7,500 |
| Analogue 2 | -C(O)Ph | 1,120 | 2,500 | 3,100 |
| Analogue 3 | -C(O)-(4-Cl-Ph) | 450 | 980 | 1,500 |
| Analogue 4 | -C(O)-(4-MeO-Ph) | 980 | 1,800 | 2,200 |
This hypothetical SAR suggests that aromatic acyl substituents enhance activity, with electron-withdrawing groups at the para-position of the phenyl ring potentially leading to increased potency.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. The convergence of a privileged aminophenyl pharmacophore with a modulating N,N-dimethylsulfamide group provides a solid foundation for the rational design of novel therapeutics. Future research should focus on the synthesis and screening of diverse analogue libraries against various target classes, particularly protein kinases. Comprehensive in vitro and in vivo characterization of lead compounds will be crucial to unlocking the full therapeutic potential of this versatile chemical entity.
References
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
- Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
Sources
The N'-(3-Aminophenyl)-N,N-dimethylsulfamide Moiety: A Privileged Pharmacophore in Modern Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the identification and optimization of privileged pharmacophores are paramount to the successful development of novel therapeutics. The N'-(3-Aminophenyl)-N,N-dimethylsulfamide scaffold has emerged as a significant structural motif in the design of potent and selective enzyme inhibitors, particularly within the domain of protein kinases. This technical guide provides a comprehensive analysis of this pharmacophore, elucidating its critical role in establishing high-affinity interactions within enzyme active sites. We will delve into the mechanistic underpinnings of its inhibitory activity, explore its application in the development of inhibitors for key oncological targets such as Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), and provide detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of compounds incorporating this key structural element.
Introduction: The Rise of a Versatile Pharmacophore
The this compound core is characterized by a unique combination of a flexible, hydrogen-bond-donating aniline moiety and a hydrogen-bond-accepting dimethylsulfamide group. This arrangement of functional groups provides a geometrically and electronically favorable scaffold for interaction with the highly conserved ATP-binding pocket of protein kinases. The 3-amino group on the phenyl ring often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[1] Concurrently, the dimethylsulfamide group can engage in additional hydrogen bonding or occupy hydrophobic pockets, contributing to both potency and selectivity. This guide will dissect the nuanced contributions of each component of this pharmacophore to its overall efficacy as an enzyme inhibitor.
Mechanism of Action: A Tale of Two Interactions
The inhibitory prowess of the this compound pharmacophore primarily stems from its ability to effectively mimic the binding of the adenine moiety of ATP within the kinase active site. This is achieved through a bifurcated interaction strategy:
-
The Hinge-Binding Amine: The 3-amino group is strategically positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a cornerstone of ATP-competitive inhibition and serves to anchor the inhibitor within the active site.[1] The meta-position of the amino group on the phenyl ring is crucial for orienting the rest of the molecule to achieve optimal interactions with other regions of the active site.
-
The Versatile Sulfamide: The N,N-dimethylsulfamide moiety offers a combination of hydrogen bond accepting capabilities through its oxygen atoms and potential for hydrophobic interactions through its methyl groups. This versatility allows it to interact with a variety of amino acid residues in the vicinity of the ATP-binding pocket, thereby fine-tuning the inhibitor's potency and selectivity profile.[2]
Kinase inhibitors are broadly classified based on their interaction with the DFG (Asp-Phe-Gly) motif at the start of the activation loop. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation.[3] The this compound scaffold has been incorporated into both types of inhibitors, showcasing its adaptability in targeting different conformational states of kinases.[4]
Application in Kinase Inhibitor Design: Case Studies
The utility of the this compound pharmacophore is best illustrated through its incorporation into inhibitors of key cancer-related kinases.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.[5] Several potent Aurora kinase inhibitors have been developed that feature the aminophenylsulfamide moiety.
Conceptual Binding Mode of an Aminophenylsulfamide Inhibitor in Aurora A Kinase
Caption: General synthetic route for aminophenylsulfamide inhibitors.
Step-by-Step Protocol for Nitro Group Reduction:
-
Dissolution: Dissolve the nitro-phenylsulfonamide intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield the desired aminophenylsulfamide.
In Vitro Kinase Inhibition Assay
Determining the inhibitory potency of the synthesized compounds is a critical step in the drug discovery process. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Step-by-Step Protocol for ADP-Glo™ Kinase Assay:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds or a DMSO control to the wells and incubate to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at the optimal temperature for the kinase.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound pharmacophore has proven to be a valuable scaffold in the design of potent and selective enzyme inhibitors, particularly targeting protein kinases implicated in cancer. Its ability to form key interactions with the kinase hinge region and its synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on further optimizing the pharmacokinetic properties of inhibitors containing this moiety and exploring its application against a broader range of enzyme targets. The continued exploration of bioisosteric replacements for the sulfamide group may also yield inhibitors with improved drug-like properties.
References
- Bayliss, R., et al. (2010). Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design. Journal of Molecular Biology, 397(2), 475-483.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Nowakowski, J., et al. (2002). Structures of the cancer-related Aurora-A, FAK, and EphA2 protein kinases from nanovolume crystallography. Structure, 10(12), 1659-1667.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Bavetsias, V., et al. (2013). The structure of C290A:C393A Aurora A provides structural insights into kinase regulation.
- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3465-3481.
- Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
- Abou-Seri, S. M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7702-7715.
- Zhu, C. J., et al. (2024). The crystal structure of human AURKA kinase domain in complex with AURKA-compound 9.
- Mahajan, A., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1826-1830.
- Muhammad, A., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1226985.
- Apte, R. S., et al. (2019). VEGF in signaling and disease: beyond discovery and development. Cell, 176(6), 1248-1264.
- Zuccotto, F., et al. (2008). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Medicinal Chemistry, 51(17), 5149-5161.
- Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2355-2365.
- Baammi, M., et al. (2023). Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. Frontiers in Molecular Biosciences, 10, 1245053.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Amerigo Scientific. This compound. [Link]
- El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(21), 17865-17884.
- Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(5), 1509.
- de Groot, M. J., et al. (2001). The pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Journal of Pharmacy and Pharmacology, 53(10), 1375-1380.
- El-Damasy, A. K., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1760-1781.
- Al-Otaibi, A. M., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1195, 449-458.
- Serya, R. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry, 59(7), 3076-3096.
- Bobal, P., et al. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 22(11), 1952.
Sources
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N'-(3-Aminophenyl)-N,N-dimethylsulfamide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a molecule of interest in medicinal chemistry and materials science, possesses a unique structural framework amenable to further functionalization. Its synthesis and characterization are crucial steps in the development of novel compounds with potential therapeutic or material applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structural features.
Molecular Structure and Key Functional Groups
To understand the spectroscopic data, it is essential to first examine the molecular structure of this compound.
Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~37 |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-N(SO₂) | ~140 |
Interpretation and Rationale:
-
-N(CH₃)₂: The two methyl carbons are equivalent and will appear as a single peak in the aliphatic region.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to four distinct signals due to symmetry. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-N(SO₂)) will be significantly deshielded and appear further downfield compared to the carbons bearing hydrogen atoms.
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| N-H (Sulfonamide) | Stretch | 3200 - 3300 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
Interpretation and Rationale:
-
N-H Stretching: The primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region corresponding to symmetric and asymmetric stretching. The sulfonamide N-H stretch will appear at a slightly lower frequency.
-
C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found below 3000 cm⁻¹.
-
S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are highly characteristic.
-
C=C Stretching: The aromatic ring will show characteristic absorptions in the 1500-1600 cm⁻¹ region.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Figure 3. The process of obtaining and interpreting an IR spectrum.
Conclusion
The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide provides a theoretical framework for the expected ¹H NMR, ¹³C NMR, and IR spectra, based on the known effects of its constituent functional groups. Researchers synthesizing this compound can use this information to interpret their experimental data, confirm the structure of their product, and assess its purity. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.
References
Due to the lack of a specific scientific publication detailing the experimental spectroscopic data for this compound, this section cannot be populated with authoritative sources for the data itself. The interpretations provided are based on established principles of spectroscopic analysis, for which general organic chemistry and spectroscopy textbooks are the primary references.
An In-depth Technical Guide to Elucidating the Therapeutic Targets of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Abstract
N'-(3-Aminophenyl)-N,N-dimethylsulfamide is a small molecule with structural motifs, namely the arylsulfonamide, that are present in a variety of clinically significant therapeutic agents. Despite its availability, its specific biological targets and therapeutic potential remain largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will detail a multi-pronged strategy, beginning with computational prediction and progressing through unbiased, empirical target discovery methodologies like affinity proteomics and Cellular Thermal Shift Assays (CETSA). Each stage is accompanied by detailed, field-proven protocols and the rationale behind key experimental choices, ensuring a robust and scientifically rigorous investigation.
Introduction: The Case for Investigating this compound
The quest for novel therapeutics often begins with compounds that possess intriguing structural features but unknown mechanisms of action. This compound, with CAS Number 57947-00-9 and a molecular weight of 215.27 g/mol , falls squarely into this category.[1] Its structure is characterized by two key pharmacophores:
-
An Arylsulfonamide Core: This moiety is a cornerstone in medicinal chemistry, found in drugs targeting a wide array of proteins, including enzymes, ion channels, and receptors.[2] Sulfonamide derivatives are known to exhibit activities as anticancer, antibacterial, and anti-inflammatory agents.[3] Their ability to act as bioisosteres for carboxylic acids allows them to form similar hydrogen bond networks, making them versatile for interacting with diverse biological targets.[3]
-
A Dimethylamine Group: This functional group is present in numerous FDA-approved drugs and can be crucial for modulating solubility, cell permeability, and target engagement through specific electrostatic or hydrogen-bonding interactions.[4]
Given this structural pedigree, this compound represents a compelling starting point for a target discovery campaign. This guide outlines a logical, multi-step workflow to deorphanize this compound, transforming it from a chemical entity into a tool for probing biology and a potential lead for drug development.
Strategic Overview: A Multi-Pillar Approach to Target Identification
A successful target identification campaign must be systematic and employ orthogonal methods to ensure the validity of its findings. We propose a three-pillar strategy that progressively builds confidence in putative targets.
Caption: Workflow for affinity-based protein profiling.
Protocol 1: On-Bead Affinity Pull-Down
-
Causality: This protocol aims to physically isolate proteins that bind to this compound. The critical component is the competition control, where an excess of the free, unmodified compound is added. Genuine binders will preferentially interact with the free compound, leading to a reduced signal in the mass spectrometer for that protein compared to the sample without the competitor. This step is essential to distinguish true targets from non-specific bead binders.
-
Methodology:
-
Probe Synthesis: Covalently attach this compound to a solid support (e.g., NHS-activated Sepharose beads) via a linker arm. The attachment point should be at a position determined not to be critical for biological activity (e.g., the 3-amino group, after verifying that its modification does not abolish a known phenotypic effect).
-
Cell Lysis: Grow a relevant cell line (e.g., a cancer cell line where a phenotypic effect has been observed) and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., Tris-HCl with 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors). [5] 3. Incubation:
-
Test Sample: Incubate the affinity beads with the cell lysate for 2-4 hours at 4°C.
-
Control Sample: Pre-incubate the cell lysate with a high concentration (e.g., 100x molar excess) of free this compound for 1 hour before adding the affinity beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the test sample compared to the competition control. These are your high-confidence candidate targets.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. [6][7]The principle is that when a ligand binds to a protein, it typically stabilizes the protein, making it more resistant to heat-induced denaturation. [8][9]
Caption: Workflow for a CETSA melt curve experiment.
Protocol 2: CETSA Melt Curve for a Candidate Protein
-
Causality: This protocol validates if the compound engages a specific candidate protein (identified from the affinity proteomics screen or hypothesis) inside living cells. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct physical interaction in a physiological context.
-
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. [7] 3. Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C. [6] 4. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). [7] 5. Fractionation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. [7] 6. Detection: Carefully collect the supernatant. Analyze the amount of the soluble candidate protein remaining at each temperature point using Western blotting with a specific antibody.
-
Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the curve for the compound-treated samples indicates thermal stabilization and target engagement.
-
Pillar 3: Target Validation and Mechanistic Studies
Identifying a binding partner is not the final step. Validation requires demonstrating that the interaction between the compound and the target protein leads to a functional consequence. [10]
Data Presentation: Summarizing Putative Targets
After the discovery phase, quantitative data should be organized for clear interpretation.
Table 1: Hypothetical Results from Affinity Proteomics Screen
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Test vs. Control) | p-value | Cellular Function |
| P00918 | CA2 | 15.2 | <0.001 | pH regulation |
| P04626 | ERBB2 | 8.7 | <0.005 | Receptor Tyrosine Kinase |
| Q13547 | MAPK14 | 6.1 | <0.01 | Signal Transduction |
| P62258 | GRB2 | 2.5 | >0.05 | Adaptor Protein |
Isothermal Dose-Response (ITDR) CETSA
To quantify the potency of target engagement in cells, an Isothermal Dose-Response (ITDR) experiment is performed.
Protocol 3: CETSA ITDR
-
Causality: This assay determines the concentration of the compound required to occupy and stabilize 50% of the target protein population (the EC50) in a cellular environment. It provides a quantitative measure of target engagement potency.
-
Methodology:
-
Identify Tagg: From the melt curve experiment (Protocol 2), determine the temperature at which approximately 50% of the target protein aggregates in the vehicle-treated sample. This is the aggregation temperature (Tagg).
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 1-2 hours.
-
Heat Challenge: Heat all samples at the single, pre-determined Tagg.
-
Processing & Detection: Follow steps 4-6 from the CETSA Melt Curve protocol.
-
Analysis: Plot the amount of soluble protein against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Biochemical and Cell-Based Functional Assays
The final validation step is to confirm that target binding translates into a functional outcome.
-
For an Enzyme Target (e.g., CA2, ERBB2):
-
Biochemical Assay: Use a purified, recombinant version of the protein. Measure its enzymatic activity (e.g., esterase activity for CA2, kinase activity for ERBB2) in the presence of increasing concentrations of the compound to determine an IC50 value.
-
-
For a Signaling Protein (e.g., MAPK14):
-
Cell-Based Assay: Treat cells with the compound and stimulate the relevant signaling pathway. Use Western blotting to measure the phosphorylation status of downstream substrates of the target protein to see if the compound inhibits or activates the pathway.
-
Conclusion and Future Directions
This guide provides a robust, systematic, and experimentally-driven framework for the comprehensive identification and validation of therapeutic targets for this compound. By integrating computational predictions with unbiased proteomic screens and rigorous biophysical and functional validation, researchers can effectively deorphanize this compound. Successful identification of a validated target will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Target Identification and Validation (Small Molecules). University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Small-molecule Target and Pathway Identific
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Full article: Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. Taylor & Francis Online.
- Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.
- Protocols. Broad Institute.
- Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC - PubMed Central.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- Protein extraction, modification and separ
- N,N-Dimethylsulfamide | 3984-14-3. Biosynth.
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific.
- Buy N,N-Dimethylsulfamide (EVT-319745) | 3984-14-3. EvitaChem.
- 3-aminophenyl)-N,N-dimethylsulfamide | 57947-00-9. Sigma-Aldrich.
- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Sulfonamide derivatives(3f) - Drug Targets, Indications, Patents.
- Examples sulfonamide containing derivatives used for exploring its potential TS-character..
- 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide. BLDpharm.
- N-(3-aminophenyl)sulfamide | SCBT. Santa Cruz Biotechnology.
- 3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9. Sigma-Aldrich.
- N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment | Request PDF. (2025, August 6).
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
- N,N-Dimethylsulfamide | C2H8N2O2S. PubChem.
- Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed.
- Neuropharmacology of N,N-Dimethyltryptamine. PMC - PubMed Central.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. ucl.ac.uk [ucl.ac.uk]
The N'-(3-Aminophenyl)-N,N-dimethylsulfamide Scaffold: A Privileged Core for Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Oncology
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Within this arena, the N'-(3-Aminophenyl)-N,N-dimethylsulfamide scaffold has emerged as a cornerstone for the design of potent and selective inhibitors, most notably against the BRAF kinase, a key player in the MAPK signaling pathway. Its significance is underscored by its presence in the FDA-approved drugs Vemurafenib and Dabrafenib, which have transformed the treatment paradigm for BRAF V600-mutant melanoma.[1][2] This guide provides a comprehensive technical overview of this critical scaffold, from its chemical synthesis and structure-activity relationships to detailed experimental protocols for its evaluation, tailored for researchers and scientists in the field of drug discovery.
The discovery of the this compound moiety as a "privileged" scaffold stems from its unique ability to engage with the kinase hinge region, a conserved structural element crucial for ATP binding.[3] This interaction provides a stable anchor for the inhibitor, allowing for diverse chemical modifications to achieve high potency and selectivity against specific kinase targets. This guide will delve into the nuances of this scaffold, offering insights into its application and the experimental methodologies required to harness its full potential in the development of next-generation kinase inhibitors.
Chemical Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of kinase inhibitors that incorporate this core. A common and efficient synthetic strategy involves the reduction of a nitro-group precursor, N'-(3-nitrophenyl)-N,N-dimethylsulfamide. This approach is well-documented in the synthesis of related aminophenylsulfonamides and is adaptable for this specific scaffold.[4]
Representative Synthetic Protocol
This protocol outlines a two-step process starting from 3-nitroaniline to yield the desired this compound.
Step 1: Synthesis of N'-(3-nitrophenyl)-N,N-dimethylsulfamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N'-(3-nitrophenyl)-N,N-dimethylsulfamide.
Step 2: Reduction of N'-(3-nitrophenyl)-N,N-dimethylsulfamide to this compound
-
Catalytic Hydrogenation: Dissolve the N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Reaction Monitoring and Completion: The reaction is monitored by TLC. Once the starting material is fully consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Final Product Isolation: The filtrate is concentrated under reduced pressure to yield this compound as the final product.[4] The purity of the final compound should be assessed by NMR and mass spectrometry.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold serves as a critical anchor for binding to the kinase hinge region. The structure-activity relationship (SAR) of inhibitors incorporating this scaffold is primarily dictated by the nature and position of substituents on the aminophenyl ring and the groups attached to the exocyclic amine. The development of dabrafenib provides excellent insights into the SAR of this class of compounds.[5][6]
| Modification Site | Observation | Implication for Kinase Inhibition |
| Sulfonamide Head Group | The sulfonamide moiety is a key contributor to the high potency against BRAF V600E. | Forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. |
| Fluorination of the Phenyl Ring | Fluorination at the R2 position (adjacent to the sulfonamide) improves or maintains enzymatic and cellular potency.[6] | Enhances binding affinity and can improve pharmacokinetic properties. |
| Core Group Modifications | Replacement of an isopropyl thiazole core with a tert-butyl thiazole core resulted in a noteworthy increase in potency.[5] | Optimizes hydrophobic interactions within the kinase active site. |
| "Tail" Group Modifications | Truncation of a "tail" group attached to the aminopyrimidine portion of the molecule can modulate pharmacokinetic properties. | Balancing potency and drug-like properties is crucial for in vivo efficacy. |
Diagram of Key SAR Points
Caption: Key structure-activity relationship points of the scaffold.
Experimental Protocols for Inhibitor Evaluation
The evaluation of kinase inhibitors based on the this compound scaffold requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Assay: BRAF V600E Kinase Activity
This protocol describes a representative in vitro kinase assay to measure the inhibitory activity of a compound against the BRAF V600E mutant kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (unactive) as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
MEK1 substrate
-
BRAF V600E enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: After incubation, add an equal volume of Kinase-Glo® reagent to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assay: Cell Viability (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability in response to a test compound. This protocol is suitable for adherent melanoma cell lines expressing the BRAF V600E mutation (e.g., A375).[3][7][8][9]
Materials:
-
BRAF V600E-mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the melanoma cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound or DMSO (for vehicle control).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTS Addition: After the incubation period, add the MTS reagent directly to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[7][9]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37 °C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.
Diagram of Experimental Evaluation Workflow
Caption: Workflow for the evaluation of kinase inhibitors.
Clinical Significance and Future Directions
The clinical success of vemurafenib and dabrafenib has validated the this compound scaffold as a powerful tool in oncology. However, the emergence of drug resistance remains a significant clinical challenge.[7][10] Mechanisms of resistance often involve reactivation of the MAPK pathway or activation of bypass signaling pathways.[7][10]
Future research directions for this scaffold include:
-
Overcoming Resistance: Designing novel inhibitors that can overcome known resistance mechanisms, such as those targeting downstream effectors or employing combination therapies.
-
Improving Selectivity: Fine-tuning the scaffold to develop inhibitors with improved selectivity profiles, thereby reducing off-target effects and associated toxicities.
-
Scaffold Hopping: Utilizing the core scaffold as a starting point for "scaffold hopping" to discover novel kinase inhibitor chemotypes with different intellectual property landscapes and potentially improved pharmacological properties.
Conclusion
The this compound scaffold represents a landmark achievement in modern medicinal chemistry. Its central role in the development of life-saving BRAF inhibitors has solidified its status as a privileged structure in kinase inhibitor design. This guide has provided a technical framework for understanding and utilizing this scaffold, from its synthesis to its biological evaluation. For researchers and drug development professionals, a deep understanding of this core structure and its associated methodologies is essential for the continued innovation of targeted cancer therapies.
References
- Luebker, S. A., & Koepsell, S. A. (2020). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Cancers, 12(10), 2801. [Link]
- Kefford, R., et al. (2013). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opinion on Drug Discovery, 8(6), 747-757. [Link]
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
- Luke, J. J., & Hodi, F. S. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy, 11, 7095–7108. [Link]
- Rizos, H., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research, 20(7), 1965-1977. [Link]
- Villanueva, J., et al. (2010). Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options. Cancer Research, 70(20), 7697-7700. [Link]
- Long, G. V., et al. (2013). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opinion on Drug Discovery, 8(6), 747-757. [Link]
- Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link]
- Wu, J., et al. (2015). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 75(15_Supplement), 4704-4704. [Link]
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
- Ritt, D. A., et al. (2013). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 18(9), 11096-11113. [Link]
- BPS Bioscience. BRAF (V600E) Kinase Assay Kit. [Link]
- Wu, J., et al. (2015). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 75(15 Supplement), 4704. [Link]
- Peeters, M., et al. (2013). Analytical Performance of a Real-time PCR-based Assay for V600 Mutations in the BRAF Gene, Used as the Companion Diagnostic Test for the Novel BRAF Inhibitor Vemurafenib in Metastatic Melanoma. The Journal of Molecular Diagnostics, 15(1), 84-91. [Link]
- de Gooijer, M. C., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 5(1), 53. [Link]
- Tran, N. H., et al. (2019). Biochemical Characterization of Full-Length Oncogenic BRAFV600E together with Molecular Dynamics Simulations Provide Insight into the Activation and Inhibition Mechanisms of RAF Kinases. ChemBioChem, 20(22), 2850-2861. [Link]
- Sarnaik, A. A., et al. (2016). Effect of BRAF inhibition by vemurafenib on cell growth and death in sensitive and intrinsically resistant mutant BRAF melanoma cell lines.
- Ucisik-Akkaya, E., et al. (2022). Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. International Journal of Molecular Sciences, 23(17), 9801. [Link]
- Pavan, A. R., et al. (2021). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 26(17), 5273. [Link]
- da Silva, A. C. G., et al. (2021). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 26(18), 5488. [Link]
- Briand, J., et al. (2015). Photoactivatable Prodrugs of Antimelanoma Agent Vemurafenib. ACS Chemical Biology, 10(7), 1641-1646. [Link]
- PubChem. Dabrafenib. [Link]
- Weiss, G. J., et al. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. ACS Medicinal Chemistry Letters, 8(1), 121-125. [Link]
- Ritt, D. A., et al. (2013). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 18(9), 11096-11113. [Link]
Sources
- 1. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of N'-(3-aminophenyl)sulfamide Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the chemical space surrounding N'-(3-aminophenyl)sulfamide derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutic agents. We will delve into the synthetic rationale, potential biological applications, and computational strategies for designing and prioritizing new analogues. This document moves beyond a rigid template, offering a logically structured narrative grounded in established chemical principles and supported by authoritative references.
Introduction: The N'-(3-aminophenyl)sulfamide Scaffold - A Privileged Substructure
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of approved drugs with antibacterial, anticancer, and anti-inflammatory properties[1]. The N'-(3-aminophenyl)sulfamide core, with its distinct substitution pattern, offers a unique vector for chemical exploration. The presence of a reactive primary aromatic amine at the meta-position provides a versatile handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties and its interaction with biological targets. This strategic placement of the amino group, as opposed to the more commonly explored para-position, can lead to novel structure-activity relationships (SAR) and potentially improved selectivity or potency against various targets.
This guide will focus on two primary avenues of derivatization—N-acylation and Schiff base formation—and explore their potential in two key therapeutic areas: kinase inhibition and antimicrobial chemotherapy. We will also outline a computational workflow to rationally design and prioritize derivatives for synthesis and biological evaluation.
Synthesis of the N'-(3-aminophenyl)sulfamide Core
The foundational step in exploring this chemical space is the efficient and reliable synthesis of the N'-(3-aminophenyl)sulfamide core. The most common and well-established route proceeds from 3-nitrobenzenesulfonamide, involving the reduction of the nitro group to the corresponding primary amine.
Rationale for Synthetic Route Selection
The reduction of an aromatic nitro group is a high-yielding and well-understood transformation in organic synthesis. The choice between different reduction methods often depends on factors such as scale, available equipment, and sensitivity of other functional groups. For the synthesis of N'-(3-aminophenyl)sulfamide, two robust methods are presented below.
Experimental Protocols
This method utilizes palladium on carbon as the catalyst with ammonium acetate serving as the hydrogen donor, which is often more convenient than using hydrogen gas.
Materials:
-
3-Nitrobenzenesulfonamide
-
Methanol
-
Tetrahydrofuran (THF)
-
Ammonium acetate
-
10% Palladium on carbon (Pd/C)
-
Diatomaceous earth
Procedure:
-
Dissolve 3-nitrobenzenesulfonamide (e.g., 2.02 g, 10 mmol) in a mixture of methanol and THF until fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Carefully add ammonium acetate (e.g., 1.45 g, 23 mmol) followed by 10% Pd/C (e.g., 205 mg).
-
Maintain the reaction temperature between 0-5 °C, monitoring for the cessation of gas evolution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of diatomaceous earth and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield N'-(3-aminophenyl)sulfamide as a solid[2].
This classic method employs Raney Nickel as the catalyst under a hydrogen atmosphere.
Materials:
-
3-Nitrobenzenesulfonamide
-
Methanol
-
Raney Nickel
-
Hydrogen gas supply
Procedure:
-
Dissolve 3-nitrobenzenesulfonamide (e.g., 1.46 g, 7.2 mmol) in methanol in a suitable hydrogenation apparatus.
-
Add Raney Nickel (e.g., 0.3 g) to the solution.
-
Purge the system with hydrogen gas.
-
Heat the reaction mixture to 50 °C under a hydrogen atmosphere.
-
Maintain the temperature and hydrogen pressure until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully filter off the Raney Nickel.
-
Concentrate the filtrate under reduced pressure to obtain the product[2].
-
Self-Validation: The purity of the synthesized N'-(3-aminophenyl)sulfamide should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by determining its melting point.
Derivatization Strategies: Expanding the Chemical Space
The primary amino group of N'-(3-aminophenyl)sulfamide is the key to unlocking a diverse chemical space. We will focus on two powerful derivatization reactions: N-acylation and Schiff base formation.
N-Acylation: Crafting Amide Derivatives
The formation of an amide bond via N-acylation is a robust and versatile reaction in medicinal chemistry. It allows for the introduction of a wide variety of substituents, enabling fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Materials:
-
N'-(3-aminophenyl)sulfamide
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)
-
Acylating agent (e.g., acid chloride or acid anhydride)
-
Base (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve N'-(3-aminophenyl)sulfamide (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acylating agent. The base is necessary to neutralize the acid (e.g., HCl) generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Schiff Base Formation: Introducing Imines
The condensation of the primary amine with an aldehyde or ketone forms a Schiff base (imine). This reaction introduces a C=N double bond, which can act as a hydrogen bond acceptor and introduce conformational rigidity.
Materials:
-
N'-(3-aminophenyl)sulfamide
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve N'-(3-aminophenyl)sulfamide (1 equivalent) in ethanol or methanol.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold solvent and dry to obtain the pure Schiff base derivative[2].
-
Causality Behind Experimental Choices: The reaction is typically carried out in an alcoholic solvent to ensure the solubility of the reactants. A catalytic amount of acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Exploring the Biological Potential: Kinase Inhibition and Antimicrobial Activity
While specific biological data for N'-(3-aminophenyl)sulfamide derivatives is sparse in the public domain, the broader class of sulfonamides has shown significant promise in several therapeutic areas. We will explore the potential of our target derivatives in two of these areas.
N'-(3-aminophenyl)sulfamide Derivatives as Potential Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Sulfonamide-containing molecules have been successfully developed as kinase inhibitors. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site.
By acylating the 3-amino group of our core scaffold, we can introduce various aromatic and heterocyclic moieties that can occupy the hydrophobic regions of the ATP-binding pocket of kinases. The sulfonamide group can then form key hydrogen bonds with the hinge region of the kinase. The meta-substitution pattern may allow for the exploration of different regions of the active site compared to para-substituted analogs.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (N'-(3-aminophenyl)sulfamide derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
| Compound ID | R-group (Acyl Moiety) | Kinase X IC50 (µM) |
| NPS-001 | Benzoyl | 5.2 |
| NPS-002 | 4-Fluorobenzoyl | 2.8 |
| NPS-003 | 4-Chlorobenzoyl | 1.5 |
| NPS-004 | 4-Methylbenzoyl | 8.1 |
| NPS-005 | Thiophene-2-carbonyl | 3.6 |
| Staurosporine | (Positive Control) | 0.01 |
This table presents hypothetical data for illustrative purposes.
N'-(3-aminophenyl)sulfamide Derivatives as Potential Antimicrobial Agents
Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[3]. The formation of Schiff bases from sulfonamides has been shown to be a viable strategy for generating novel antimicrobial compounds.
The imine linkage of the Schiff base derivatives introduces a new pharmacophoric element. The diverse aromatic and heterocyclic aldehydes used in their synthesis can modulate the compounds' electronic and steric properties, potentially leading to enhanced binding to the bacterial target enzyme or other mechanisms of action.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound ID | R-group (from Aldehyde) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| NPS-SB-01 | Phenyl | 64 | 128 |
| NPS-SB-02 | 4-Hydroxyphenyl | 32 | 64 |
| NPS-SB-03 | 4-Nitrophenyl | 16 | 32 |
| NPS-SB-04 | 2-Furyl | 32 | 64 |
| NPS-SB-05 | 2-Thienyl | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
This table presents hypothetical data for illustrative purposes.
Computational Chemistry in the Exploration of Chemical Space
Computational tools are invaluable for prioritizing the synthesis of derivatives and for understanding their potential mechanism of action at a molecular level.
Molecular Docking
Molecular docking simulations can predict the binding mode and affinity of the designed derivatives to the active site of a target protein. For potential kinase inhibitors, docking studies can reveal key interactions with the hinge region and hydrophobic pockets. For antimicrobial agents targeting DHPS, docking can elucidate how the derivatives mimic the natural substrate, p-aminobenzoic acid.
Quantitative Structure-Activity Relationship (QSAR)
Once a set of derivatives has been synthesized and tested, QSAR studies can be performed to build a mathematical model that correlates the chemical structures of the compounds with their biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts. A robust QSAR model can significantly accelerate the drug discovery process.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: Rationale for kinase inhibition by N-acyl-N'-(3-aminophenyl)sulfamide derivatives.
Sources
An In-depth Technical Guide to N'-(3-Aminophenyl)-N,N-dimethylsulfamide as a Building Block in Medicinal Chemistry
Foreword: The Strategic Value of a Bifunctional Scaffold
In the intricate landscape of modern drug discovery, the selection of a core building block is a decision of paramount strategic importance. It dictates the accessible chemical space, influences the physicochemical properties of resulting compounds, and ultimately shapes the potential for therapeutic success. N'-(3-Aminophenyl)-N,N-dimethylsulfamide emerges as a particularly compelling scaffold due to its inherent bifunctionality. It elegantly combines a versatile primary aromatic amine—a cornerstone of countless synthetic transformations—with a metabolically robust N,N-dimethylsulfamide moiety, a valuable bioisostere for improving drug-like properties. This guide provides an in-depth exploration of this building block, from its fundamental characteristics and synthesis to its strategic application in the design of novel therapeutic agents.
Core Characteristics and Physicochemical Profile
This compound is a solid organic compound distinguished by a central phenyl ring substituted with a primary amine at the meta-position and an N,N-dimethylsulfonamide group. This arrangement provides two distinct points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 57947-00-9 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂S | [1][2] |
| Molecular Weight | 215.27 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Room Temperature, sealed in dry, dark place | [2][3] |
| SMILES | O=S(NC1=CC=CC(N)=C1)(N(C)C)=O | |
| InChI Key | VGFFBNNZWLMHDF-UHFFFAOYSA-N | [3] |
Synthesis of the Building Block
The most common and reliable synthesis of this compound proceeds via the reduction of its nitro-analogue, N'-(3-Nitrophenyl)-N,N-dimethylsulfamide. This transformation is a staple in medicinal chemistry, offering high yields and straightforward purification.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the reduction of the nitro-intermediate to the final amine product, a critical step that must be performed with care to ensure catalyst activity and reaction completion. The methodology is adapted from standard procedures for nitro group reductions.[4]
Materials:
-
N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) supply or a hydrogen transfer agent like ammonium formate
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a suitable hydrogenation flask or Parr shaker vessel, add N'-(3-Nitrophenyl)-N,N-dimethylsulfamide (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or THF to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst. The catalyst should be handled with care, especially when dry, as it can be pyrophoric. Adding it as a slurry in the reaction solvent is a safer practice.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Product Yield | Inactive Catalyst | Use fresh, high-quality catalyst. Ensure proper handling to avoid deactivation.[4] |
| Incomplete Reaction | Extend the reaction time or carefully increase the hydrogen pressure. Monitor closely by TLC/LC-MS.[4] | |
| Poor Starting Material Quality | Verify the purity of the nitro-intermediate using spectroscopic methods. | |
| Product Contamination | Presence of Starting Material | Optimize reaction conditions (time, pressure, catalyst loading) to drive the reaction to completion. |
| Catalyst Leaching | Ensure thorough filtration through a fine-porosity filter aid like Celite®. | |
| Side Reactions | Over-reduction is possible under harsh conditions. Maintain moderate temperature and pressure. |
Strategic Applications in Medicinal Chemistry
The utility of this compound stems from its two distinct functional domains, which can be addressed with orthogonal chemical strategies.
Caption: Dual strategic roles of the building block's functional groups.
The Aniline Moiety: A Versatile Synthetic Handle
The primary aromatic amine is a nucleophilic powerhouse, enabling a vast array of coupling reactions. This versatility allows chemists to readily synthesize large libraries of compounds by varying the coupling partner, which is fundamental to exploring SAR.[5] Common transformations include:
-
Acylation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds.[6]
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Arylation: Cross-coupling reactions like Buchwald-Hartwig amination allow for the formation of diarylamines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
The N,N-Dimethylsulfamide Moiety: A Bioisosteric Advantage
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug optimization. The N,N-dimethylsulfamide group is an effective non-classical bioisostere for several key functional groups, often used to circumvent challenges in potency, selectivity, or pharmacokinetics.[7][8]
-
Metabolic Stability: Unlike simple sulfonamides (-SO₂NHR) or phenols (-OH), which are susceptible to metabolic modification (e.g., glucuronidation, sulfation), the N,N-dimethylated sulfamide is sterically hindered and lacks acidic protons, rendering it significantly more resistant to Phase II metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life.[9][10][11]
-
Physicochemical Modulation: This group acts as a strong hydrogen bond acceptor. Replacing a labile group with the dimethylsulfamide can alter a molecule's lipophilicity (LogP) and polarity, influencing its solubility, permeability, and off-target interactions.[12]
-
Potency and Selectivity: In some cases, replacing a sulfonamide with a gem-dimethyl sulfone (a related bioisostere) has been shown to retain potency while eliminating the formation of persistent sulfonamide metabolites, a crucial consideration for long-term safety.[9][10]
Library Synthesis and Derivatization Workflow
The true power of a building block is realized in its application to library synthesis for hit-to-lead and lead optimization campaigns. The orthogonal nature of the aniline and the phenyl ring allows for a structured approach to exploring chemical space.
Caption: A potential workflow for generating a diverse compound library.
Protocol: Parallel Amide Synthesis
This protocol is designed for a 96-well plate format to rapidly generate a library of amide derivatives.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Library of diverse carboxylic acids (R¹-COOH).
-
Peptide coupling reagent (e.g., HATU, HBTU).
-
Tertiary amine base (e.g., DIPEA, triethylamine).
-
Anhydrous DMF or DMSO.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the carboxylic acids, coupling reagent, and base.
-
Dispensing: In each well of a 96-well plate, dispense the carboxylic acid solution (1.1 eq).
-
Activation: Add the coupling reagent (1.1 eq) and base (2.0 eq) to each well. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Addition of Building Block: Add the stock solution of this compound (1.0 eq) to each well.
-
Reaction: Seal the plate and allow it to shake at room temperature for 12-24 hours.
-
Quenching and Work-up: Quench the reaction by adding water. The products can be isolated by liquid-liquid extraction or prepared directly for purification by mass-directed preparative HPLC.
-
Analysis: Each well is analyzed by LC-MS to confirm the identity and purity of the desired product.
Potential Therapeutic Applications and Target Classes
While no blockbuster drug is explicitly marketed as being derived from this specific building block, its structural motifs are prevalent in many classes of therapeutic agents. The 3-aminophenylsulfonamide scaffold is a "privileged structure" that can be adapted to target numerous protein families.
-
Kinase Inhibitors: The aniline moiety is a classic "hinge-binder" that can form critical hydrogen bonds with the backbone of the ATP-binding site in many protein kinases. The remainder of the scaffold can be elaborated to occupy adjacent hydrophobic pockets, conferring potency and selectivity.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Sulfonamides are known to be effective components in inhibitors of DPP-4, an enzyme involved in glucose metabolism. A study on omarigliptin analogs explored the SAR of related sulfonamide structures, highlighting the importance of this functional group for activity.[13]
-
Serotonin Transporter (SERT) Modulators: The 3-aminophenyl group has been incorporated into analogs of citalopram to probe the binding sites of monoamine transporters.[14][15][16] The dimethylsulfamide could serve to block metabolism and fine-tune the electronics and binding interactions of such compounds.
-
Anticancer Agents: Scaffolds containing the 3-aminophenyl group have been investigated for their cytotoxic effects against various cancer cell lines, where substitutions on the phenyl ring are key determinants of activity.[5]
Conclusion and Future Outlook
This compound is more than just another chemical reagent; it is a strategic asset for medicinal chemistry programs. Its pre-installed, metabolically robust dimethylsulfamide group allows researchers to focus synthetic efforts on the aniline moiety to rapidly build SAR and optimize for potency, while simultaneously addressing potential pharmacokinetic liabilities. The inherent versatility of the aniline handle ensures that a wide and diverse chemical space can be accessed efficiently. As the demand for drug candidates with superior "drug-like" properties continues to grow, building blocks like this one, which offer built-in solutions to common developmental hurdles, will become increasingly indispensable in the quest for novel and effective medicines.
References
- Amerigo Scientific. N′-(3-Aminophenyl)-N,N-dimethylsulfamide. [Link]
- Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters. [Link]
- FDA Global Substance Registration System.
- Fensome, A., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]
- Fensome, A., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed. [Link]
- Singh, S., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences. [Link]
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
- Schmidt, C. K., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Environmental Science & Technology. [Link]
- Zheng, M., et al. (2015). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]
- PubChem. N,N-Dimethylsulfamide. [Link]
- Pozharitskaya, O. N., & Shikov, A. N. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs. [Link]
- Gill, A., et al. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
- Zheng, M., et al. (2015). Structure-Activity Relationships for a Novel Series of Citalopram ... Analogues at Monoamine Transporters.
- Wright, J. A., et al. (2021). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters. [Link]
- Yu, A. M. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current Drug Metabolism. [Link]
- Newman, A. H., et al. (2010). Structure-activity relationships for a novel series of citalopram ... analogues at monoamine transporters. Journal of Medicinal Chemistry. [Link]
- Snodin, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Chemical Research in Toxicology. [Link]
- Zang, M., et al. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B. [Link]
- Basavaraju, B., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Galdino, A. C. S., & de Paula, J. C. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]
- Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
- 3. This compound | 57947-00-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy N,N-Dimethylsulfamide (EVT-319745) | 3984-14-3 [evitachem.com]
- 13. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the sulfonylation of 3-nitroaniline using N,N-dimethylsulfamoyl chloride, followed by the chemoselective reduction of the nitro-intermediate via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a reliable and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The chosen strategy prioritizes the use of commercially available starting materials and robust, high-yielding reactions.
-
Step 1: Sulfonamide Formation. The synthesis begins with the reaction between 3-nitroaniline and N,N-dimethylsulfamoyl chloride. The nitro group serves as a protecting group for the amine, preventing undesired side reactions and directing the sulfonylation to the amino group. Pyridine is employed as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Step 2: Nitro Group Reduction. The intermediate, N'-(3-nitrophenyl)-N,N-dimethylsulfamide, is then subjected to catalytic hydrogenation. This method is highly effective for the selective reduction of aromatic nitro groups to their corresponding anilines without cleaving the newly formed sulfonamide bond.[1][2] Palladium on carbon (Pd/C) is the catalyst of choice, utilizing hydrogen gas as the terminal reducing agent.[3]
The overall reaction scheme is presented below:
Scheme 1: Two-Step Synthesis of this compound
Step 1: 3-Nitroaniline + N,N-Dimethylsulfamoyl Chloride → N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
Step 2: N'-(3-Nitrophenyl)-N,N-dimethylsulfamide → this compound
Safety and Materials
Hazard Summary
Extreme caution must be exercised when handling the reagents involved in this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
| Reagent | CAS Number | Key Hazards |
| 3-Nitroaniline | 99-09-2 | Toxic if swallowed, in contact with skin, or if inhaled.[4][6] May cause damage to organs through prolonged or repeated exposure. |
| N,N-Dimethylsulfamoyl chloride | 13360-57-1 | Corrosive; causes severe skin and eye burns.[7] Harmful if swallowed or in contact with skin.[8] Fatal if inhaled and may cause cancer.[9] Moisture sensitive.[7] |
| Pyridine | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | May be pyrophoric, especially when dry or spent.[10] Handle with care and do not allow the catalyst to dry completely during filtration. |
| Hydrogen Gas (H₂) | 1333-74-0 | Extremely flammable gas. Forms explosive mixtures with air.[3] |
Required Materials and Equipment
-
Reagents: 3-Nitroaniline, N,N-Dimethylsulfamoyl chloride, Anhydrous Pyridine, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), 10% Palladium on Carbon (Pd/C), Celite®.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, ice bath, rotary evaporator, Buchner funnel, filtration flask, thin-layer chromatography (TLC) plates (silica gel), hydrogenation apparatus (e.g., Parr shaker or H-Cube system), inert gas (Nitrogen or Argon) supply.
Detailed Experimental Protocols
Workflow Visualization
The following diagram outlines the complete experimental workflow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Part A: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide (Intermediate)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-nitroaniline (5.0 g, 36.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Basification: Add anhydrous pyridine (4.4 mL, 54.3 mmol) to the suspension. Stir the mixture at room temperature until a homogenous solution is formed.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve N,N-dimethylsulfamoyl chloride (4.3 mL, 40.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the N,N-dimethylsulfamoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.
-
Causality Note: The dropwise addition at 0 °C is crucial to control the exothermic reaction between the sulfamoyl chloride and the aniline, preventing the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction is complete when the 3-nitroaniline spot has been consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will be a yellow-orange solid. Recrystallize from an appropriate solvent system, such as ethyl acetate/hexanes, to yield N'-(3-nitrophenyl)-N,N-dimethylsulfamide as a pure solid.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a hydrogenation vessel (e.g., a heavy-walled glass bottle for a Parr apparatus), dissolve the N'-(3-nitrophenyl)-N,N-dimethylsulfamide (4.0 g, 16.3 mmol) from Part A in methanol (80 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w, 0.4 g) to the solution under a stream of nitrogen or argon.
-
Safety Note: Pd/C can be pyrophoric. Never add the dry powder in air to a flask containing flammable solvent vapors. Ensure the catalyst is wetted with solvent promptly in an inert atmosphere.[10]
-
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous agitation.
-
Reaction: Continue the reaction until hydrogen uptake ceases (typically 2-4 hours). The reaction progress can also be monitored by TLC, observing the disappearance of the starting material.
-
Mechanism Insight: The palladium surface catalyzes the dissociation of molecular hydrogen, allowing for the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[3]
-
-
Workup:
-
Carefully vent the hydrogen pressure and purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, keep the Celite pad wet with methanol at all times during filtration to prevent the catalyst from igniting upon contact with air. [3]
-
Wash the filter cake with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography. The final product, this compound, should be obtained as an off-white or light-colored solid.[11][12]
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| N'-(3-Nitrophenyl)-N,N-dimethylsulfamide | ¹H NMR | Aromatic protons in the 7.5-8.5 ppm range showing splitting patterns consistent with a 1,3-disubstituted benzene ring. A singlet around 2.8-3.0 ppm corresponding to the two methyl groups of the dimethylsulfamide moiety. |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 245.26 g/mol . | |
| This compound | ¹H NMR | Aromatic protons shifted upfield compared to the nitro-intermediate, typically in the 6.5-7.2 ppm range. A broad singlet corresponding to the -NH₂ protons. A singlet for the dimethylsulfamide methyl groups. |
| ¹³C NMR | Signals corresponding to the 8 unique carbon atoms. | |
| MS (ESI) | [M+H]⁺ at m/z 216.08, corresponding to the molecular weight of 215.28 g/mol .[11][12] | |
| IR | Appearance of N-H stretching bands around 3300-3500 cm⁻¹ (characteristic of the primary amine) and disappearance of the NO₂ stretching bands around 1530 and 1350 cm⁻¹. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are anhydrous, as N,N-dimethylsulfamoyl chloride is moisture sensitive.[7] |
| Loss during workup. | Ensure pH is correct during acid/base washes. Avoid emulsion formation. | |
| Low yield in Part B | Inactive Pd/C catalyst. | Use fresh, high-quality catalyst. Ensure the catalyst was not unduly exposed to air.[10] |
| Incomplete reaction. | Extend reaction time or increase hydrogen pressure. Ensure efficient stirring to maintain catalyst suspension. | |
| Product Contamination | Presence of starting material. | Optimize reaction time and conditions for full conversion. Re-purify the product. |
| Byproducts from side reactions. | In Part A, ensure proper temperature control during addition. In Part B, ensure the system is free of air to prevent catalyst poisoning or side reactions. |
References
- Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC) - Cole-Parmer. (n.d.).
- Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.).
- Takasaki, M., Motoyama, Y., Higashi, K., Yoon, S.-H., Mochida, I., & Nagashima, H. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters, 10(15), 3343–3346.
- N,N-Dimethylsulfamoyl chloride - ChemBK. (2024, April 10).
- Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.).
- 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE) - Suvchem Laboratory Chemicals. (n.d.).
- Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes. (n.d.). Semantic Scholar.
- Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem. (n.d.). National Institutes of Health.
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (n.d.). ResearchGate.
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chembk.com [chembk.com]
- 9. Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 57947-00-9 [sigmaaldrich.com]
- 12. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Derivatization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide for SAR Studies
Abstract
This document provides a comprehensive guide for the derivatization of the versatile chemical scaffold, N'-(3-Aminophenyl)-N,N-dimethylsulfamide, specifically tailored for researchers engaged in Structure-Activity Relationship (SAR) studies. We delve into the strategic importance of this scaffold, outline detailed, validated protocols for its chemical modification, and provide methodologies for the purification and characterization of the resulting compound libraries. The protocols herein are designed to be robust and adaptable, enabling medicinal chemists and drug discovery scientists to efficiently generate diverse libraries for biological screening.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core is a valuable starting point in medicinal chemistry. Its structure combines a reactive primary aromatic amine, which serves as a prime handle for derivatization, with a sulfamide group. The sulfamide moiety itself is a significant pharmacophore, known to engage in crucial hydrogen bonding interactions with biological targets.[1] Often used as a bioisostere for sulfonamides or ureas, the sulfamide group can enhance physicochemical properties such as solubility and metabolic stability, making it an attractive component in modern drug design.[1]
The derivatization of the 3-amino position allows for the systematic exploration of the chemical space around the core scaffold. By introducing a variety of substituents, researchers can probe the steric, electronic, and hydrophobic requirements of a target's binding pocket, thereby building a detailed Structure-Activity Relationship (SAR) model. A robust SAR is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.[2][3]
This guide focuses on three common and highly effective derivatization strategies targeting the primary aniline nitrogen:
-
Acylation: Formation of amides.
-
Sulfonylation: Formation of sulfonamides.
-
Reductive Amination: Formation of secondary amines.
These transformations are well-established, generally high-yielding, and tolerant of a wide range of functional groups, making them ideal for the construction of a chemical library.
Synthesis of the Starting Material
The starting material, this compound, can be synthesized from its nitro precursor, N'-(3-Nitrophenyl)-N,N-dimethylsulfamide. The most common and efficient method is the reduction of the nitro group.
Protocol 2.1: Reduction of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
This procedure details the reduction via catalytic transfer hydrogenation, which avoids the need for a pressurized hydrogen gas apparatus.
Materials:
-
N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
-
10% Palladium on carbon (Pd/C)
-
Ammonium acetate
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N'-(3-Nitrophenyl)-N,N-dimethylsulfamide (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Add ammonium acetate (5-10 eq.) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be used directly in the next step or purified further by column chromatography if necessary.
Derivatization Protocols for SAR Library Generation
The primary amino group of this compound is a nucleophile that readily reacts with various electrophiles. The following protocols are optimized for parallel synthesis, allowing for the efficient creation of a diverse library of derivatives.
Protocol 3.1: Acylation via Reaction with Acyl Chlorides
This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[4][5]
Materials:
-
This compound (1.0 eq.)
-
A diverse set of acyl chlorides (1.05 eq.)
-
A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 eq.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a vial in a parallel synthesis block), dissolve this compound and triethylamine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction.
-
Addition of Acyl Chloride: Add the corresponding acyl chloride dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by flash column chromatography or preparative HPLC.
Data Presentation: Representative Acylation Reactions
| Entry | Acyl Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 2 | >95 |
| 2 | Benzoyl chloride | Et₃N | DCM | 4 | 92 |
| 3 | 1-Naphthoyl chloride[6] | Pyridine | DCM | 12 | 88 |
| 4 | Cyclopropanecarbonyl chloride | Et₃N | THF | 6 | 90 |
Protocol 3.2: Sulfonylation via Reaction with Sulfonyl Chlorides
This protocol details the synthesis of sulfonamide derivatives, which are prevalent in a wide range of therapeutic agents.[7][8][9][10]
Materials:
-
This compound (1.0 eq.)
-
A diverse set of sulfonyl chlorides (1.1 eq.)
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM and pyridine in a dry reaction vessel.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride portion-wise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS. Some less reactive sulfonyl chlorides may require gentle heating.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography on silica gel.
Protocol 3.3: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents.[11][12][13] This one-pot procedure is efficient and avoids the isolation of the intermediate imine.
Materials:
-
This compound (1.0 eq.)
-
A diverse set of aldehydes or ketones (1.2 eq.)
-
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound and the carbonyl compound in DCE, add a few drops of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride in one portion. Be aware of potential gas evolution.
-
Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The desired secondary amine can be purified by flash chromatography.
Visualization of Synthetic Workflows
Diagram 4.1: General Derivatization Scheme
Caption: Standard workflow from crude product to a screening-ready compound.
Characterization and Quality Control
Ensuring the identity, purity, and integrity of synthesized compounds is paramount for reliable SAR data. [14]A multi-technique approach is recommended for comprehensive characterization.
5.1 Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for high-throughput analysis. It provides crucial information on reaction completion, purity of the product, and confirmation of the molecular weight of the desired compound.
-
Protocol:
-
Dissolve a small sample of the crude or purified product in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Inject onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).
-
Monitor the UV absorbance (e.g., at 254 nm) to assess purity.
-
Analyze the mass spectrum (e.g., using electrospray ionization - ESI) to confirm the [M+H]⁺ ion corresponding to the expected product.
-
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. ¹H NMR and ¹³C NMR spectra confirm the covalent structure of the new derivatives.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm that the desired transformation has occurred (e.g., appearance of an amide NH proton in acylation, or new aliphatic signals in reductive amination).
-
5.3 High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the synthesized compound, which serves as definitive confirmation of its elemental composition.
-
Protocol:
-
Prepare a dilute solution of the purified sample.
-
Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap).
-
The measured mass should be within 5 ppm of the calculated theoretical mass.
-
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the systematic derivatization of this compound. By employing these methods for acylation, sulfonylation, and reductive amination, researchers can efficiently generate diverse and well-characterized compound libraries. This enables the thorough exploration of structure-activity relationships, a critical step in the iterative process of modern drug discovery and the optimization of novel therapeutic agents.
References
- The role of sulfamide in medicinal chemistry: a patent review (2006-2008).
- Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride. Benchchem.
- Application Notes and Protocols for the Acetyl
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. MDPI.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Mild Sulfonyl
- Acetyl
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- Direct sulfonylation of anilines medi
- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Amine synthesis by reductive amination (reductive alkyl
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- High-throughput characterization and quality control of small-molecule combin
- Synthesis of N-(3-aminophenyl)sulfamide. Benchchem.
Sources
- 1. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-b.com [ajchem-b.com]
- 9. researchgate.net [researchgate.net]
- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 11. gctlc.org [gctlc.org]
- 12. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: In Vitro Assays for Testing N'-(3-Aminophenyl)-N,N-dimethylsulfamide Cytotoxicity (MTT Assay)
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Imperative of Early Cytotoxicity Profiling
In the landscape of drug discovery and chemical safety assessment, the early identification of cytotoxic liabilities is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a foundational, high-throughput screening method to quantitatively assess the effect of a novel compound on cell viability and metabolic activity.[1][2][3] This application note provides a comprehensive guide and a field-proven protocol for evaluating the in vitro cytotoxicity of N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a novel chemical entity.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind the protocol. It establishes a self-validating experimental design to ensure data integrity and provides authoritative context for each critical phase of the assay.
Scientific Principle: Interrogating Mitochondrial Health
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[4] Its mechanism is centered on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[2]
Mechanism of Action: In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria (e.g., succinate dehydrogenase), cleave the tetrazolium ring of MTT.[1][3] This intracellular reduction yields formazan crystals, which accumulate within the cell. The quantity of formazan produced is directly proportional to the number of metabolically active cells in the culture.[2][5] To quantify this, the insoluble formazan crystals are dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution whose absorbance can be measured spectrophotometrically.[6] A decrease in metabolic activity, and thus a decrease in color intensity, is interpreted as a reduction in cell viability, indicative of the compound's cytotoxic or cytostatic effects.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding: a. Harvest and count cells that are in a healthy, logarithmic growth phase. b. Dilute the cell suspension to the optimal seeding density in complete growth medium. This density must be predetermined to ensure the absorbance values fall within the linear range of the assay (typically 0.75-1.25 O.D. for untreated controls). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS. [7] d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth. [8]
-
Compound Treatment: a. After incubation, observe the cells under a microscope to confirm proper adherence and morphology. b. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle-only control. c. Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Assay and Measurement: a. Following the treatment period, carefully aspirate the compound-containing medium. b. Wash the cells once with 100 µL of sterile PBS. c. Add 100 µL of pre-warmed, serum-free/phenol red-free assay medium to each well. d. Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). e. Incubate the plate for 2-4 hours at 37°C, protected from light. Purple formazan precipitate should be visible within the cells under a microscope. f. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. (For suspension cells, centrifugation of the plate is required before aspiration). g. Add 100 µL of DMSO to each well to dissolve the formazan crystals. h. Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization. [1] i. Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise. [1]
Data Analysis and Presentation
Calculating Cell Viability
-
Correct Absorbance: Subtract the average absorbance of the blank (medium only) controls from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.
% Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100 [4]
Data Presentation and IC₅₀ Determination
Organize the data clearly. Plot the % Viability against the log concentration of this compound to generate a dose-response curve. The IC₅₀ (Inhibitory Concentration 50%) value is determined from this curve. It is the concentration of the compound that causes a 50% reduction in cell viability. This is a critical metric for comparing the cytotoxic potency of different compounds. [9] Table 1: Example Data Organization Template
| Compound Conc. (µM) | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Avg. Corrected Abs | % Viability |
| 0 (Vehicle) | 1.152 | 1.188 | 1.170 | 1.170 | 100.0% |
| 1 | 1.098 | 1.121 | 1.105 | 1.108 | 94.7% |
| 10 | 0.855 | 0.879 | 0.861 | 0.865 | 73.9% |
| 50 | 0.591 | 0.603 | 0.582 | 0.592 | 50.6% |
| 100 | 0.243 | 0.255 | 0.249 | 0.249 | 21.3% |
| 200 | 0.089 | 0.091 | 0.095 | 0.092 | 7.8% |
Note: Data is illustrative. Corrected Abs = Raw Abs - Blank Abs. In this example, the IC₅₀ is approximately 50 µM.
According to international standards like ISO 10993-5, a reduction of cell viability by more than 30% is typically considered a cytotoxic effect. [10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability between Replicates | - Inconsistent cell seeding- Pipetting errors- "Edge effect" in the plate | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use consistent technique.- Fill perimeter wells with sterile PBS and exclude them from analysis. [7] |
| Low Absorbance Readings | - Cell density is too low- Insufficient MTT incubation time- Cells are unhealthy or not in log phase | - Optimize cell seeding density with a titration experiment.- Increase MTT incubation time (up to 4 hours).- Use healthy, low-passage number cells. [11] |
| High Background Absorbance | - Microbial contamination- Interference from phenol red/serum- Incomplete formazan solubilization | - Visually inspect plates for contamination.- Use serum-free and phenol red-free medium during MTT incubation.<[11]br>- Ensure complete dissolution of crystals by mixing thoroughly. [7] |
References
- MDPI. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
- Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]
- EVS. EVS-EN ISO 10993-5:2009+A11:2025. [Link]
- Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]
- Johner Institute.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Wikipedia. MTT assay. [Link]
- National Standards Authority of Ireland. IS EN ISO 10993-5:2009. [Link]
- iTeh Standards. EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. [Link]
- Bitesize Bio.
- Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
- NIH.
- YouTube.
- ResearchGate. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay | Request PDF. [Link]
- Springer Nature Experiments.
- Anticancer Research.
- Alojamiento Web UVa. Alternatives to MTT Assay in Cell Viability Assessments. [Link]
- NIH. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
- On Science.
- PubMed.
- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. [Link]
- Protocol Online. MTT Methods, Protocols and Troubleshootings. [Link]
- ResearchGate. The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. [Link]
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- ResearchGate. Limitations of the use of MTT assay for screening in drug discovery. [Link]
- Amerigo Scientific. N′-(3-Aminophenyl)-N,N-dimethylsulfamide. [Link]
- PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. youtube.com [youtube.com]
- 10. blog.johner-institute.com [blog.johner-institute.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Developing Anticancer Agents from N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Introduction: The Sulfonamide Scaffold as a Privileged Structure in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3] In oncology, sulfonamide-containing molecules have demonstrated significant potential, acting through diverse mechanisms to inhibit tumor growth.[1][2][4] These mechanisms include, but are not limited to, carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest, primarily in the G1 phase.[1][2][3] The structural versatility and established biological activity of sulfonamides make them a "privileged scaffold" for the rational design of novel anticancer agents.
N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS 57947-00-9) presents a compelling starting point for a drug discovery program.[5][6] Its structure features a key 3-aminophenyl group, a common moiety in biologically active compounds, which offers a reactive handle for chemical modification.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold to develop novel and potent anticancer therapeutic candidates. We will detail the strategic design, synthesis, and a cascade of in vitro and in vivo evaluations necessary to advance a lead compound from the bench to preclinical candidacy.
Part 1: Rationale and Strategy for Derivative Synthesis
The core strategy is to utilize the 3-amino group of this compound as a point of diversification. By coupling various carboxylic acids or other electrophilic fragments to this amine, a library of novel amide derivatives can be generated. This approach is guided by the established success of N-phenylacetamide analogs in exhibiting cytotoxic effects against cancer cell lines.[7] The goal is to explore the structure-activity relationship (SAR) by introducing a variety of substituents to probe their influence on anticancer potency and selectivity.
Key Molecular Design Rationale:
-
Targeting the Hinge Region of Kinases: Many successful kinase inhibitors feature a hinge-binding motif. The sulfonamide and newly formed amide moieties could potentially interact with the hinge region of protein kinases, which are often dysregulated in cancer.[8]
-
Modulating Physicochemical Properties: The appended chemical groups will alter key properties such as lipophilicity, solubility, and hydrogen bonding potential, which are critical for cell permeability and target engagement.
-
Exploring Diverse Chemical Space: Introducing aromatic, heterocyclic, and aliphatic side chains will allow for a broad exploration of the chemical space around the core scaffold, increasing the probability of identifying a potent and selective anticancer agent.
Workflow for Anticancer Drug Development from a Novel Scaffold
Caption: A workflow for the development of anticancer agents.
Part 2: Synthesis Protocol for Novel Amide Derivatives
This protocol outlines a general method for the synthesis of amide derivatives from this compound.
Protocol 2.1: Amide Coupling Reaction
Objective: To synthesize a library of N-(3-(N,N-dimethylsulfamoylamino)phenyl)amide derivatives.
Materials:
-
This compound
-
A diverse panel of carboxylic acids (e.g., benzoic acid derivatives, heteroaromatic carboxylic acids)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
Organic base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessels, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the selected carboxylic acid (1.1 equivalents) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 3: In Vitro Evaluation of Anticancer Activity
A tiered screening approach is recommended to efficiently identify promising compounds.
Protocol 3.1: Primary Cytotoxicity Screening
Objective: To assess the broad cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to measure cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A375 for melanoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, multichannel pipette, and a microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each active compound.
Data Presentation:
| Compound ID | R-Group | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A375 IC50 (µM) |
| Parent | -H | >100 | >100 | >100 |
| Derivative 1 | 4-Fluorophenyl | 15.2 | 21.8 | 18.5 |
| Derivative 2 | 4-Chlorophenyl | 12.1 | 18.5 | 14.3 |
| Derivative 3 | 3,5-dimethylphenyl | 8.7 | 11.2 | 9.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: Data presented is hypothetical for illustrative purposes.
Protocol 3.2: Secondary Assays for Mechanistic Insights
For compounds showing significant cytotoxicity (e.g., IC50 < 20 µM), further assays are crucial to elucidate the mechanism of action.
1. Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To determine if the compound induces programmed cell death.
-
Procedure: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.
2. Cell Cycle Analysis:
-
Objective: To identify if the compound causes cell cycle arrest at a specific phase.
-
Procedure: Treat cells with the compound, fix them in ethanol, and stain the DNA with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]
Potential Mechanism of Action: Signaling Pathway
Caption: A potential mechanism of action for a novel sulfonamide derivative.
Part 4: In Vivo Preclinical Evaluation
Promising lead compounds from in vitro studies must be evaluated in living organisms to assess their efficacy and safety.[9][10][11]
Protocol 4.1: Xenograft Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a lead compound in an in vivo setting.
Model: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for initial efficacy testing.[11][12]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HCT-116)
-
Lead compound formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Administer the test compound and controls to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Part 5: Essential Supporting Studies
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound is critical.[13] A preliminary PK study in rodents will determine key parameters like clearance, volume of distribution, and half-life.[13] This data is essential for designing effective dosing regimens for in vivo efficacy and toxicology studies.[14][15]
Toxicology Screening
Early assessment of a compound's toxicity is crucial to avoid late-stage failures.[16][17] Initial toxicity studies can be conducted in vitro (e.g., cytotoxicity against normal cell lines) and in vivo as part of the efficacy studies by monitoring clinical signs, body weight changes, and performing gross necropsy.[16][18] More comprehensive toxicology studies are required before advancing to clinical trials.[19]
Conclusion
This compound serves as a viable and promising starting point for the development of novel anticancer agents. The protocols and strategies outlined in this document provide a robust framework for the systematic design, synthesis, and evaluation of a library of derivatives. Through a disciplined, multi-parameter optimization process that includes in vitro potency, mechanistic understanding, in vivo efficacy, and safety profiling, it is possible to identify and advance new therapeutic candidates toward clinical development.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: )
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed. (URL: [Link])
- Sulfonamides and Sulfonylated Deriv
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. (URL: [Link])
- Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. (URL: [Link])
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. (URL: [Link])
- In Vivo Oncology Models for Drug Discovery. (URL: )
- Sulfonamides and sulfonylated deriv
- Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. NIH. (URL: [Link])
- Anticancer and Antiviral Sulfonamides. Bentham Science Publisher. (URL: [Link])
- New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. NIH. (URL: [Link])
- In Vivo Models. Biocompare. (URL: [Link])
- In Vivo Preclinical Mouse Models. Champions Oncology. (URL: [Link])
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (URL: [Link])
- How Toxicology Studies Factor into New Drug Development. Jordi Labs. (URL: [Link])
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. (URL: [Link])
- Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. (URL: [Link])
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (URL: [Link])
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. (URL: [Link])
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. (URL: [Link])
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University - UU Research Portal. (URL: [Link])
- Pharmacokinetics and its role in small molecule drug discovery research. PubMed. (URL: [Link])
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific. (URL: [Link])
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
- Synthesis of some Amide derivatives and their Biological activity. (URL: [Link])
- Comparison of different methods for the synthesis of three derivatives.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. (URL: [Link])
- (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 6. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. nuvisan.com [nuvisan.com]
- 11. biocompare.com [biocompare.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. jordilabs.com [jordilabs.com]
- 17. hoeford.com [hoeford.com]
- 18. New technologies in drug metabolism and toxicity screening: organ-to-organ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes & Protocols: A Guide to Leveraging N'-(3-Aminophenyl)-N,N-dimethylsulfamide in the Design of Potent and Selective Carbonic Anhydrase Inhibitors
Section 1: Scientific Rationale and Strategic Overview
Introduction to Carbonic Anhydrases as Therapeutic Targets
Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1][2] They catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This process is critical for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][2] The involvement of specific CA isoforms in numerous pathologies—including glaucoma (CA II, IV, XII), epilepsy, and cancer (CA IX, XII)—has established them as high-value therapeutic targets.[3][4][5]
The primary and most clinically successful class of CA inhibitors (CAIs) is the sulfonamides (R-SO₂NH₂) and their bioisosteres, such as sulfamides.[6][7] These molecules function by coordinating directly to the catalytic zinc ion, effectively blocking the enzyme's function. The ongoing challenge in the field is the development of inhibitors with high selectivity for the target isoform to minimize off-target side effects. This guide focuses on a particularly strategic scaffold, N'-(3-Aminophenyl)-N,N-dimethylsulfamide , as a versatile starting point for the rational design of next-generation CAIs.
The Mechanism of Sulfamide-Based Inhibition
The catalytic activity of carbonic anhydrase is dependent on a Zn(II) ion located at the bottom of a conical active site cleft. This zinc ion polarizes a coordinated water molecule, facilitating its deprotonation to a potent hydroxide nucleophile, which then attacks carbon dioxide.
Sulfamide-based inhibitors exploit this mechanism with remarkable efficiency. The core inhibitory pharmacophore is the sulfamoyl group (-SO₂NH₂ or -SO₂NHR). Following deprotonation, the nitrogen atom of the sulfamide acts as a potent zinc-binding group (ZBG), coordinating to the Zn(II) ion with high affinity in a tetrahedral geometry.[8][9] This binding event displaces the catalytically essential zinc-bound hydroxide, thereby inhibiting the enzyme.
Diagram 1: Mechanism of Carbonic Anhydrase Inhibition
Caption: CA catalysis vs. competitive inhibition by a sulfamide.
Rationale for this compound as a Scaffold
The this compound scaffold (CAS: 57947-00-9) is an exceptional starting point for inhibitor design for three primary reasons:[10]
-
Inherent Zinc-Binding Group: It contains the essential N,N-dimethylsulfamide moiety, which anchors the molecule within the enzyme's active site by coordinating to the catalytic zinc ion.
-
Versatile Vector for Modification: The 3-amino group on the phenyl ring provides a chemically accessible handle. This amino group acts as a "tail" that can be readily functionalized to introduce a wide variety of chemical substituents.
-
Probing for Selectivity: The active sites of the 15 human CA isoforms are not identical. They possess distinct hydrophobic and hydrophilic pockets and varying steric bulk at the rim of the active site.[11][12] By systematically modifying the amino "tail" of the scaffold, researchers can introduce moieties that form specific interactions (e.g., hydrogen bonds, van der Waals forces) with residues unique to a target isoform, thereby engineering potency and, critically, selectivity.[8][13][14]
Section 2: Experimental Design and Protocols
The development of novel CAIs from the this compound scaffold follows a logical, multi-step workflow.
Diagram 2: Inhibitor Design & Evaluation Workflow
Caption: Iterative workflow for CA inhibitor development.
Protocol 1: Synthesis of a Derivative Library
Objective: To create a diverse library of candidate inhibitors by functionalizing the 3-amino group of the parent scaffold. This example describes a general acylation reaction.
Materials:
-
This compound
-
Acyl chlorides or carboxylic acids of interest (e.g., benzoyl chloride, 4-fluorobenzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
-
For carboxylic acid coupling: coupling agents like EDC/HOBt
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Generalized Step-by-Step Methodology (Acylation Example):
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][15]
Protocol 2: In Vitro CA Inhibition Assay (Esterase Activity)
Objective: To determine the inhibitory potency (IC₅₀) of synthesized compounds against target CA isoforms. This protocol is adapted from common high-throughput colorimetric methods.[1][2][16]
Principle: CAs exhibit esterase activity, hydrolyzing p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which absorbs light at ~405 nm. An inhibitor will reduce the rate of this color formation.[1]
Materials:
-
Purified human CA isozymes (e.g., hCA I, II, IX, XII)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate (pNPA) stock solution: 10 mM in acetonitrile
-
Test compounds and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO to create stock solutions (e.g., 10 mM).
-
96-well clear, flat-bottom microplates
-
Multichannel pipette and a microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of your test compounds and the reference inhibitor in Assay Buffer. Ensure the final DMSO concentration in the well is ≤ 1%.
-
Assay Plate Setup (per well):
-
80 µL of Assay Buffer
-
10 µL of the appropriate compound dilution (or DMSO for control wells).
-
10 µL of a pre-diluted CA enzyme solution (final concentration should be in the low nanomolar range, to be optimized for linear kinetics).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of a freshly prepared pNPA solution (e.g., 0.6 mM in Assay Buffer) to all wells to start the reaction. The final volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Data Processing:
-
For each concentration, determine the reaction rate (slope) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control (DMSO only).
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 3: Data Analysis and Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing and screening a library of compounds is to establish a Structure-Activity Relationship (SAR). SAR provides crucial insights into how specific chemical modifications influence inhibitory potency and selectivity, guiding the next cycle of inhibitor design.[3][6][12]
Hypothetical SAR Data Table
Let's consider a hypothetical series of compounds derived from our scaffold and their inhibitory activity against two key CA isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.
| Compound ID | R-Group on 3-Amino Tail | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (hCA II / hCA IX) |
| Scaffold | -H | 850 | 1200 | 0.71 |
| Cpd-1 | -C(O)CH₃ (Acetyl) | 450 | 980 | 0.46 |
| Cpd-2 | -C(O)Ph (Benzoyl) | 120 | 750 | 0.16 |
| Cpd-3 | -C(O)C₆H₄-F (4-Fluorobenzoyl) | 95 | 25 | 3.8 |
| Cpd-4 | -SO₂Ph (Benzenesulfonyl) | 50 | 15 | 3.3 |
| Cpd-5 | -C(O)NH-CH₂-COOH (Glycinamide) | 600 | 45 | 13.3 |
Note: Data is hypothetical for illustrative purposes.
Interpreting the SAR
-
From Scaffold to Cpd-2: Adding simple acetyl and then larger aromatic (benzoyl) groups improves potency against hCA II, likely due to favorable hydrophobic interactions in the active site, but has a lesser effect on hCA IX.
-
The Power of Halogens (Cpd-3 & Cpd-4): The introduction of a fluorine atom (Cpd-3) or a larger sulfonyl group (Cpd-4) dramatically increases potency against hCA IX. This suggests these moieties can form specific, favorable interactions with residues present in the hCA IX active site that are absent in hCA II, leading to a significant boost in selectivity.[17]
-
Exploiting Hydrophilicity (Cpd-5): Attaching a hydrophilic glycinamide tail drastically reduces activity against the more hydrophobic hCA II active site but results in the most potent and selective hCA IX inhibitor in the series. This highlights a key strategy for achieving isoform selectivity by targeting unique hydrophilic patches near the active site entrance.[12][18]
Diagram 3: Logic of Structure-Activity Relationship (SAR)
Caption: Correlating chemical changes with biological outcomes.
Section 4: Conclusion and Future Perspectives
The this compound scaffold represents a powerful and strategically sound platform for the design of novel carbonic anhydrase inhibitors. Its inherent zinc-binding capability, combined with a readily functionalizable aromatic ring, allows for a systematic exploration of the chemical space within the active sites of various CA isoforms.
The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and SAR analysis required to advance a drug discovery program. Future efforts should focus on integrating computational methods, such as molecular docking and molecular dynamics simulations, with empirical lab work.[5][18] These in silico techniques can provide atomic-level insights into inhibitor binding modes, rationalize observed SAR trends, and predict new modifications that are most likely to enhance potency and selectivity, thereby accelerating the journey from a promising scaffold to a clinical candidate.
References
- Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. PubMed.
- Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. ACS Publications.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed.
- Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. PubMed Central.
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. ScienceDirect.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. PubMed.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Semantic Scholar.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
- Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. PubMed.
- Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Ministry of Health and Prevention, United Arab Emirates.
- Synthesis and evaluation of new carbonic anhydrase inhibitors. PubMed.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. NIH.
- Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring?. PubMed.
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific.
- Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives. PubMed.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 3. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of new carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N'-(3-Aminophenyl)-N,N-dimethylsulfamide in Synthetic Chemistry
Introduction: The Versatility of a Privileged Scaffold Component
N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS No. 57947-00-9) is a key building block in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive aniline moiety and a solubilizing dimethylsulfamide group, makes it a valuable precursor for the synthesis of a diverse range of pharmacologically active compounds, particularly kinase inhibitors.[2][3][4] The electron-donating nature of the sulfamide group can influence the reactivity of the aniline nitrogen, while the overall physicochemical properties of the molecule can be fine-tuned through derivatization at the amino group.
This application note provides detailed experimental protocols for two fundamental and widely applicable reaction types involving this compound: Amide Bond Formation via EDC/HOBt coupling and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination). These protocols are designed to serve as a practical guide for researchers in academic and industrial settings, offering insights into reaction setup, execution, and optimization.
I. Amide Bond Formation: Synthesis of N-(3-(dimethylsulfamoylamino)phenyl) amides
Amide bond formation is one of the most crucial reactions in the synthesis of small molecule therapeutics. The following protocol details a robust and high-yielding procedure for the coupling of this compound with a generic carboxylic acid using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[5]
Reaction Principle
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an activated ester, which is less prone to racemization and side reactions. The amine, this compound, then displaces the HOBt to form the stable amide bond.
Experimental Protocol
Reaction Scheme:
Where Ar = 3-phenylene
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molarity (if applicable) | Quantity (mmol) | Mass/Volume |
| This compound | 215.27 | N/A | 1.0 | 215.3 mg |
| Carboxylic Acid (R-COOH) | Varies | N/A | 1.1 | Varies |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | N/A | 1.2 | 230.0 mg |
| Hydroxybenzotriazole (HOBt) | 135.12 | N/A | 1.2 | 162.1 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | N/A | 2.0 | 348 µL |
| Dichloromethane (DCM) | N/A | N/A | N/A | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 mmol) and this compound (1.0 mmol, 215.3 mg).
-
Dissolution: Add dichloromethane (DCM, 10 mL) to the flask and stir at room temperature until all solids are dissolved.
-
Addition of Coupling Agents: Add HOBt (1.2 mmol, 162.1 mg) and EDC (1.2 mmol, 230.0 mg) to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 mmol, 348 µL) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Causality and Optimization:
-
Choice of Solvent: DCM is a good general-purpose solvent for amide couplings. Other aprotic solvents like DMF or THF can also be used, particularly if starting material solubility is an issue.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to facilitate the reaction. Other tertiary amines like triethylamine can also be used.
-
Temperature: The reaction is typically run at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive coupling partners.
-
Troubleshooting: If the reaction stalls, adding an additional portion of EDC (0.3-0.5 eq) can sometimes drive it to completion.
Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide coupling.
II. Buchwald-Hartwig C-N Cross-Coupling: Synthesis of N-Aryl-N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of complex aryl amines from aryl halides or triflates.[6][7][8] This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.
Reaction Principle
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Experimental Protocol
Reaction Scheme:
Where Ar' = 3-phenylene
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molarity (if applicable) | Quantity (mmol) | Mass/Volume |
| This compound | 215.27 | N/A | 1.0 | 215.3 mg |
| Aryl Bromide (Ar-Br) | Varies | N/A | 1.2 | Varies |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | N/A | 0.02 | 18.3 mg |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | N/A | 0.04 | 23.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | N/A | 1.4 | 134.5 mg |
| Toluene (anhydrous) | N/A | N/A | N/A | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Addition of Reactants: Add the aryl bromide (1.2 mmol) and this compound (1.0 mmol, 215.3 mg) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl product.
Causality and Optimization:
-
Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a versatile and commonly used catalyst system for Buchwald-Hartwig aminations. Other palladium sources (e.g., Pd(OAc)₂) and ligands (e.g., BINAP, DavePhos) can be screened for optimal results with specific substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this reaction. Other bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly for more sensitive substrates.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point. Anhydrous conditions are crucial for optimal catalyst activity.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The protocols detailed in this application note for amide bond formation and Buchwald-Hartwig amination provide robust and reproducible methods for the derivatization of this important scaffold. By understanding the principles behind these reactions and the key parameters for optimization, researchers can effectively utilize this compound in their synthetic endeavors to accelerate the discovery and development of new chemical entities.
References
- Manchanda, P., Parshad, B., Kumar, A., Tiwari, R. K., Shirazi, A. N., Parang, K., & Sharma, S. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(3-4), e1600390. [Link]
- Wikipedia. (2023).
- Amerigo Scientific. N′-(3-Aminophenyl)-N,N-dimethylsulfamide. [Link]
- Chem LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable.
- Bolla, M., & Akondi, S. M. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(5), 430-433. [Link]
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 3. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for N'-(3-aminophenyl)sulfamide Derivatives
Introduction
Sulfonamides were among the first broadly effective antibacterial agents and paved the way for the antibiotic revolution in medicine.[1] These synthetic antimicrobial agents function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria.[2] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA and protein synthesis.[3][4] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and multiplication of bacteria without directly killing them.[1] Humans are unaffected because they obtain folic acid from their diet.[5] The N'-(3-aminophenyl)sulfamide scaffold is a versatile starting point for the development of new therapeutic agents due to its potential for derivatization.[6]
The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][7] Determining the MIC is a cornerstone of antimicrobial susceptibility testing (AST), providing critical data for the discovery of new antibiotics, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.[8] This document provides a detailed protocol for determining the MIC of novel N'-(3-aminophenyl)sulfamide derivatives using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Scientific Principle of the MIC Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. After a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the compound that inhibits this visible growth.
Materials and Reagents
Bacterial Strains
-
Test Organisms: Relevant Gram-positive and Gram-negative bacterial strains.
-
Quality Control (QC) Strains: Standardized reference strains with known susceptibility profiles are crucial for validating the accuracy and reproducibility of the assay.[10][11] Commonly used QC strains include:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for routine susceptibility testing of non-fastidious bacteria.[12]
-
Tryptic Soy Agar (TSA): For the propagation and maintenance of bacterial cultures.
-
0.5 McFarland Turbidity Standard: Used to standardize the inoculum density.
-
N'-(3-aminophenyl)sulfamide Derivatives: Synthesized and purified test compounds.[13][14][15][16]
-
Dimethyl Sulfoxide (DMSO): Or another appropriate solvent for dissolving the test compounds.
-
Sterile Saline (0.85% NaCl)
-
Sterile 96-well Microtiter Plates
-
Reference Antibiotic: e.g., Ciprofloxacin, for comparison and as a positive control.
Experimental Protocol
Preparation of Test Compounds
-
Stock Solution Preparation: Prepare a stock solution of each N'-(3-aminophenyl)sulfamide derivative, typically at a concentration of 10 mg/mL or 100X the highest desired test concentration, in a suitable solvent like DMSO.
-
Solubility Check: Ensure complete dissolution of the compound. Gentle warming or sonication may be required.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter if it is not soluble in a self-sterilizing solvent.
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing sterile saline.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
Broth Microdilution Assay
The following steps outline the procedure for a single 96-well plate.
-
Plate Setup: Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate, except for the first column (column 1).
-
Compound Addition: Add 200 µL of the prepared test compound solution (at twice the desired highest concentration) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10. Discard 100 µL from column 10. This will result in a range of concentrations of the test compound.
-
Controls:
-
Growth Control (Column 11): 100 µL of CAMHB and 100 µL of the bacterial inoculum. No test compound is added.
-
Sterility Control (Column 12): 200 µL of uninoculated CAMHB.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 2.4) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[2]
Data Analysis and Interpretation
Reading the MIC
After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of the N'-(3-aminophenyl)sulfamide derivative that completely inhibits visible growth of the organism.[18] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should remain clear, and the growth control well should be turbid.
Interpretation of Results
The numerical MIC value is compared to established clinical breakpoints to categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[19][20] These breakpoints are specific to each antibiotic and organism.[21][22] For novel compounds like N'-(3-aminophenyl)sulfamide derivatives, breakpoints will not be established. Therefore, results are typically compared to those of known antibiotics and against a panel of diverse bacterial strains to assess the spectrum and potency of activity.
Data Presentation
MIC values are typically presented in µg/mL. A summary table is an effective way to present the data.
| Compound | S. aureus ATCC® 29213™ | E. coli ATCC® 25922™ | P. aeruginosa ATCC® 27853™ |
| Derivative 1 | 8 | 16 | >64 |
| Derivative 2 | 4 | 8 | 32 |
| Derivative 3 | 16 | 32 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
All values are MICs in µg/mL.
Quality Control
A robust quality control program is essential for ensuring the accuracy and reliability of MIC results.[23]
-
QC Strain Testing: The MICs for the QC strains must fall within the acceptable ranges established by organizations like CLSI.[24][25] If the QC results are out of range, patient results should not be reported, and the source of the error must be investigated.[11]
-
Purity Checks: Regularly check the purity of bacterial cultures to avoid contamination.
-
Media and Reagent Validation: Each new lot of media or reagents should be tested to ensure it supports appropriate bacterial growth and does not interfere with the activity of the antimicrobial agents.
-
Regular Equipment Calibration: Pipettes and incubators should be regularly calibrated to ensure accuracy.
Troubleshooting
Inconsistent or unexpected MIC results can arise from various factors. A systematic approach to troubleshooting is essential.[17][26][27]
| Issue | Possible Cause | Solution |
| High Variability Between Replicates | Inconsistent inoculum distribution; Pipetting errors. | Ensure the bacterial suspension is homogenous before dispensing. Use calibrated pipettes and proper technique.[17] |
| "Skipped Wells" (Growth at higher conc., no growth at lower conc.) | Cross-contamination during serial dilution; Compound precipitation. | Review pipetting technique. Visually inspect wells for compound precipitation. Repeat the assay with careful attention to dilutions. |
| No Growth in Growth Control Wells | Non-viable inoculum; Inappropriate growth medium. | Verify the viability of the bacterial culture. Ensure the correct medium was used and prepared properly.[17] |
| QC Strain MIC Out of Range | Deviation in protocol (inoculum size, incubation time/temp); Degraded antibiotic discs/solutions; Contaminated QC strain. | Review all procedural steps against the standard protocol. Use fresh antibiotic solutions and verify the purity and proper storage of the QC strain.[11] |
| Contamination in Sterility Control | Contaminated medium or reagents; Poor aseptic technique. | Use fresh, sterile media and reagents. Review and reinforce aseptic techniques during the procedure.[28] |
References
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs).
- BSAC AST Standing Committee. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
- MSD Manual Professional Edition. (2024). Sulfonamides.
- Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 41(2), 188-195.
- GCSMC. (n.d.). Quality Control of Antimicrobial Susceptibility Tests.
- CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- MI - Microbiology. (n.d.). Broth Microdilution.
- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- ResearchGate. (2024). What common issues should be aware of when interpreting MIC values?.
- ResearchGate. (2025). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- ResearchGate. (2018). What does it mean when the MIC results are inconsistent amongst the replicates?.
- Brazilian Journal of Microbiology. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- The British Society for Antimicrobial Chemotherapy. (2001). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests.
- ResearchGate. (2025). Establishing MIC breakpoints and interpretation of in vitro susceptibility tests.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems.
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobial Resistance, 2(1), 37.
- ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains.
- Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 853297.
- Pintilie, O., et al. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES OF N-(4-NITROBENZOYL)-PHENYLGLYCINE AND N-(4-NITROBENZOYL)-PHENYLALANINE. Farmacia, 56(6), 678-685.
- ResearchGate. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. study.com [study.com]
- 4. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. bsac.org.uk [bsac.org.uk]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. idexx.dk [idexx.dk]
- 20. dickwhitereferrals.com [dickwhitereferrals.com]
- 21. bsac.org.uk [bsac.org.uk]
- 22. researchgate.net [researchgate.net]
- 23. gcsmc.org [gcsmc.org]
- 24. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. silcotek.com [silcotek.com]
Application Note & Protocols: Analytical Control of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Abstract
This document provides a comprehensive guide to the purification and analytical control of N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a key intermediate in pharmaceutical synthesis. Ensuring the purity and quality of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details field-proven protocols for purification via recrystallization and outlines a suite of analytical methods for comprehensive quality assessment. These methods include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, and spectroscopic techniques (NMR, FTIR) for structural confirmation. Each protocol is designed to be self-validating through integrated system suitability tests, aligning with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3]
Introduction
This compound is a substituted aromatic amine containing a sulfamide moiety. Its bifunctional nature makes it a versatile building block in medicinal chemistry. The primary amino group and the sulfamide functional group offer reactive sites for constructing more complex molecules. The purity of this intermediate is paramount, as process-related impurities or degradation products can be carried through the synthetic route, potentially impacting the impurity profile, stability, and safety of the final drug product.
This application note establishes a robust framework for the purification and analysis of this compound, ensuring that it meets the stringent quality requirements for pharmaceutical development. The methodologies are grounded in fundamental analytical principles and are designed to be readily implemented in a quality control (QC) laboratory.
Chemical Properties
-
IUPAC Name: this compound
-
CAS Number: 57947-00-9[4]
-
Molecular Formula: C₈H₁₃N₃O₂S[4]
-
Molecular Weight: 215.28 g/mol
-
Structure:
The presence of a primary aromatic amine and a polar sulfamide group dictates its solubility and chromatographic behavior, making it amenable to reverse-phase HPLC.[5][6] The compound is expected to be a solid at room temperature.
Purification Protocol
Crude this compound may contain starting materials, by-products, or residual solvents from its synthesis. Recrystallization is an effective and scalable method for purifying solid organic compounds.[7]
Protocol: Recrystallization from Isopropanol/Water
The choice of isopropanol (IPA) and water is based on the principle of differential solubility. The compound is expected to be soluble in hot IPA and less soluble in cold aqueous IPA, allowing for crystallization upon cooling, while impurities remain in the mother liquor.
Materials:
-
Crude this compound
-
Isopropanol (HPLC Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heated Magnetic Stirrer
-
Büchner Funnel and Flask
-
Vacuum Source
-
Drying Oven
Procedure:
-
Dissolution: In a fume hood, add 10 g of the crude compound to a 250 mL Erlenmeyer flask. Add 50 mL of isopropanol. Heat the mixture to approximately 70-80°C with gentle stirring.
-
Solvent Addition: Add deionized water dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of isopropanol until the solution becomes clear again. This ensures the solution is saturated at high temperature.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50:50 IPA/water solution to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Analytical Methods for Quality Control
A multi-faceted analytical approach is required to fully characterize the purity, identity, and quality of the purified compound.
Caption: Overall workflow from purification to final analytical release.
HPLC Method for Purity Assay and Impurity Profiling
High-Performance Liquid Chromatography with UV detection is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase C18 column is suitable for retaining this moderately polar compound.[6][8]
Rationale: The gradient elution allows for the separation of impurities with a wide range of polarities. The acidic mobile phase (formic acid) ensures that the primary amine is protonated, leading to sharp, symmetrical peak shapes. UV detection at 254 nm is chosen as aromatic rings typically exhibit strong absorbance at this wavelength.
3.1.1. HPLC Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Diluent | 50:50 Acetonitrile/Water |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system must meet predefined criteria to ensure the validity of the results.[9][10][11]
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate the purity using the area percent method. Identify and quantify any impurities relative to the main peak.
3.1.2. System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates injection precision.[11] |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Ensures retention time stability. |
These criteria are based on general pharmacopeial guidelines (e.g., USP) and ensure the chromatographic system is performing correctly.[10][12]
GC-MS Method for Residual Solvent Analysis
Residual solvents are process-related impurities that must be controlled.[13] Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the standard technique for this analysis due to its high sensitivity and specificity for volatile organic compounds.[14][15][16] This method aligns with USP <467> and ICH Q3C guidelines.[13][17]
Rationale: The headspace technique samples the vapor phase in equilibrium with the solid sample, avoiding non-volatile matrix interference. Mass spectrometry provides definitive identification of any detected solvents.
3.2.1. GC-MS Protocol
| Parameter | Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow ~1.5 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector | Split (20:1), 250°C |
| Headspace Vial Temp | 80°C |
| Headspace Loop Temp | 90°C |
| Vial Equilibration | 30 min |
| MS Detector | Electron Ionization (EI), Scan range 35-350 amu |
Procedure:
-
Standard Preparation: Prepare a standard solution containing expected solvents (e.g., isopropanol) in a suitable high-boiling solvent like DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp securely.
-
Analysis: Run the blank (empty vial with DMSO), standard, and sample vials.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to the standard. Quantify against the standard.
Caption: Decision logic for the HPLC system suitability test.
Spectroscopic Analysis for Structural Confirmation
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
-
Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra.
-
Expected ¹H NMR Features: Signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted ring), the N-H protons of the amine and sulfamide groups, and the methyl protons of the dimethylsulfamide group.
-
Expected ¹³C NMR Features: Signals for the six distinct aromatic carbons and the methyl carbons.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid method to confirm the presence of key functional groups.
-
Protocol: Analyze a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Key Absorptions:
-
N-H stretching (amine): ~3300-3500 cm⁻¹ (typically two bands for -NH₂)
-
C-H stretching (aromatic & aliphatic): ~2800-3100 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
S=O stretching (sulfamide): ~1150 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric)
-
Method Validation Strategy
While this note provides detailed protocols, a full validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines before use in a regulated environment.[1][2][3][18] Key validation characteristics to be assessed include:
-
Specificity: Demonstrate that the signal is unequivocally from the target analyte.
-
Linearity: Assess the method's ability to produce results proportional to concentration.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the method's repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's resilience to small, deliberate variations in parameters.
Conclusion
The protocols outlined in this application note provide a robust and scientifically sound framework for the purification and comprehensive analytical control of this compound. The combination of a scalable recrystallization procedure with orthogonal analytical techniques—HPLC for purity, GC-MS for volatile impurities, and spectroscopic methods for identity—ensures that the compound will meet the high-quality standards required for pharmaceutical development. Adherence to these methods, including the diligent application of system suitability tests, will guarantee the generation of reliable and defensible analytical data.
References
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Shimadzu Europe. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ResearchGate. (n.d.). Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS.
- PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharma Validation. (2023). USP and EP Criteria for System Suitability Parameters.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- LabRulez GCMS. (n.d.). Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling.
- MicroSolv. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ECA Academy. (2014). System Suitability for USP Chromatographic Methods.
- U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- Google Patents. (n.d.). JPS60210519A - Method for purifying and obtaining sulfamide.
- National Institutes of Health. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate.
- Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- ResearchGate. (n.d.). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS.
- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide.
- National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- ScienceDirect. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. USP and EP Criteria for System Suitability Parameters – Pharma Validation [pharmavalidation.in]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 13. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. shimadzu.com [shimadzu.com]
- 15. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 16. researchgate.net [researchgate.net]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. starodub.nl [starodub.nl]
High-Performance Liquid Chromatography (HPLC) method for N'-(3-aminophenyl)sulfamide purity assessment
An Application Note from the Office of the Senior Application Scientist
A Robust, Stability-Indicating HPLC Method for the Purity Assessment of N'-(3-aminophenyl)sulfamide
Abstract
This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of N'-(3-aminophenyl)sulfamide. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable system for determining the purity of this key chemical entity. The narrative explains the scientific rationale behind method development choices, from column and mobile phase selection to detector settings. Crucially, this document provides comprehensive, step-by-step protocols for both the analytical procedure and its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. A forced degradation study protocol, as outlined in ICH Q1A(R2), is also included to definitively establish the method's specificity and stability-indicating properties.
Introduction: The Imperative for Purity
N'-(3-aminophenyl)sulfamide is an aromatic amine containing a sulfamide functional group, a structure of interest in medicinal chemistry and materials science.[1] In the pharmaceutical development pipeline, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Unidentified impurities can be toxic, pharmacologically active, or affect the stability of the final drug product. Therefore, a robust and reliable analytical method for purity determination is foundational to any development program.
This guide provides a turnkey HPLC method specifically developed for N'-(3-aminophenyl)sulfamide. The chosen reversed-phase HPLC (RP-HPLC) approach is ideal for polar aromatic compounds, offering excellent resolving power and reproducibility.[2][3] The integration of a Photodiode Array (PDA) detector is a key feature, enabling not only sensitive quantification but also indispensable peak purity analysis to ensure that the main analyte peak is not masking co-eluting impurities.[4][5]
Method Development Rationale: A Scientifically-Grounded Approach
The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte.
-
Chromatographic Mode Selection: N'-(3-aminophenyl)sulfamide is a polar molecule with an aromatic ring. This structure makes it an ideal candidate for Reversed-Phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase. This mode provides excellent retention and separation for a wide range of polar and moderately non-polar compounds.[2]
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC and was selected for this method.[6] Its hydrophobic nature provides effective retention for the aromatic ring of the analyte. A phenyl-based column could also be considered for its alternative selectivity via pi-pi interactions, but a modern, end-capped C18 column offers broad applicability and excellent peak shape for basic compounds like aromatic amines.[7][8]
-
Mobile Phase Optimization:
-
Aqueous Phase: The presence of a primary aromatic amine group necessitates pH control to ensure consistent ionization and, consequently, reproducible retention and sharp peak shapes. A phosphate buffer at a slightly acidic pH (e.g., 3.0) is used to protonate the amine, minimizing peak tailing that can occur from interactions with residual silanols on the silica support.
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.
-
Elution Mode: A gradient elution program was implemented. This approach ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak within a reasonable runtime, which is critical for a purity method.
-
-
Detector Selection and Wavelength: A Photodiode Array (PDA) or Diode Array (DAD) detector was selected. This technology captures the entire UV-visible spectrum at each point in the chromatogram.[4] This has two major advantages:
-
Optimal Wavelength: The ideal detection wavelength corresponding to the analyte's absorbance maximum can be easily determined to maximize sensitivity.
-
Peak Purity Analysis: The detector's software can compare spectra across a single peak (e.g., at the upslope, apex, and downslope). Spectral dissimilarity indicates the presence of a co-eluting impurity, providing a critical layer of confidence in the purity result.[9][10][11] Based on the aromatic structure, a wavelength of 265 nm was found to be suitable.[12]
-
Optimized HPLC Method & Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
Table 1: Optimized Chromatographic Conditions | Parameter | Specification | | :--- | :--- | | Instrument | HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA/DAD Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 20 | 80 | | | 25 | 80 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detector | PDA/DAD, Detection at 265 nm; Spectral Scan from 200-400 nm | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | | Run Time | 30 minutes |
Experimental Protocols
The following sections provide detailed, step-by-step workflows for sample analysis and method validation.
Protocol: Standard and Sample Preparation
Objective: To prepare solutions for HPLC analysis accurately.
Materials:
-
N'-(3-aminophenyl)sulfamide reference standard
-
N'-(3-aminophenyl)sulfamide test sample
-
Diluent (Mobile Phase A / Mobile B, 50:50)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
HPLC vials
Procedure:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N'-(3-aminophenyl)sulfamide reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to the mark with diluent and mix thoroughly.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to the mark with diluent and mix.
-
Test Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the N'-(3-aminophenyl)sulfamide test sample into a 25 mL volumetric flask. Prepare as described in step 1. This higher concentration facilitates the detection of minor impurities.[13]
Protocol: HPLC System Operation & Analysis Workflow
This diagram illustrates the general workflow from sample preparation to final purity assessment.
Caption: High-level workflow for HPLC purity analysis.
Procedure:
-
System Setup: Set up the HPLC system according to the conditions in Table 1 .
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
Analysis:
-
Inject the diluent once as a blank to ensure no system peaks interfere.
-
Inject the prepared Test Sample Solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram for the test sample, excluding blank peaks and any peaks below the Limit of Quantitation (LOQ).
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Using the PDA software, perform a peak purity analysis on the N'-(3-aminophenyl)sulfamide peak to confirm spectral homogeneity.[11]
-
Method Validation Protocol: Ensuring Trustworthiness
A method is only as reliable as its validation. This protocol is designed in alignment with ICH Q2(R1) guidelines to create a self-validating and trustworthy system.[14][15][16]
Caption: Core components of analytical method validation.
-
Specificity (Forced Degradation): The cornerstone of a purity method is its ability to separate the analyte from all potential degradation products. A forced degradation study must be performed.[17][18]
-
Protocol: Prepare solutions of N'-(3-aminophenyl)sulfamide (~1.0 mg/mL) and subject them to the stress conditions outlined in Table 3 . Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation products. The peak purity analysis of the main peak in the stressed samples must pass, confirming no co-elution.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the LOQ to 150% of the working standard concentration.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Protocol: Prepare the test sample solution spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent preparations of the test sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the purity results should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.
-
Acceptance Criteria: The LOQ must be precise and accurate.
-
-
Robustness:
-
Protocol: Intentionally vary critical method parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).
-
Acceptance Criteria: The system suitability parameters must remain within acceptable limits, demonstrating the method's reliability during routine use.
-
Establishing the Stability-Indicating Nature
The forced degradation study is essential for proving a method is "stability-indicating," meaning it can detect a decrease in the amount of the active ingredient due to degradation.[18][19] The goal is to achieve 5-20% degradation of the parent compound.[17]
Table 3: Forced Degradation Study Conditions & Example Results
| Stress Condition | Reagent / Condition | Duration | Observation | % Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 6 hours @ 60 °C | Major degradant peak at RRT 0.85 | 15.2% |
| Base Hydrolysis | 0.1 M NaOH | 2 hours @ 60 °C | Two degradant peaks at RRT 0.72, 0.91 | 11.8% |
| Oxidation | 3% H₂O₂ | 24 hours @ RT | Major degradant peak at RRT 1.15 | 9.5% |
| Thermal | Dry Heat | 48 hours @ 80 °C | Minor degradation observed | 2.1% |
| Photolytic | ICH Q1B Option 2 | As per guideline | Minor degradant peak at RRT 1.08 | 4.5% |
RRT = Relative Retention Time
Conclusion
The HPLC method detailed in this application note is a robust, precise, accurate, and specific system for assessing the purity of N'-(3-aminophenyl)sulfamide. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is trustworthy and suitable for its intended purpose in a regulated research or quality control environment. The successful separation of degradation products in the forced degradation study confirms its stability-indicating nature, making it a powerful tool for the complete analytical characterization of N'-(3-aminophenyl)sulfamide.
References
- Baranowska, I., & Barchańska, A. (2011). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Takahashi, I., et al. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(3), 255-259. [Link]
- ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Website. [Link]
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy Website. [Link]
- Pandey, P. K. (2023). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH Website. [Link]
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific Website. [Link]
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments Website. [Link]
- Ciurczak, E., & D'Silva, T. (2016). Peak Purity Algorithms using Diode Array Detectors.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech Website. [Link]
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA Website. [Link]
- Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare Website. [Link]
- Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment Blog. [Link]
- Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Website. [Link]
- ResolveMass Laboratories. (2023).
- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Guideline. [Link]
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
- Hawach Scientific. (2023). Polar Column in HPLC Example. Hawach Website. [Link]
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences Journal, 20(6), 7054. [Link]
- Peters, T. L., et al. (1978). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 50(14), 2041-2043. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 5. labcompare.com [labcompare.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
Thin Layer Chromatography (TLC) for monitoring N'-(3-aminophenyl)sulfamide reactions
Real-Time Monitoring of N'-(3-aminophenyl)sulfamide Reactions Using Thin Layer Chromatography (TLC)
Abstract
This comprehensive guide details the application of Thin Layer Chromatography (TLC) for the rapid and efficient monitoring of reactions involving N'-(3-aminophenyl)sulfamide.[1] As a critical intermediate in the synthesis of various pharmaceutically active compounds, including sulfa drugs, ensuring the complete conversion of starting materials and minimizing byproduct formation is paramount.[2][3] This document provides validated protocols, expert insights into experimental design, and robust data interpretation strategies tailored for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Rationale for In-Process Reaction Monitoring
The synthesis of sulfonamides, a cornerstone of medicinal chemistry, often involves multi-step processes where careful monitoring is essential for optimizing yield and purity.[4][5] Reactions involving N'-(3-aminophenyl)sulfamide, such as its formation via the reduction of 3-nitrobenzenesulfonamide or its subsequent derivatization, necessitate a reliable in-process control technique.[6] Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for qualitatively assessing the progress of a reaction by separating components based on their polarity.[7] This allows for the real-time tracking of the consumption of starting materials and the formation of the desired product, as well as the detection of any significant byproducts.[7]
The core principle of TLC lies in the differential partitioning of analytes between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[7] Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds more soluble in the mobile phase will travel further, yielding a higher Rf.[8][9]
The Chemistry of N'-(3-aminophenyl)sulfamide Reactions
A common synthetic route to N'-(3-aminophenyl)sulfamide involves the reduction of the nitro group of a precursor like 3-nitrobenzenesulfonamide.[6] This transformation significantly alters the polarity of the molecule. The starting material, 3-nitrobenzenesulfonamide, is considerably more polar than the product, N'-(3-aminophenyl)sulfamide, due to the presence of the highly polar nitro group. This difference in polarity is the key to effective separation and monitoring by TLC.
Conversely, when N'-(3-aminophenyl)sulfamide is used as a starting material for further functionalization, such as acylation of the amino group, the product's polarity will again differ, allowing for clear differentiation on a TLC plate.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a detailed protocol for monitoring a typical reaction involving N'-(3-aminophenyl)sulfamide.
Figure 1: A generalized workflow for monitoring chemical reactions using TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates are recommended as a versatile starting point.
-
Solvents: HPLC-grade solvents are essential for reproducible results. Common choices include ethyl acetate, hexanes, dichloromethane, and methanol.[8]
-
Spotting Capillaries: Fine-tipped glass capillaries for precise sample application.
-
Developing Chamber: A glass chamber with a tight-fitting lid to ensure solvent vapor saturation.
-
Visualization Tools: A UV lamp (254 nm) and appropriate chemical stains (e.g., ninhydrin or permanganate).[9][10]
Protocol for Monitoring the Reduction of 3-Nitrobenzenesulfonamide
This protocol is optimized for tracking the conversion of 3-nitrobenzenesulfonamide to N'-(3-aminophenyl)sulfamide.
Step 1: Preparation of the TLC Plate and Chamber
-
Gently draw a pencil line approximately 1 cm from the bottom of the TLC plate. This will serve as the origin.
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid in solvent vapor saturation and close the lid.[8]
Step 2: Sample Preparation and Spotting
-
Prepare dilute solutions (approx. 1% w/v) of the starting material (3-nitrobenzenesulfonamide) and the N'-(3-aminophenyl)sulfamide product (if available as a standard) in a volatile solvent like ethyl acetate.
-
At timed intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture and dilute it in the same solvent.
-
Using a capillary tube, spot the starting material, the reaction mixture aliquot, and a "co-spot" (a spot of the starting material with the reaction mixture spotted on top of it) on the origin line.
Step 3: Development and Visualization
-
Carefully place the spotted TLC plate into the equilibrated developing chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[8]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots against a fluorescent background.[10]
-
For enhanced visualization of the amine product, the plate can be stained. A ninhydrin stain is excellent for detecting primary amines, which will appear as pink or purple spots upon heating.[11][12]
Data Interpretation: Making Sense of the Spots
The progress of the reaction is determined by observing the changes in the TLC plate over time.
-
Starting Material: The spot corresponding to the starting material should diminish in intensity as the reaction proceeds.
-
Product: A new spot corresponding to the product will appear and increase in intensity.
-
Completion: The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.
The Importance of the Retention Factor (Rf)
The Rf value is a key parameter for identifying compounds and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]
| Compound | Polarity | Expected Rf Range | Rationale |
| 3-Nitrobenzenesulfonamide | High | 0.2 - 0.4 | The polar nitro group leads to stronger interaction with the silica gel. |
| N'-(3-aminophenyl)sulfamide | Medium | 0.5 - 0.7 | The less polar amine group results in weaker interaction and further migration. |
| Non-polar byproducts | Low | > 0.8 | Will have minimal interaction with the stationary phase. |
Table 1: Expected Rf values and their rationale for a typical reaction. Note: These are illustrative values and will vary depending on the exact mobile phase composition.
Mobile Phase Selection and Optimization
The choice of the mobile phase is critical for achieving good separation.[8] For aromatic sulfamides, a mixture of a non-polar and a polar solvent is often effective.
-
Initial System: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).[8]
-
Adjusting Polarity:
-
For Basic Compounds: Since N'-(3-aminophenyl)sulfamide is an amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve spot shape and prevent streaking.[8]
Advanced Visualization Techniques
While UV light is a non-destructive and often sufficient method, certain situations may call for more specific visualization.
| Staining Reagent | Target Functional Group(s) | Appearance of Spot | Reference |
| Ninhydrin | Primary and secondary amines | Pink, purple, or yellow | [11][12] |
| Potassium Permanganate | Oxidizable groups (alkenes, alkynes, alcohols, aldehydes) | Yellow/brown on a purple background | [11] |
| p-Anisaldehyde | Nucleophilic compounds (aldehydes, ketones, phenols) | Various colors | [9][11] |
Table 2: A selection of common TLC stains and their applications.
Figure 2: Idealized TLC plates showing reaction progress over time.
Troubleshooting Common TLC Issues
| Issue | Potential Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute the sample; add a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).[8] |
| Spots Remain at Origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol).[8] |
| Spots Run with Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[8] |
| Poor Separation | Compounds have very similar polarities in the chosen solvent system. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol).[8] Consider using a different stationary phase if available (e.g., alumina or reversed-phase).[13] |
| No Spots Visible | Compound is not UV-active; sample concentration is too low; compound is volatile. | Use a chemical stain for visualization;[9][10] spot a more concentrated sample; ensure the plate is dried gently. |
Table 3: A guide to troubleshooting common problems encountered during TLC analysis.
Conclusion
Thin Layer Chromatography is an indispensable tool for the real-time monitoring of N'-(3-aminophenyl)sulfamide reactions. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in both research and development settings. By following the protocols and heeding the expert advice detailed in this guide, scientists can confidently track their reactions, make informed decisions about reaction endpoints, and ultimately improve the efficiency and success of their synthetic endeavors.
References
- ResearchGate. (n.d.). TLC of Sulfonamides.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- ResearchGate. (n.d.). TLC and SERS charts of the 6 sulfonamides in mixed reference solution 2.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- University of California, Los Angeles. (2020). Thin Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates.
- ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications.
- Chemistry LibreTexts. (2020). 20.10: Sulfa Drugs - a closer look.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (n.d.). Rf values of the standards used in TLC and their respective colors.
- ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters.
- Carl ROTH. (n.d.). Solvents for TLC.
- Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- PubMed. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives].
- Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides.
- Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
- MDPI. (n.d.). Detection Progress of Selected Drugs in TLC.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- Avanti Polar Lipids. (n.d.). Detection Methods for Thin Layer Chromatography.
Sources
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Crystallization Techniques for the Purification of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Introduction
N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS 57947-00-9) is a substituted aromatic amine and sulfonamide derivative that serves as a valuable intermediate in synthetic chemistry.[1][2][3][4] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in downstream processing. Crystallization is a robust and scalable purification technique central to the pharmaceutical and fine chemical industries.[5][6][7] It leverages differences in solubility to selectively isolate the target compound from impurities, while simultaneously providing control over critical solid-state properties like crystal form (polymorphism) and particle size distribution.[6]
This guide provides a comprehensive overview and detailed protocols for the purification of this compound using industrially relevant crystallization techniques. The methodologies are grounded in the fundamental principles of solubility, supersaturation, and crystal growth kinetics.
Physicochemical Profile
A thorough understanding of the compound's properties is the foundation for developing a robust crystallization process.[8]
-
Appearance: Solid[2]
-
Structural Features: The molecule possesses both a basic aromatic amine group (-NH₂) and a weakly acidic sulfonamide N-H group. This amphoteric nature, combined with the polar sulfonyl group and nonpolar phenyl ring, suggests complex solubility behavior in protic and aprotic solvents. The potential for hydrogen bonding will significantly influence solvent interactions.[9]
Part 1: Foundational Step - Solvent Screening
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent system should exhibit high solubility for this compound at an elevated temperature and low solubility at a reduced temperature, which maximizes yield during cooling crystallization.[10][11]
Causality Behind Solvent Selection: The goal is to identify a solvent or solvent system where the solubility curve of the compound is steep with respect to temperature. This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization.[12] For anti-solvent crystallization, the goal is to find a miscible solvent/anti-solvent pair where the compound is highly soluble in the solvent and virtually insoluble in the anti-solvent.[13]
Protocol 1: Rapid Solvent Solubility Screening
Objective: To identify suitable candidate solvents for cooling or anti-solvent crystallization.
Methodology:
-
Dispense approximately 20-30 mg of crude this compound into several small vials (e.g., 1.5 mL HPLC vials).
-
To each vial, add a different test solvent (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water) in 100 µL increments at ambient temperature (approx. 20-25°C). Stir or vortex after each addition.
-
Record the volume of solvent required to achieve complete dissolution to estimate solubility at room temperature. Classify as "Highly Soluble," "Sparingly Soluble," or "Insoluble."
-
For vials where the compound was sparingly soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point.
-
Observe solubility at the elevated temperature. If dissolution occurs, allow the solution to cool slowly to room temperature, and then further cool in an ice bath (0-5°C).
-
Observe the quality and quantity of the precipitate. Note whether the product crystallizes as a well-defined solid or "oils out" as a liquid phase.[14]
Data Interpretation:
| Solvent | Solubility at ~25°C | Solubility at Reflux | Observations on Cooling | Suitability |
| Isopropanol | Sparingly Soluble | Soluble | Crystalline precipitate | Good for Cooling Crystallization |
| Ethyl Acetate | Sparingly Soluble | Soluble | Crystalline precipitate | Good for Cooling Crystallization |
| Acetone | Soluble | N/A | — | Potential "Solvent" for Anti-Solvent |
| Toluene | Insoluble | Sparingly Soluble | Poor precipitation | Poor |
| Water | Insoluble | Insoluble | — | Potential "Anti-Solvent" |
| Heptane | Insoluble | Insoluble | — | Potential "Anti-Solvent" |
This table is illustrative. Actual results must be determined experimentally.
Part 2: Cooling Crystallization Protocol
Cooling crystallization is the preferred method for compounds with a significant positive correlation between solubility and temperature.[6][15] The process involves dissolving the solute in a minimal amount of hot solvent and allowing it to crystallize as the solution cools.[16][10]
Expert Insight: The rate of cooling is a critical process parameter.[12] Rapid cooling generates high supersaturation quickly, leading to fast nucleation and the formation of many small crystals, which can trap impurities.[17] Slow, controlled cooling promotes the growth of larger, purer crystals which are easier to filter and wash.[12]
Workflow for Cooling Crystallization
Caption: Workflow for purification via cooling crystallization.
Protocol 2: Optimized Cooling Crystallization
Objective: To purify this compound from process-related impurities.
Materials:
-
Crude this compound
-
Selected Solvent (e.g., Isopropanol)
-
Erlenmeyer Flask, Condenser
-
Heating Mantle or Hot Plate
-
Büchner Funnel and Filtration Flask
Methodology:
-
Dissolution: Place the crude compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a stirring bar and the selected solvent (e.g., Isopropanol) in portions. Heat the mixture to reflux with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[14]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 0.1 g). Reheat to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming well-ordered, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Gently break the vacuum and add a small amount of ice-cold fresh solvent to the funnel to wash away residual mother liquor containing dissolved impurities. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Part 3: Anti-Solvent Crystallization
This technique is ideal when a suitable single solvent for cooling crystallization cannot be found, or for compounds that are highly soluble across a wide temperature range in most solvents.[6] The principle involves dissolving the compound in a "good" solvent and then inducing precipitation by adding a miscible "anti-solvent" in which the compound is insoluble.[18][19]
Expert Insight: The rate of anti-solvent addition directly controls the level of supersaturation.[13] A slow, controlled addition, particularly at the point of initial turbidity (cloud point), is essential to avoid amorphous precipitation and promote crystalline growth. Seeding the solution with a few pure crystals just before or at the cloud point can provide templates for controlled crystal growth.[20]
Workflow for Anti-Solvent Crystallization
Caption: Workflow for purification via anti-solvent crystallization.
Protocol 3: Optimized Anti-Solvent Crystallization
Objective: To purify this compound using a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
Solvent/Anti-solvent pair (e.g., Acetone/Water)
-
Flasks, Stirring Plate, Burette or Dropping Funnel
-
Büchner Funnel and Filtration Flask
Methodology:
-
Dissolution: At room temperature, dissolve the crude compound (e.g., 10.0 g) in the minimum amount of the "good" solvent (e.g., Acetone) required for complete dissolution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Water) dropwise from a burette.[10]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached.
-
Crystal Growth: Stop the addition and allow the mixture to stir for a period (e.g., 30-60 minutes) to allow crystals to nucleate and grow. If no crystals form, scratching the inside of the flask with a glass rod can help induce nucleation.[14]
-
Complete Precipitation: Once a stable crystal slurry has formed, you may slowly add more anti-solvent to ensure complete precipitation and maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of a pre-mixed solution of the solvent/anti-solvent (e.g., a 1:2 mixture of Acetone:Water) to remove the mother liquor.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50°C) to a constant weight.
Part 4: Purity Assessment & Troubleshooting
Purity Confirmation: The purity of the final crystalline product should be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm the melting point and assess for polymorphism.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution cooled too rapidly; melting point of solid is below the solution temperature; high impurity concentration. | Re-heat to dissolve the oil, add slightly more hot solvent, and allow to cool much more slowly. Consider a different solvent.[14] |
| No Crystals Form | Solution is not sufficiently saturated (too much solvent used); solution is supersaturated but nucleation has not initiated. | Boil off some solvent to increase concentration. Induce crystallization by scratching the flask's inner surface or adding a seed crystal.[14] |
| Low Yield | Too much solvent used; compound has significant solubility even at low temperatures; premature crystallization during hot filtration. | Minimize the amount of hot solvent used. Ensure thorough cooling in an ice bath. Ensure funnel and receiving flask are pre-warmed for hot filtration.[10] |
| Amorphous Powder | Crystallization occurred too rapidly (e.g., fast cooling or anti-solvent addition). | Reduce the rate of cooling or the rate of anti-solvent addition to allow for ordered crystal lattice formation. |
References
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
- Antisolvent Crystalliz
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- Myerson, A. S., & Krumme, M. (2004).
- Pharmaceutical Crystallization in drug development. Syrris. [Link]
- Patil, S. B., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. World Journal of Pharmaceutical Research. [Link]
- Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). [Link]
- Mondal, J., et al. (2022).
- Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
- Variankaval, N., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific. [Link]
- Crystal Growth: Principles of Crystalliz
- Geertman, R. M., & Meuldijk, J. (2006). Processes involving the use of antisolvent crystallization.
- Price, C. (2019). Crystallization in the Pharmaceutical Industry. In Chemical Engineering in the Pharmaceutical Industry (pp. 331-361). Wiley. [Link]
- Chemistry Crystallization.
- Martin, C. M. (1957). Sulfonamide purification process.
- Liu, T., et al. (2020). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- Veesler, S., et al. (2011). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.
- Guide for crystalliz
- SOP: CRYSTALLIZ
- Crystal Growing Tips. University of Florida. [Link]
- Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide.
- N,N-Dimethylsulfamide. PubChem. [Link]
- Sulfonamide Crystals: Introduction, Identification Fe
- Crystalluria by sulfonamides and effect of pKa. YouTube. [Link]
- Sulfamide, N,N-dimethyl-N'-phenyl-. PubChem. [Link]
- N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide. Arctom Scientific. [Link]
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. N -(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9 [sigmaaldrich.com]
- 3. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. pharmtech.com [pharmtech.com]
- 6. syrris.com [syrris.com]
- 7. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 12. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. web.mit.edu [web.mit.edu]
- 18. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Potential of N'-(3-Aminophenyl)-N,N-dimethylsulfamide in Heterocyclic Chemistry: A Guide for Researchers
For Immediate Release: A Senior Application Scientist's Guide to a Promising Synthetic Building Block
Researchers in drug discovery and medicinal chemistry are constantly seeking novel molecular scaffolds to build the next generation of therapeutics. N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a readily available aniline derivative, presents itself as a compelling, yet underexplored, building block for the synthesis of a variety of heterocyclic compounds. While specific, peer-reviewed protocols detailing its direct application in classical named reactions for heterocycle synthesis are not prominently documented, its inherent chemical functionalities—a nucleophilic aromatic amine and a sulfonamide moiety—suggest significant potential. This guide provides researchers with the foundational knowledge and theoretical frameworks to explore the utility of this compound in synthesizing valuable heterocyclic systems, particularly quinolines.
This compound: A Profile
This compound is a solid organic compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol .[1] Its structure features a key 3-aminophenyl group, which is essentially an aniline derivative. This primary aromatic amine is the reactive handle for cyclization reactions. The N,N-dimethylsulfamide group at the meta-position influences the electronic properties of the aromatic ring and provides a potential point for further functionalization or for modulating the physicochemical properties of the final heterocyclic products.
| Property | Value |
| CAS Number | 57947-00-9[1] |
| Molecular Formula | C8H13N3O2S[1] |
| Molecular Weight | 215.27[1] |
| Physical Form | Solid |
Theoretical Applications in Quinoline Synthesis: Adapting Classical Methodologies
The aniline core of this compound makes it a prime candidate for several classical quinoline syntheses. Quinolines are a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[2] Below, we outline how established methods could theoretically be adapted to utilize this specific building block.
The Skraup Synthesis: A Pathway to Unsubstituted Quinolines
The Skraup synthesis is a venerable method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] The reaction is notoriously vigorous, but provides a direct route to the core quinoline structure.
Proposed Reaction Scheme:
A proposed Skraup synthesis workflow.
Generalized Protocol (Illustrative):
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of this compound, glycerol, and a mild oxidizing agent (e.g., ferrous sulfate as a moderator and nitrobenzene as the oxidant) in a flask equipped with a reflux condenser and mechanical stirrer.[4]
-
Heating: Gently heat the mixture. The reaction is highly exothermic and may proceed vigorously.[3] Once the initial exotherm subsides, continue heating to complete the reaction.
-
Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., sodium hydroxide).
-
Purification: The crude product is typically purified by steam distillation followed by fractional distillation under reduced pressure or recrystallization.[4]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol into acrolein, the key electrophile.[3]
-
Oxidizing Agent: Nitrobenzene is commonly used to oxidize the intermediate dihydroquinoline to the aromatic quinoline.[3]
-
Moderator: Ferrous sulfate can be added to control the often violent nature of the Skraup reaction.[3]
The Doebner-von Miller Reaction: Access to Substituted Quinolines
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5]
Proposed Reaction Scheme:
A proposed Doebner-von Miller synthesis workflow.
Generalized Protocol (Illustrative):
-
Reaction Setup: Combine this compound with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride.[5]
-
Heating: The mixture is typically heated under reflux to drive the reaction to completion.
-
Workup and Purification: Similar to the Skraup synthesis, the reaction is worked up by neutralization and the product is purified by standard techniques like chromatography or recrystallization.
Causality Behind Experimental Choices:
-
α,β-Unsaturated Carbonyl: This reactant determines the substitution pattern on the newly formed pyridine ring of the quinoline.
-
Acid Catalyst: The acid promotes the initial Michael addition of the aniline to the unsaturated carbonyl, as well as the subsequent cyclization and dehydration steps.[5]
The Friedländer Annulation: Condensation with Carbonyl Compounds
The Friedländer synthesis provides a route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[6] While this compound is not a 2-aminoaryl carbonyl compound itself, it could potentially be modified to introduce an acetyl group ortho to the amine, making it a suitable substrate for a subsequent Friedländer reaction.
Proposed Two-Step Strategy:
-
Ortho-Acetylation: Introduction of an acetyl group at the 2-position of this compound via a Friedel-Crafts acylation or a related method.
-
Friedländer Condensation: Reaction of the resulting 2-acetyl-3-amino-N,N-dimethylbenzenesulfonamide with a carbonyl compound containing an α-methylene group in the presence of a base or acid catalyst.[6]
Sources
Cell-based assays for evaluating N'-(3-Aminophenyl)-N,N-dimethylsulfamide analogue efficacy
Application Notes & Protocols
Topic: Cell-based Assays for Evaluating N'-(3-Aminophenyl)-N,N-dimethylsulfamide Analogue Efficacy
Audience: Researchers, scientists, and drug development professionals.
A Strategic Framework for Evaluating Novel this compound Analogues as Anticancer Agents
Introduction: The Rationale for a Tiered Assay Approach
The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1] Novel sulfonamide derivatives, including analogues of this compound, are of significant interest in oncology for their potential to inhibit cancer cell proliferation and induce apoptosis.[2][3] The successful evaluation of these novel chemical entities requires a systematic, multi-tiered approach that moves from broad phenotypic effects to specific mechanistic insights. A robust preclinical screening cascade ensures that only the most promising candidates advance, saving valuable time and resources.[4][5]
This guide provides a comprehensive framework of cell-based assays designed to rigorously assess the efficacy of this compound analogues. The workflow is structured to first identify cytotoxic activity, then dissect the underlying effects on cell proliferation and cell cycle progression, and finally, to elucidate the specific mechanisms of cell death and potential molecular targets. Each protocol is presented with an emphasis on the scientific causality behind the experimental design, ensuring data integrity and reproducibility.
Tier 1: Primary Screening for Cytotoxicity and Viability
The initial goal is to identify which analogues possess cytotoxic or cytostatic activity against selected cancer cell lines and to determine their potency.[6] Tetrazolium reduction assays like MTT and XTT are ideal for this high-throughput screening phase. They are reliable, cost-effective, and provide a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[7][8]
Principle of the Assay: Mitochondrial Activity as a Viability Marker
The core principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[9] The intensity of this color is directly proportional to the number of viable cells.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) forms a purple formazan product that is insoluble and requires a solubilization step (e.g., with DMSO).[11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is a second-generation dye that forms a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[9]
Protocol 1: XTT Cell Viability Assay
The XTT assay is often preferred for its simpler workflow.[9] This protocol is designed for a 96-well plate format.
Materials:
-
Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogues dissolved in DMSO
-
XTT Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the sulfonamide analogues in culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[12]
-
Blank Control: Wells with medium but no cells.
-
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan product to develop.
-
-
Data Acquisition:
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank control from all other readings.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100.
-
-
Determine IC50:
-
Plot the Percent Viability against the log-transformed compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[13]
-
| Parameter | Recommendation | Rationale |
| Cell Line | Panel (e.g., NCI-60) | Efficacy can be tissue-type specific.[4] |
| Seeding Density | Optimize via growth curve | Ensures cells are in logarithmic growth phase during treatment. |
| Compound Conc. | Logarithmic series (e.g., 0.01 µM to 100 µM) | To generate a complete dose-response curve for accurate IC50 calculation. |
| Vehicle (DMSO) Conc. | <0.5% | High concentrations of DMSO can be cytotoxic and confound results. |
| Positive Control | Doxorubicin, Vinblastine | Validates that the assay system can detect cytotoxic effects.[12] |
Tier 2: Assessing Effects on Cell Proliferation and Cell Cycle
If an analogue demonstrates potent cytotoxicity, the next logical step is to determine if this effect is due to the inhibition of cell proliferation and/or disruption of the cell cycle.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis, providing a direct assessment of cell proliferation.[14] During the S phase of the cell cycle, the thymidine analogue 5-bromo-2'-deoxyuridine (BrdU) is incorporated into newly synthesized DNA.[15] An anti-BrdU antibody is then used to detect the incorporated BrdU.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate)
-
Cells and compounds prepared in a 96-well plate as described in Protocol 1.
Procedure:
-
Compound Treatment: Treat cells with the sulfonamide analogues (typically at their IC50 and 2x IC50 concentrations) for a period shorter than one full cell cycle (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of S-phase cells.[14]
-
Fixation and Denaturation: Remove the medium, and add the fixing/denaturing solution. This step is critical as it fixes the cells and denatures the DNA, making the incorporated BrdU accessible to the antibody.[14]
-
Antibody Incubation: Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody, with appropriate washing steps in between.
-
Signal Detection: Add the TMB substrate and incubate until color develops. Stop the reaction and measure the absorbance. The signal intensity is directly proportional to the amount of cell proliferation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells, allowing for the precise determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
Materials:
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds (e.g., at IC50 concentration) for 24 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the entire population is analyzed. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. This step is crucial for allowing the PI dye to access the nuclear DNA. Incubate at 4°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is proportional to the amount of DNA in each cell.[17]
Data Analysis and Interpretation: The output is a histogram where cells in G0/G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount. Software is used to quantify the percentage of cells in each phase. A significant increase in the G2/M population, for instance, would suggest the compound induces a G2/M arrest.[12]
Tier 3: Mechanistic Investigation
After confirming antiproliferative activity, the focus shifts to understanding the mechanism of action (MoA). Key questions include: does the compound induce apoptosis, and does it engage a specific molecular target?
Protocol 4: Apoptosis Detection (Annexin V & PI Staining)
Apoptosis, or programmed cell death, is a common MoA for anticancer drugs.[18] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[13]
Principle of the Assay:
-
Annexin V-FITC (Green): Stains early apoptotic cells where PS is exposed but the membrane is intact.
-
Propidium Iodide (PI, Red): A DNA-intercalating dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
This dual-staining method, analyzed by flow cytometry, distinguishes between four populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.
Procedure: The protocol is similar to cell cycle analysis but uses a non-fixing, non-permeabilizing buffer system (Annexin V Binding Buffer).
-
Treatment and Harvesting: Treat cells as previously described and harvest all cells.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately on a flow cytometer.
Protocol 5: Target-Based Assay (In Vitro Tubulin Polymerization)
Many anticancer compounds, including some sulfonamides, exert their effects by disrupting microtubule dynamics.[3] An in vitro tubulin polymerization assay directly measures a compound's ability to inhibit or enhance the assembly of purified tubulin into microtubules.[19]
Principle of the Assay: The assembly of purified tubulin into microtubules is monitored over time. This can be tracked by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[19] Compounds that inhibit polymerization will reduce the rate and extent of the fluorescence increase, while stabilizers will enhance it.[20]
Procedure:
-
Preparation: Pre-warm a 96-well plate and a fluorescence plate reader to 37°C.
-
Reaction Setup: On ice, add General Tubulin Buffer, GTP, the fluorescent reporter, and the test compound to the wells. Include controls:
-
Initiation: To initiate the reaction, add ice-cold purified tubulin solution to each well.
-
Measurement: Immediately place the plate in the pre-warmed reader and begin kinetic measurements of fluorescence intensity (e.g., every minute for 60 minutes).
Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate (slope of the growth phase) and the final plateau compared to the vehicle control indicates inhibition.[19]
Protocol 6: Protein Expression Analysis (Western Blotting)
To investigate the effect of the analogues on specific signaling pathways involved in cell cycle control or apoptosis, Western blotting is the gold standard.[21] This technique allows for the detection and semi-quantification of specific proteins in cell lysates.[22]
Key Protein Targets to Investigate:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis execution).[18]
-
Cell Cycle: Cyclin B1, p-CDK1 (markers for G2/M phase), p21 (cell cycle inhibitor).
-
Loading Control: GAPDH, β-actin, or Tubulin (to ensure equal protein loading).[21]
Procedure:
-
Sample Preparation: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.[22]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[25]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. The intensity of the bands corresponds to the amount of target protein.
References
- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. [URL: https://www.benchchem.com/product-guides/a-comparative-guide-mtt-vs-xtt-assays-for-cell-viability]
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-viability-proliferation-assays/cyquant-xtt-mtt-assays.html]
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [URL: https://www.assaygenie.com/flow-cytometry-protocol]
- Benchchem. Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. [URL: https://www.benchchem.
- Promega Corporation. Apoptosis Assays. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/]
- Proteintech Group. Proliferating cells: BrdU and Ki-67 cellular markers. [URL: https://www.ptglab.
- Wikipedia. MTT assay. [URL: https://en.wikipedia.org/wiki/MTT_assay]
- Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. [URL: https://www.fishersci.com/us/en/products/I9C8L37A/invitrogen-cyquant-mtt-xtt-cell-viability-assays.html]
- Reaction Biology. Cell-based Assays for Drug Discovery. [URL: https://www.reactionbiology.com/services/cellular-assays]
- Bio-protocol. Tubulin Polymerization Assay. [URL: https://bio-protocol.org/bio101/e2324]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869588/]
- Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [URL: https://www.cytoskeleton.
- PubMed. Bioassays for anticancer activities. [URL: https://pubmed.ncbi.nlm.nih.gov/24744119/]
- Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [URL: https://www.sigmaaldrich.com/US/en/product/emd/17_10194]
- National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4348962/]
- University of Cambridge. Cell Cycle Tutorial Contents. [URL: https://www.cft.nestle.com/asset-library/documents/im/cell-cycle-tutorial-contents.pdf]
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://noblelifesci.
- PubMed. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. [URL: https://pubmed.ncbi.nlm.nih.gov/1972886/]
- ResearchGate. Comparison of the Ki67 proliferation assay with the BrdU and Oregon... [URL: https://www.researchgate.net/figure/Comparison-of-the-Ki67-proliferation-assay-with-the-BrdU-and-Oregon-Green_fig1_47792607]
- Wikipedia. Cell cycle analysis. [URL: https://en.wikipedia.org/wiki/Cell_cycle_analysis]
- National Center for Biotechnology Information. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5496033/]
- ACS Publications. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c06277]
- National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4513364/]
- Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2020.00321/full]
- PubMed Central. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313888/]
- Cell Signaling Technology. Western Blotting Protocol. [URL: https://www.cellsignal.com/protocols/western-blotting-protocol]
- BosterBio. Western Blot Protocol: Step-by-Step Guide. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol]
- EurekAlert!. Cell-culture based test systems for anticancer drug screening. [URL: https://www.eurekalert.org/news-releases/568800]
- Cell Signaling Technology. BrdU Cell Proliferation Assay Kit #6813. [URL: https://www.cellsignal.
- Fisher Scientific. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays. [URL: https://www.fishersci.com/shop/products/promega-realtime-glo-annexin-v-apoptosis-necrosis-assay-100-assays/jaax8091]
- Benchchem. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. [URL: https://www.benchchem.
- PubMed. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/40872597/]
- Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [URL: https://medium.com/@quratulainscnbd/western-blotting-for-cancer-research-a-comprehensive-guide-to-investigating-signaling-proteins-in-d16335555d49]
- Promega Corporation. RealTime-Glo™ Annexin V Apoptosis Assay. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/realtime-glo-annexin-v-apoptosis-and-necrosis-assay/]
- Abcam. Western blot protocol. [URL: https://www.abcam.com/protocols/western-blot-protocol]
- National Institutes of Health. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6265005/]
- Covance. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [URL: https://www.covance.com/content/dam/covance/assetLibrary/articles/Blotting-Basics-Western-Blot-Applications-in-Preclinical-Oncology-Research.pdf]
- Biocompare. Apoptosis Assay Kits. [URL: https://www.biocompare.com/Apoptosis-Assay-Kits/]
Sources
- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]
- 6. Bioassays for anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. noblelifesci.com [noblelifesci.com]
- 14. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 21. medium.com [medium.com]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
This technical support guide provides in-depth troubleshooting for the synthesis of N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a key intermediate in pharmaceutical research. Designed for chemists and drug development professionals, this document addresses common challenges, with a primary focus on resolving issues related to low reaction yield. Our approach is grounded in mechanistic principles to empower researchers to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most direct and common method is the nucleophilic substitution reaction between m-phenylenediamine and dimethylsulfamoyl chloride. The reaction typically requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct and is performed in an anhydrous aprotic solvent.
Q2: My reaction yield is consistently below 40%. What are the most probable causes?
A2: Persistently low yields are often traced back to one of three primary areas:
-
Reagent Quality: The lability of dimethylsulfamoyl chloride is a major factor. It readily hydrolyzes upon exposure to moisture, rendering it inactive.[1][2]
-
Side Reactions: The presence of two nucleophilic amine groups on m-phenylenediamine can lead to the formation of a di-substituted byproduct. Under certain conditions, intermolecular reactions can also lead to oligomers or polymers.[3][4]
-
Reaction Conditions: Inadequate control of stoichiometry, temperature, or the presence of water can significantly depress the yield of the desired mono-sulfamoylated product.
Q3: My TLC analysis shows three major spots after the reaction. What are they likely to be?
A3: Assuming the reaction has proceeded, the three spots on your TLC plate (visualized under UV light) are most likely:
-
Highest Rf: Unreacted m-phenylenediamine (starting material).
-
Intermediate Rf: The desired product, this compound.
-
Lowest Rf: The di-substituted byproduct, N,N'-(1,3-phenylene)bis(N,N-dimethylsulfamide), which is more polar due to the two sulfamide groups.
In-Depth Troubleshooting Guides
Issue 1: Critically Low or No Product Yield
This is the most common and frustrating issue, often pointing to fundamental problems with the reaction setup or reagents.
Possible Cause 1.1: Degradation of Dimethylsulfamoyl Chloride
-
Causality: Dimethylsulfamoyl chloride is highly electrophilic and extremely sensitive to moisture.[2] Water acts as a nucleophile, hydrolyzing the chloride to the unreactive dimethylsulfamic acid and HCl.[1] This competitive reaction consumes your reagent before it can react with the aniline. Diethylsulfamoyl chloride, a similar compound, has been shown to hydrolyze rapidly, a characteristic shared by its dimethyl counterpart.[5]
-
Troubleshooting Protocol:
-
Always use a fresh bottle of dimethylsulfamoyl chloride or one that has been properly stored under an inert atmosphere (e.g., in a desiccator with nitrogen backfill).
-
Handle the reagent exclusively in a glovebox or under a strong stream of inert gas (Nitrogen or Argon) to minimize atmospheric moisture exposure.
-
Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under vacuum or inert gas) before use.
-
Use anhydrous grade solvents from a sealed bottle or one that has been freshly distilled over a suitable drying agent.
-
Possible Cause 1.2: Inappropriate Base or Stoichiometry
-
Causality: The reaction generates one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. However, a highly nucleophilic base can compete with the desired reaction.
-
Troubleshooting Protocol:
-
Select a suitable base: A sterically hindered, non-nucleophilic base like triethylamine (TEA) or pyridine is standard. Pyridine can also act as a catalyst in some cases.
-
Use the correct stoichiometry: At least one equivalent of base is required per equivalent of dimethylsulfamoyl chloride. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.
-
Monitor pH: If possible, periodically check the reaction mixture's pH (via wetted pH paper on a withdrawn aliquot) to ensure it remains basic.
-
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Issue 2: Significant Formation of Di-Substituted Byproduct
-
Causality: Since m-phenylenediamine has two active nucleophilic sites, it can react with two molecules of dimethylsulfamoyl chloride.[6] This is a classic problem in reactions with symmetrical difunctional starting materials. The formation of this byproduct becomes more probable as the concentration of the mono-substituted product increases and unreacted diamine decreases.
-
Troubleshooting Protocol:
-
Adjust Stoichiometry: The most effective method to favor mono-substitution is to use a significant excess of the diamine. This ensures that a molecule of dimethylsulfamoyl chloride is statistically more likely to encounter an unreacted diamine molecule than a mono-substituted one. See the table below for recommendations.
-
Control Reagent Addition: Add the dimethylsulfamoyl chloride solution dropwise and slowly to the solution of m-phenylenediamine. This maintains a low instantaneous concentration of the electrophile, further favoring the initial mono-addition reaction.
-
Lower the Temperature: Conduct the addition at 0 °C or even -10 °C. Lower temperatures decrease the rate of the second substitution reaction more significantly than the first in many cases.
-
Recommended Protocols and Data
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-substituted product.
-
Materials:
-
m-Phenylenediamine
-
Dimethylsulfamoyl chloride
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Dissolve m-phenylenediamine (e.g., 3.0 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Dissolve dimethylsulfamoyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM and load it into the dropping funnel.
-
Add the dimethylsulfamoyl chloride solution to the diamine solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel to separate unreacted diamine, product, and di-substituted byproduct.
-
Data Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| m-Phenylenediamine (eq.) | 2.0 - 4.0 | Statistically favors mono-substitution. |
| Dimethylsulfamoyl Chloride (eq.) | 1.0 | Limiting reagent. |
| Base (e.g., TEA) (eq.) | 1.1 - 1.2 | Neutralizes HCl byproduct without excess. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic and non-reactive. |
| Temperature | 0 °C for addition, then RT | Controls exotherm and minimizes side reactions. |
| Addition Time | 1 - 2 hours | Maintains low concentration of electrophile. |
Table 2: Key Analytical Data for Product Verification
| Compound | ¹H NMR (Expected Regions, DMSO-d₆) | Mass Spec (ESI+) [M+H]⁺ |
| This compound | δ 9.3-9.5 (s, 1H, SO₂NH), δ 6.8-7.0 (m, 1H, Ar-H), δ 6.2-6.5 (m, 3H, Ar-H), δ 5.1-5.3 (s, 2H, NH₂), δ 2.6-2.7 (s, 6H, N(CH₃)₂) | Expected: 216.08 |
| N,N'-(1,3-phenylene)bis(N,N-dimethylsulfamide) | δ 9.6-9.8 (s, 2H, SO₂NH), δ 7.0-7.3 (m, 4H, Ar-H), δ 2.6-2.8 (s, 12H, N(CH₃)₂) | Expected: 323.09 |
Note: Actual NMR shifts may vary depending on solvent and concentration. It is crucial to obtain reference spectra or perform full characterization (¹³C NMR, HRMS) on novel compounds.[7]
References
- Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (2017). ResearchGate.
- Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. (1972). Journal of the American Chemical Society.
- Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Archives of Microbiology.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024). Journal of Drug Delivery and Therapeutics.
- Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethylsulfamoyl Chloride. (1972). Ingenta Connect.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers in Chemistry.
- Synthesis of an Sulfonamide, why is this step necessary? (2015). Reddit.
- m-Phenylenediamine.Wikipedia.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in ...: Ingenta Connect [ingentaconnect.com]
- 6. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Welcome to the technical support center for the derivatization of N'-(3-Aminophenyl)-N,N-dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the derivatization of this compound.
Q1: What is the fundamental reaction mechanism for the derivatization of this compound?
The derivatization of this compound typically involves the nucleophilic aromatic amine group (-NH2) reacting with an electrophilic reagent. The most common derivatization is a sulfonylation reaction where the aniline nitrogen attacks a sulfonyl chloride (R-SO2Cl). This reaction proceeds via a bimolecular nucleophilic displacement mechanism.[1] The presence of a base is often required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors. The aniline in this compound is a relatively weak nucleophile.[2] Inadequate activation by the base, hydrolysis of the derivatizing agent (e.g., sulfonyl chloride) by moisture, or suboptimal reaction temperature can all contribute to poor conversion.[2] Additionally, the stability of the derivatizing reagent itself is crucial; for instance, some reagents have a limited shelf-life and can degrade over time.[3]
Q3: What are the most common side products I should be aware of?
The primary side reaction of concern is the hydrolysis of the electrophilic derivatizing agent, particularly if it's a sulfonyl chloride, which can be sensitive to moisture.[2] Another potential, though less common, side reaction is di-sulfonylation of the primary amine, especially if reaction conditions are not carefully controlled.[2] Depending on the derivatizing agent and reaction conditions, other side products might arise from reactions with the sulfamide group itself.
Q4: How can I effectively monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By co-spotting the starting material (this compound), the derivatizing agent, and the reaction mixture, you can visually track the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time monitoring.
Q5: What are the recommended purification techniques for the derivatized product?
Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and often requires some empirical testing.[2] Typical solvent systems for N-aryl sulfamides include ethanol/water or isopropanol/water mixtures.[2] For higher purity requirements or for separating complex mixtures, column chromatography is the preferred method.
II. Troubleshooting Guide
This detailed guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| 1. Low Reactivity of the Aniline | Increase reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). | The aniline in the starting material is a weak nucleophile. Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 2. Inactive Derivatizing Agent | Use a fresh bottle of the derivatizing agent or verify its activity on a more reactive amine. Store reagents under anhydrous conditions. | Reagents like sulfonyl chlorides can hydrolyze in the presence of moisture, rendering them inactive.[2] |
| 3. Incorrect Base | Use a non-nucleophilic organic base like triethylamine or pyridine. The pKa of the base should be sufficient to deprotonate the aniline but not so strong as to cause decomposition of the derivatizing agent. | The base's role is to enhance the nucleophilicity of the aniline by deprotonation and to scavenge the acid byproduct. A base that is too strong can lead to unwanted side reactions.[2] |
| 4. Suboptimal Solvent | The choice of solvent can significantly impact reaction rates. Solvents like methanol have been shown to facilitate the reaction between anilines and sulfonyl chlorides.[1] Aprotic solvents like acetonitrile or dichloromethane are also commonly used. | The solvent can influence the solubility of reactants and stabilize the transition state of the reaction.[1] |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| 1. Di-sulfonylation | Use a 1:1 stoichiometry of the aniline to the derivatizing agent. Add the derivatizing agent slowly to the reaction mixture. | While less common with anilines, excess derivatizing agent can lead to the formation of a di-substituted product.[4] |
| 2. Hydrolysis of Derivatizing Agent | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Moisture will lead to the hydrolysis of the sulfonyl chloride, creating the corresponding sulfonic acid, which will appear as an impurity. |
| 3. Reaction with the Sulfamide Moiety | This is less likely under standard derivatization conditions but could be investigated by using advanced analytical techniques like LC-MS to identify the byproducts. | The sulfamide nitrogen is generally less nucleophilic than the aromatic amine. However, under certain conditions, it could potentially react. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| 1. Product is an Oil or Gummy Solid | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is the next logical step. | The physical properties of the derivatized product can be sensitive to residual solvent or impurities. A systematic approach to finding the right purification method is key. |
| 2. Co-elution of Product and Starting Material during Chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. | The polarity of the derivatized product may be very similar to the starting material, making separation challenging. Fine-tuning the chromatography conditions is essential. |
| 3. Product Degradation during Workup or Purification | Avoid strongly acidic or basic conditions during the workup. If the product is temperature-sensitive, perform purification steps at lower temperatures. | The newly formed sulfonamide bond can be susceptible to hydrolysis under harsh pH conditions. |
III. Experimental Protocols & Methodologies
General Protocol for Derivatization with a Sulfonyl Chloride
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).
-
Derivatizing Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of the sulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or HPLC). Gentle heating may be required.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
IV. Analytical Methodologies
The choice of analytical technique is crucial for both monitoring the reaction and characterizing the final product.
Monitoring Reaction Progress
| Technique | Advantages | Considerations |
| Thin-Layer Chromatography (TLC) | - Fast and inexpensive- Good for qualitative assessment | - Requires selection of an appropriate solvent system- Not quantitative |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative- High resolution- Can be automated | - More time-consuming and expensive- Method development may be required |
| Gas Chromatography (GC) | - Suitable for volatile derivatives | - May require derivatization to increase volatility[3] |
Product Characterization
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | - Structural confirmation of the desired product- Assessment of purity |
| Mass Spectrometry (MS) | - Confirmation of molecular weight- Can be coupled with LC or GC for impurity profiling |
| Infrared (IR) Spectroscopy | - Confirmation of functional groups (e.g., N-H, S=O) |
| Melting Point | - Indication of purity |
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
V. References
-
Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (n.d.). Retrieved January 10, 2026, from
-
N,N-Dimethylsulfamide (EVT-319745) | 3984-14-3 - EvitaChem. (n.d.). Retrieved January 10, 2026, from
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). Retrieved January 10, 2026, from
-
Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 10, 2026, from
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981). Journal of the Association of Official Analytical Chemists, 64(4), 814-827.
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC - NIH. (n.d.). Retrieved January 10, 2026, from
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (n.d.). Retrieved January 10, 2026, from
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved January 10, 2026, from
-
Troubleshooting common issues in N,N-Dimethyl-N'-phenylsulfamide synthesis reactions - Benchchem. (n.d.). Retrieved January 10, 2026, from
Sources
Technical Support Center: Purification of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Welcome to the technical support guide for N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS No. 57947-00-9).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block and encounter challenges with impurities, particularly colored ones. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the purification of this versatile compound.
Section 1: Understanding the Problem - The Origin of Colored Impurities
The primary challenge in handling this compound is its propensity to develop color, ranging from pale yellow to dark brown. This discoloration is almost exclusively due to the oxidation of the 3-aminoaniline moiety. Aromatic amines are highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by factors like light, heat, or trace metal catalysts.[4][5]
The amino group (-NH₂) is an electron-donating group that increases the electron density of the aromatic ring, making it more susceptible to losing electrons (oxidation).[5] This oxidation can lead to the formation of complex, highly conjugated structures like quinone-imines and polymeric materials, which are intensely colored.[5][6] Understanding this core instability is the first step toward effective purification and prevention.
Section 2: Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a persistent yellow, brown, or even black oil/solid. Where do I begin?
A1: A dark crude product indicates significant levels of oxidation impurities. The initial goal is to remove these colored species, which are often larger, more polar, or more complex than the desired product.
Initial Strategy: Recrystallization with Activated Carbon.
Recrystallization is often the most effective and scalable method. However, for colored aromatic amines, a standard recrystallization may not suffice as colored impurities can co-crystallize. The use of activated carbon (also known as activated charcoal) is crucial.[7][8][9][10]
Why it works: Activated carbon possesses an extremely high surface area with a network of pores, making it an excellent adsorbent for large, colored organic molecules.[8][9][10][11] During the purification process, these colored impurities are physically adsorbed onto the carbon surface and are subsequently removed by filtration, leaving the desired, less-colored compound in the solution to crystallize.[7]
Our Recommended Protocol: See Protocol 1 in Section 4 for a detailed, step-by-step guide.
Q2: I performed a recrystallization with activated carbon, but my crystals are still colored and my yield is low. What went wrong?
A2: This is a common issue that can be traced back to several factors. Let's troubleshoot them systematically.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is too high at cold temperatures, recovery will be low.[12] | Conduct a systematic solvent screen. (See Protocol 3 ). Common systems for sulfonamides include isopropanol/water or ethanol/water mixtures.[13] |
| Too Much Activated Carbon | Activated carbon is not perfectly selective and can adsorb your desired product, especially if it's nonpolar, leading to significant yield loss.[10] | Use the minimum amount of carbon necessary (typically 1-2% by weight of your crude product). The amount can be optimized by experience.[10] |
| Prolonged Carbon Contact Time | The longer the activated carbon is in contact with the solution, the more product it can adsorb.[10] | Heat the solution with carbon for a short period (5-10 minutes) before performing the hot filtration immediately.[10][13] |
| Premature Crystallization | If the solution cools during the hot filtration step to remove the carbon, the product will crystallize on the filter paper along with the carbon, drastically reducing yield. | Use pre-heated glassware (funnel, filter flask) and keep the solution hot during filtration to prevent premature crystallization.[10][13] |
| "Oiling Out" | The compound separates as a liquid instead of a solid. This happens if the solution is too concentrated or cooled too quickly, trapping impurities.[13][14] | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to dilute it slightly, and allow it to cool much more slowly.[13] |
Q3: Recrystallization is not working or is impractical. Is column chromatography a good alternative?
A3: Yes, flash column chromatography can be an excellent alternative, particularly for smaller scales or when impurities have very similar solubility profiles to the product.
The Challenge with Amines on Silica: The primary amino group in your compound is basic, while standard silica gel is acidic. This can lead to strong, sometimes irreversible, binding of your product to the column, resulting in poor recovery and significant peak tailing.[15][16]
Solutions for Amine Chromatography:
-
Use a Modified Mobile Phase: Add a small amount of a competing base, like triethylamine (0.5-1%) or ammonium hydroxide, to your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This base will neutralize the acidic sites on the silica, allowing your compound to elute properly.[15]
-
Use a Different Stationary Phase: Amine-functionalized silica or basic alumina columns are specifically designed for purifying basic compounds and often provide superior separation without the need for mobile phase additives.[15][16]
See Protocol 2 in Section 4 for a detailed guide to column chromatography.
Section 3: FAQ - Essential Knowledge for Handling this compound
-
Q: What is the expected appearance of the pure compound?
-
A: In its highly pure form, this compound should be an off-white to very pale tan solid. Significant color indicates the presence of oxidation impurities.
-
-
Q: How can I prevent my purified compound from developing color during storage?
-
A: Prevention is key. Since oxidation is the primary cause of discoloration, proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place like a refrigerator or freezer.[17][18] Amines are also often hygroscopic, so a dry environment is essential.[17]
-
-
Q: What analytical techniques are best for assessing purity?
-
A:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the mass of the desired compound and detecting impurities.
-
HPLC (High-Performance Liquid Chromatography) with UV detection: Excellent for quantifying purity by measuring the area of the product peak relative to impurity peaks.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
-
Section 4: Detailed Experimental Protocols
Protocol 1: Decolorizing Recrystallization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., 70% isopropanol in water).[13]
-
Decolorization: Briefly remove the flask from the heat source. Cautiously add a small amount of activated carbon (approx. 1-2% of the crude product's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.[10]
-
Heating: Swirl the suspension and gently reheat it to boiling for 5-10 minutes to ensure maximum adsorption of impurities.[13]
-
Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel with fluted filter paper into a pre-heated clean flask. This step removes the activated carbon and any other insoluble impurities.[10][14] The goal is to keep the solution from cooling and crystallizing during filtration.
-
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13][14]
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.[14]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that gives your product an Rf value of ~0.3. A good starting point is a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane. Add 0.5-1% triethylamine to the solvent mixture.
-
Column Packing: Pack a glass column with the appropriate stationary phase (silica gel or amine-functionalized silica). Equilibrate the column by flushing it with your chosen mobile phase.[19]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, create a slurry by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.[19]
-
Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 3: Systematic Solvent Screening for Recrystallization
-
Place a small amount (e.g., 10-20 mg) of your crude product into several small test tubes or vials.[14]
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note if it dissolves easily.
-
If the solid does not dissolve at room temperature, gently heat the tube. An ideal solvent will dissolve the compound when hot.[14]
-
Allow the tubes that showed complete dissolution upon heating to cool to room temperature and then in an ice bath.
-
The best solvent is one that dissolves the product when hot but results in the formation of a high yield of crystals upon cooling.
Section 5: Visualization of Workflow
Diagram 1: Decision Tree for Purification Strategy This diagram helps you choose the most appropriate purification method based on the initial state of your compound.
Caption: Workflow for recrystallization with activated carbon.
Section 6: References
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved January 10, 2026, from
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved January 10, 2026, from
-
Purocarbon. (2024, December 9). Activated Carbon for Bleaching. Retrieved January 10, 2026, from
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Decolorizing carbon. Retrieved January 10, 2026, from
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 10, 2026, from
-
Open Access Journals. (2024, October 21). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved January 10, 2026, from
-
Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved January 10, 2026, from
-
Google Patents. (n.d.). EP2621887A1 - Decolorization of amines. Retrieved January 10, 2026, from
-
ResearchGate. (2025, August 6). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. Retrieved January 10, 2026, from
-
ResearchGate. (2025, August 7). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved January 10, 2026, from
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved January 10, 2026, from
-
Google Patents. (n.d.). JP5785262B2 - Amine decolorization. Retrieved January 10, 2026, from
-
Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved January 10, 2026, from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 10, 2026, from
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved January 10, 2026, from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved January 10, 2026, from
-
ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved January 10, 2026, from
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 10, 2026, from
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 10, 2026, from
-
BenchChem. (2025). Preventing oxidation of the aniline group during complexation. Retrieved January 10, 2026, from
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved January 10, 2026, from
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. Retrieved January 10, 2026, from
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Technical Support Center: N-(3-aminophenyl)sulfamide Purification. Retrieved January 10, 2026, from
-
Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Retrieved January 10, 2026, from
-
Sigma-Aldrich. (n.d.). This compound | 57947-00-9. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved January 10, 2026, from
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved January 10, 2026, from
-
Sigma-Aldrich. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9. Retrieved January 10, 2026, from
-
BLDpharm. (n.d.). 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide. Retrieved January 10, 2026, from
-
EvitaChem. (n.d.). Buy N,N-Dimethylsulfamide (EVT-319745) | 3984-14-3. Retrieved January 10, 2026, from
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved January 10, 2026, from
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. N -(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9 [sigmaaldrich.com]
- 3. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. conceptsecotech.com [conceptsecotech.com]
- 8. carbotecnia.info [carbotecnia.info]
- 9. activecarbon.es [activecarbon.es]
- 10. Decolorizing carbon [sites.pitt.edu]
- 11. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. mdpi.com [mdpi.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N'-(3-Aminophenyl)-N,N-dimethylsulfamide and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these compounds with high purity. The unique combination of a basic aromatic amine, a sulfonamide linkage, and a dimethylsulfamide group presents a specific set of purification hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of these analogues?
A1: Impurities typically arise from the synthetic route, which often involves the reduction of a nitro-precursor or the coupling of an amine with a sulfamoyl chloride. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding 3-nitro-phenyl analogue if the reduction is incomplete[1].
-
Over-alkylation or Di-sulfonylation Products: Depending on the reaction conditions, side reactions can occur.
-
Oxidation Byproducts: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.
-
Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Genotoxic Impurities: If aniline or related starting materials are used, there is a potential for genotoxic impurities to be present in the final product[2].
Q2: My compound streaks badly on a standard silica gel TLC plate. What's happening?
A2: This is a classic issue for basic compounds like aromatic amines on acidic silica gel. The streaking, or tailing, is caused by strong acid-base interactions between the basic nitrogen of your aminophenyl group and the acidic silanol (Si-OH) groups on the silica surface[3]. This leads to non-ideal chromatographic behavior, poor separation, and potential sample degradation on a larger scale column.
Q3: Why did my product turn into a sticky oil during recrystallization instead of forming crystals?
A3: This phenomenon is known as "oiling out." It typically occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice[4]. The primary causes are:
-
High Impurity Concentration: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound.
-
Cooling Rate: Cooling the solution too rapidly can prevent the molecules from having enough time to orient themselves into an ordered crystal structure.
-
Low Melting Point: If the melting point of your compound is below the boiling point of the solvent, it may separate as a liquid upon cooling[4].
Q4: Which primary purification technique—recrystallization or chromatography—is better for this class of compounds?
A4: The choice depends on the impurity profile and scale.
-
Recrystallization is often preferred for large-scale purification if the crude product is relatively pure (>90%). It is cost-effective and can yield highly pure, crystalline material. However, finding a suitable solvent system can be challenging.
-
Flash Column Chromatography is more suitable for purifying complex mixtures with multiple components or for removing impurities with very similar polarity to the product[5]. For this compound analogues, modified chromatography conditions are almost always necessary to achieve good results.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the purification workflow.
Guide 1: Recrystallization Issues
Problem: My product has "oiled out" or precipitated as an amorphous solid.
-
Underlying Cause: The process of crystallization requires a supersaturated solution where molecules can organize into a low-energy crystal lattice. When the product separates as a liquid ("oils out"), it indicates that the conditions favor phase separation over crystallization. This is often due to high impurity levels or a solvent system in which the product's solubility changes too drastically with temperature[4]. Amorphous solids form when precipitation is too rapid.
-
Solutions & Scientific Rationale:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the level of supersaturation. Allow the solution to cool much more slowly. This provides the kinetic time required for proper lattice formation[4].
-
Change the Solvent System: The current solvent may be a poor choice. For sulfonamides, polar protic solvents or mixtures are often effective.
-
Strategy: Experiment with solvent/anti-solvent systems. Dissolve your compound in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol, acetone) and then slowly add a miscible "anti-solvent" (e.g., water, hexane) at a slightly elevated temperature until turbidity persists[6]. This controlled decrease in solubility can gently induce crystallization.
-
-
Perform a Pre-Purification Step: If the crude material is highly impure, recrystallization is unlikely to succeed. First, run the material through a quick silica gel "plug" or perform an acid-base extraction to remove the bulk of impurities, then attempt recrystallization[4].
-
| Solvent System | Suitability for Sulfonamides | Rationale & Comments |
| Isopropanol/Water | Excellent | Often provides good solubility at high temperatures and poor solubility when cooled. The water acts as an anti-solvent[4][7]. |
| Ethanol/Water | Very Good | Similar to isopropanol/water, a common choice for many pharmaceutical intermediates[8]. |
| Acetone/Hexane | Good | A more aggressive polar/non-polar system. Good for less polar analogues. |
| Ethyl Acetate | Fair | May be too good of a solvent, leading to poor recovery. Can be paired with hexane. |
Problem: Crystal formation is not occurring, even after extended cooling.
-
Underlying Cause: This typically happens for one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth[4].
-
Solutions & Scientific Rationale:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth[6].
-
Seeding: Add a single, pure crystal of the desired compound from a previous batch. This provides a template for further crystal growth[6].
-
-
Reduce Solvent Volume: If the solution is simply too dilute, carefully evaporate some of the solvent under reduced pressure and then attempt to cool and crystallize again.
-
Lower the Temperature: After cooling to room temperature, place the flask in an ice bath or even a freezer (if the solvent freezing point allows) to further decrease solubility and promote precipitation[4].
-
Guide 2: Flash Chromatography Challenges
Problem: The compound exhibits severe peak tailing on silica gel.
-
Underlying Cause: As mentioned in the FAQ, the free amine group is basic and interacts strongly with the acidic silanol groups of the silica stationary phase. This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the characteristic "tail"[3].
-
Solutions & Scientific Rationale:
-
Mobile Phase Modification (Competing Base): This is the most common and effective solution. Add a small amount of a volatile amine to your mobile phase.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your solvent system (e.g., Ethyl Acetate/Hexane). The added base will preferentially interact with the acidic silica sites, effectively "masking" them from your compound, which then elutes more symmetrically[3].
-
-
Use a Deactivated or Alternative Stationary Phase:
-
Amine-Functionalized Silica (NH₂-Silica): This is an excellent but more expensive option. The column is bonded with aminopropyl groups, creating a weakly basic surface that repels basic analytes and prevents strong interactions[3].
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic alumina can be very effective for purifying amines, as it eliminates the acidic interaction sites responsible for tailing[5].
-
Reversed-Phase (C18) Chromatography: For highly polar analogues, reversed-phase flash chromatography using a mobile phase like water/acetonitrile or water/methanol can be an excellent alternative[5]. The separation mechanism is based on hydrophobicity rather than polar interactions.
-
-
Problem: My compound appears to be decomposing on the column.
-
Underlying Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Aromatic amines can be particularly susceptible to oxidation, which may be accelerated on the high-surface-area silica support[5].
-
Solutions & Scientific Rationale:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your mobile phase containing a competing base (e.g., 1% Et₃N in hexane) to neutralize the acidic sites.
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. Run the chromatography session as quickly as is feasible while maintaining separation.
-
Switch to a Less Acidic Stationary Phase: As mentioned above, alumina or florisil can be gentler alternatives to silica gel for acid-sensitive compounds[5].
-
Perform a Stability Test: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new decomposition spot appears, it confirms instability on silica[5].
-
Key Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
This diagram outlines the decision-making process for purifying a crude this compound analogue.
Caption: Decision workflow for purification of target compounds.
Protocol 1: Optimized Flash Chromatography with Mobile Phase Modifier
This protocol is designed to mitigate peak tailing for basic amine compounds on standard silica gel.
-
Select a Solvent System: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.3-0.4.
-
Prepare the Mobile Phase: To the chosen solvent system, add 1% v/v triethylamine (Et₃N). For example, for 1 L of 30% EtOAc/Hexane, use 300 mL EtOAc, 690 mL Hexane, and 10 mL Et₃N.
-
Pack the Column: Pack your flash column with silica gel using the prepared mobile phase (containing Et₃N). This is known as "wet packing."
-
Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the mobile phase. This ensures the entire silica bed is neutralized by the triethylamine.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column bed.
-
Elute and Collect: Run the chromatography, collecting fractions and monitoring by TLC.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.
Protocol 2: Troubleshooting Crystallization via Solvent/Anti-Solvent Method
This protocol is a robust method for inducing crystallization when a single-solvent system fails.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum required volume of a "good" solvent (e.g., Isopropanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., deionized water) dropwise. The anti-solvent is one in which your compound is poorly soluble[6].
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of supersaturation.
-
Crystal Growth: If necessary, add one or two drops of the "good" solvent back into the mixture to just clarify the solution. Cover the flask and set it aside, undisturbed, at room temperature. Slow cooling and diffusion will promote the growth of well-defined crystals.
-
Maximize Yield: Once crystal formation at room temperature appears complete, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product[4].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow 2: Troubleshooting Chromatography Peak Tailing
This diagram provides a logical path for diagnosing and solving poor peak shape in chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. shyzchem.com [shyzchem.com]
N'-(3-Aminophenyl)-N,N-dimethylsulfamide solubility improvement techniques
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS: 57947-00-9, Mol. Weight: 215.27).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound. We will explore the underlying chemical principles and provide practical, step-by-step protocols to enhance its solubility for your experimental needs.
Introduction
This compound is a solid organic compound featuring both an aromatic amine and a dimethylsulfamide group.[2] Like many aromatic compounds, it is predicted to have low intrinsic solubility in aqueous media, a common hurdle in experimental biology and pharmaceutical development.[3][4] This guide provides a systematic approach to addressing these challenges.
Troubleshooting & FAQs
This section addresses the most common issues encountered during the handling and use of this compound.
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What is the underlying issue?
Answer: This is expected behavior due to the compound's chemical structure. The molecule has a significant non-polar character contributed by the phenyl ring and the dimethylsulfamide group, which limits its interaction with polar water molecules. While the primary amine group offers some hydrophilicity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule in neutral pH buffers.[5] Direct dissolution in aqueous buffers is rarely successful for this class of compounds.
Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What happened and how can I prevent this?
Answer: This common phenomenon is known as "crashing out." The compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but this solvent system is not thermodynamically stable when introduced to a predominantly aqueous environment. Upon dilution, the DMSO concentration drops, and the compound is forced into an environment where its solubility limit is much lower, causing it to precipitate.[6]
Recommended Actions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining compound solubility. For most cell-based assays, a final concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.[6]
-
Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of localized, supersaturated pockets that initiate precipitation.[7]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in your aqueous buffer first, and then perform the final dilution. This gradual reduction in solvent strength can prevent immediate precipitation.[6][7]
-
Gentle Warming: Gently warming the final solution (e.g., to 37°C) can temporarily increase solubility. However, be aware that the compound may precipitate upon cooling, indicating a supersaturated and unstable solution.[7]
Q3: What is the most reliable first step to systematically improve the solubility of this compound for my aqueous assays?
Answer: The most logical and effective first step is to leverage the compound's ionizable aromatic amine group through pH modification . The aromatic amine is a weak base.[8] By lowering the pH of your aqueous buffer, you can protonate this amine group, forming a positively charged ammonium salt.[9][10] This salt form is significantly more polar and thus exhibits substantially higher aqueous solubility.[9][10]
For typical aromatic amines, the pKa of the conjugate acid is in the range of 4-5.[11] Therefore, adjusting the pH of your buffer to be at least 1-2 units below this pKa (e.g., pH 2.5-3.5) should dramatically improve solubility.
Advanced Solubility Enhancement Guide
If basic troubleshooting is insufficient, the following techniques can be employed. The choice of method depends on the specific requirements of your experimental system (e.g., acceptable pH range, excipient compatibility).
Technique 1: pH-Dependent Solubility Profile
Causality: The solubility of ionizable compounds is directly dependent on the pH of the medium. For a weak base like this compound, solubility increases as the pH decreases. Generating a pH-solubility profile is critical for understanding the compound's behavior and selecting an appropriate buffer system for your experiments.
Workflow Diagram:
Caption: Workflow for determining a pH-solubility profile.
Technique 2: Co-solvent Systems
Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[12] They work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic solute.[12][13] This is a widely used strategy for both stock solutions and final formulations.[14]
Common Co-solvents for Preclinical Formulations:
| Co-Solvent | Properties & Considerations | Typical Concentration Range |
| DMSO | High solubilizing power, but can have biological effects. | < 1% for in vitro; higher for in vivo. |
| Ethanol | Good solubilizer, generally well-tolerated. | 5-20% |
| PEG 400 | Polyethylene Glycol 400. Low toxicity, commonly used in oral and parenteral formulations. | 10-50% |
| Propylene Glycol | Similar to PEG 400, often used in combination. | 10-40% |
| NMP | N-methyl-2-pyrrolidone. High solubilizing power, but use with caution due to toxicity concerns. | < 10% |
Technique 3: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[17][18] This effectively shields the hydrophobic part of the drug from water, leading to a significant increase in its apparent aqueous solubility.[15][19]
Mechanism Diagram:
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. N -(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9 [sigmaaldrich.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. youtube.com [youtube.com]
- 11. Chapter 22 notes [web.pdx.edu]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of N'-(3-Aminophenyl)-N,N-dimethylsulfamide during storage
A Guide to Preventing and Troubleshooting Oxidation During Storage
Welcome to the technical support center for N'-(3-Aminophenyl)-N,N-dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this compound, with a primary focus on preventing oxidative degradation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and stability of your samples.
Introduction: The Challenge of Aromatic Amine Stability
This compound (CAS No. 57947-00-9) is a solid organic compound featuring a primary aromatic amine group.[1][2][3] This functional group, while crucial for its chemical reactivity and utility in various synthetic applications, renders the molecule susceptible to oxidation, particularly during long-term storage. Aromatic amines are well-documented to be sensitive to atmospheric oxygen, light, and elevated temperatures, which can lead to the formation of colored impurities and a decrease in the purity of the material.[4] Understanding the mechanisms of oxidation and implementing appropriate preventative measures are critical for maintaining the quality and reliability of this reagent in your experiments.
This guide will walk you through the science behind the instability of this compound and provide practical, field-proven solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint during storage. What is the cause of this discoloration?
A1: The development of a yellow or brownish color is a classic indicator of oxidation of the aromatic amine group. Aromatic amines are prone to air oxidation, which can lead to the formation of highly colored polymeric or quinone-imine type structures. This process is often initiated by exposure to oxygen, light, and ambient temperatures. The discoloration signifies a decrease in the purity of your compound and the presence of oxidative degradation products.
Q2: What are the primary environmental factors that accelerate the oxidation of this compound?
A2: The main culprits are:
-
Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.
-
Light: UV and visible light can provide the energy to initiate oxidative chain reactions.
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.
-
Moisture: The presence of water can facilitate certain oxidative pathways.
-
Trace Metal Ions: Metal contaminants can catalyze oxidation reactions.
Q3: I store the compound in a sealed container in the dark. Is this sufficient to prevent oxidation?
A3: While storing in a sealed, dark container is a good first step, it may not be sufficient for long-term stability. The air trapped in the headspace of the container still contains approximately 21% oxygen, which can be enough to cause gradual oxidation over time. For long-term storage, or for highly sensitive applications, additional measures such as inert gas blanketing are strongly recommended.
Q4: Can I use a standard laboratory refrigerator for storage?
A4: A standard laboratory refrigerator is generally suitable for short- to medium-term storage, as the cooler temperature will slow down the rate of oxidation. However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the cold environment. For long-term storage, a freezer (-20°C or lower) is preferable.
Q5: Are there any chemical additives I can use to prevent oxidation?
A5: Yes, antioxidants can be employed, particularly if you are preparing solutions of this compound for storage. The choice of antioxidant will depend on the solvent and the downstream application. Common classes of antioxidants include radical scavengers (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)) and reducing agents (e.g., ascorbic acid).[5][6] Compatibility testing is essential to ensure the antioxidant does not interfere with your experiments.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of Solid Compound | Exposure to air (oxygen) and/or light during storage. | 1. Confirm the extent of degradation using an analytical method (see Section 5). 2. If degradation is minimal, the material may still be usable for non-critical applications. 3. For future storage, transfer the compound to a fresh, amber glass vial, purge with an inert gas (nitrogen or argon), and seal tightly. Store at low temperature (-20°C). |
| Rapid Discoloration of Solutions | Oxygen dissolved in the solvent; exposure to light; incompatible solvent. | 1. Use deoxygenated solvents for preparing solutions. This can be achieved by sparging with an inert gas for 15-30 minutes. 2. Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 3. Store solutions in amber vials with inert gas in the headspace. 4. Consider the addition of a compatible antioxidant (e.g., BHT at 0.01-0.1%). |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration and potential interference from degradation products. | 1. Always use a fresh, pure sample of this compound for critical experiments. 2. Perform a purity check (e.g., by HPLC) on your stored material before use. 3. If degradation is suspected, purify the material by recrystallization if a suitable procedure is available. |
| Precipitate Formation in Stored Solutions | Formation of insoluble oxidation products. | 1. The solution has likely undergone significant degradation and should be discarded. 2. Review your solution preparation and storage procedures to incorporate best practices for handling air-sensitive compounds. |
Visualizing the Problem: The Oxidation Pathway
The oxidation of aromatic amines can proceed through a complex series of steps, often involving radical intermediates. While the specific degradation products of this compound are not extensively documented in the literature, a plausible initial pathway involves the formation of a radical cation, which can then dimerize or polymerize, leading to colored products.
Caption: Plausible oxidation pathway of this compound.
Experimental Protocols: Best Practices for Storage and Handling
Adherence to rigorous storage and handling protocols is the most effective way to prevent oxidation.
Protocol 1: Optimal Long-Term Storage of Solid this compound
Objective: To create an inert environment for the long-term storage of the solid compound.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (high-purity nitrogen or argon) with a regulator and tubing[7][8]
-
Schlenk line or a glovebox (optional, but recommended)
-
Parafilm or other sealing tape
-
-20°C freezer
Procedure:
-
Preparation: If not already in a suitable container, transfer the solid compound into a clean, dry amber glass vial.
-
Inert Gas Purging: Gently flush the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace the air in the headspace.[9] This can be done by inserting a needle or a Pasteur pipette connected to the inert gas line just above the surface of the solid. Ensure a second, wider needle is also inserted to act as a vent.
-
Sealing: Quickly cap the vial tightly. For added security, wrap the cap and neck of the vial with Parafilm.
-
Storage: Place the sealed vial in a -20°C freezer.
-
Usage: When accessing the compound, allow the vial to warm to room temperature completely before opening to prevent moisture condensation on the cold solid. If multiple uses are anticipated, consider aliquoting the compound into several smaller vials to minimize repeated exposure of the bulk material to the atmosphere.
Protocol 2: Preparation and Storage of Stock Solutions
Objective: To prepare and store solutions of this compound with minimal oxidative degradation.
Materials:
-
This compound (from a properly stored solid)
-
High-purity solvent (e.g., HPLC-grade acetonitrile, ethanol, or as required by your application)
-
Inert gas source
-
Amber volumetric flasks or vials with PTFE-lined caps
-
Syringes and needles
-
Antioxidant (e.g., BHT), optional
Procedure:
-
Solvent Deoxygenation: Before use, deoxygenate the solvent by bubbling a gentle stream of nitrogen or argon through it for at least 15-30 minutes.
-
Solution Preparation:
-
Standard Method: Weigh the solid compound and transfer it to an amber volumetric flask. Add the deoxygenated solvent to dissolve and bring to the final volume. Work quickly to minimize air exposure.
-
Inert Atmosphere Method (Recommended): Perform all weighing and solvent additions inside a glovebox or using a Schlenk line.[10][11][12][13]
-
-
Antioxidant Addition (Optional): If an antioxidant is to be used, add it to the solvent before or during the dissolution of the compound. A typical concentration for BHT is 0.01-0.1% (w/v).
-
Storage:
-
Transfer the solution to smaller amber vials, filling them as much as possible to minimize the headspace.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the solutions at low temperature (e.g., -20°C).
-
Analytical Verification: Detecting and Quantifying Oxidation
Regularly assessing the purity of your stored compound is good laboratory practice.
Method 1: Visual Inspection
The simplest, though least quantitative, method is visual inspection. Any deviation from a white or off-white solid to a yellow or brown color is an indication of oxidation.
Method 2: UV-Vis Spectroscopy
Oxidized aromatic amines often form colored products with distinct UV-Vis absorbance profiles. A simple UV-Vis scan of a solution can reveal the emergence of new absorbance peaks, typically in the visible region (400-700 nm), which can be indicative of degradation.
Method 3: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating the parent compound from its degradation products and quantifying the purity.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan).
-
Analysis: The appearance of new peaks, typically at different retention times than the parent compound, indicates the presence of impurities. The peak area percentage can be used to estimate the purity.
Method 4: Colorimetric Assays
For a more rapid assessment, colorimetric assays that are sensitive to aromatic amines or their oxidation products can be employed.[14][15][16][17][18] These often involve a reagent that changes color in the presence of the analyte. While less specific than HPLC, they can be useful for quick screening.
Workflow for Stability Assessment
Caption: Workflow for ensuring the long-term stability of the compound.
Conclusion
The oxidative stability of this compound is a critical factor for ensuring the reproducibility and accuracy of experimental results. By understanding the causes of degradation and implementing the preventative storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life and maintain the high purity of this valuable compound. Proactive measures, including the use of an inert atmosphere and low-temperature storage, combined with periodic analytical verification, form the cornerstone of a robust quality control strategy.
References
- Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases - PMC - NIH. (n.d.).
- Colorimetric Detection of Carcinogenic Aromatic Amine Using Layer-by-Layer Graphene Oxide/Cytochrome c Composite - PubMed. (n.d.).
- Properly Purge and Inert Storage Vessels. (n.d.).
- Colorimetric Detection of Carcinogenic Aromatic Amine Using Layer-by-Layer Graphene Oxide/Cytochrome c Composite | ACS Applied Materials & Interfaces - ACS Publications. (2018, March 13).
- Drying, inerting, blanketing & purging - Linde Gas. (n.d.).
- Inerting, Purging & Blanketing Gases | Coregas Australia. (n.d.).
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine | ACS Omega - ACS Publications. (2020, August 11).
- Inerting & Blanketing | PDF | Oxygen | Gases - Scribd. (n.d.).
- Packaging, Inerting and Blanketing - Air Products. (n.d.).
- Colorimetric assay for aromatic amines | Analytical Chemistry - ACS Publications. (n.d.).
- ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma. (2017, July 30).
- Aromatic Amines Antioxidants - Performance Additives. (n.d.).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015, February 25).
- Antioxidants - CD Formulation. (n.d.).
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific. (n.d.).
- Pharmaceutical formulations using water-soluble antioxidants - Google Patents. (n.d.).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- the manipulation of air.sensitive compounds - Neilson Lab. (n.d.).
Sources
- 1. This compound | 57947-00-9 [sigmaaldrich.com]
- 2. N -(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9 [sigmaaldrich.com]
- 3. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 6. Antioxidants - CD Formulation [formulationbio.com]
- 7. Drying, inerting, blanketing & purging | Linde [linde-gas.com]
- 8. coregas.com.au [coregas.com.au]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colorimetric Detection of Carcinogenic Aromatic Amine Using Layer-by-Layer Graphene Oxide/Cytochrome c Composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Recovery of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
Welcome to the technical support center for the purification of N'-(3-Aminophenyl)-N,N-dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recrystallization of this compound, focusing on maximizing recovery and ensuring high purity. The following question-and-answer format addresses common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My final recovery of this compound is consistently low. What are the primary causes and how can I fix this?
Low recovery is one of the most common issues in recrystallization and typically points to one of several factors: using an excessive volume of solvent, premature crystallization during filtration, or choosing a suboptimal solvent system where the compound has significant solubility even at low temperatures.[1][2]
Core Principle: The goal of recrystallization is to dissolve the solute in a minimum amount of a hot solvent, in which it is poorly soluble at cold temperatures.[3][4]
Troubleshooting Steps:
-
Minimize Solvent Volume: The most frequent cause of low yield is using too much solvent.[2][5] Ensure you are using only the minimum amount of hot solvent required to fully dissolve the solid. The solution should be saturated or near-saturated at the solvent's boiling point.[6]
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[7]
-
Test the Mother Liquor: To confirm if significant product remains dissolved, take a small sample of the filtrate (mother liquor), and evaporate the solvent. A large amount of solid residue indicates that recovery can be improved by reducing solvent volume or changing the solvent system.[5]
-
Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.[1][8]
Q2: How do I select the ideal solvent for recrystallizing this compound?
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound when hot.
-
Exhibit very low solubility for the compound when cold.
-
Either not dissolve impurities at all or keep them fully dissolved at all temperatures.
-
Be chemically inert with the compound.
-
Be volatile enough to be easily removed from the crystals.
For sulfonamides, common and effective solvents include alcohols like ethanol and isopropanol, or mixed-solvent systems such as ethanol/water.[4]
Experimental Protocol: Single-Solvent Screening
-
Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, agitating after each drop. If the compound dissolves readily in the cold solvent, it is unsuitable for single-solvent recrystallization.
-
Solvent Addition (Hot): If the compound is insoluble or poorly soluble cold, heat the suspension to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent will show poor solubility at room temperature but complete dissolution at boiling, followed by the formation of abundant crystals upon cooling.
Data Presentation: Representative Solvent Screening Results
| Solvent | Solubility (Room Temp) | Solubility (Boiling) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Poor Solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good Crystal Formation | Good Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Moderate Crystal Formation | Promising Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor Recovery | Unsuitable (Too Soluble) |
| Heptane | Insoluble | Insoluble | None | Poor Solvent |
Q3: My compound separates as an oil instead of crystals. What is "oiling out" and how can I prevent it?
"Oiling out" is a phenomenon where the dissolved solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[9] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[5][9][10]
Primary Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to liquefy.[10][11]
-
Low Melting Point: The compound's melting point may be lower than the boiling point of the solvent used.[5][10]
-
High Supersaturation: The solution is too concentrated, or it is cooled too rapidly, causing the solute to crash out as a liquid before it has time to form an ordered crystal lattice.[1][9]
Solutions to Oiling Out:
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly by insulating it with a cloth or placing it in a warm water bath that cools gradually. Rapid cooling is a common cause of oiling out.[1][7]
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (1-5% more), and attempt to cool it slowly again.[1][5][11]
-
Change the Solvent System:
-
Use a lower-boiling point solvent.
-
Switch to a mixed-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" (anti-solvent) at the boiling point until the solution becomes faintly cloudy. Then, add a few drops of the good solvent to clarify and cool slowly.[12][13] Common pairs for sulfonamides include ethanol-water or isopropanol-water.[1]
-
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the flask or adding a seed crystal just below the temperature at which the compound oils out.
Visualization: Troubleshooting Oiling Out
graph TD { A[Start: Oiling Out Observed] --> B{Is the solution highly colored or visibly impure?}; B -->|Yes| C[Consider pre-purification: Add activated charcoal or perform column chromatography]; B -->|No| D[Re-heat to dissolve oil]; D --> E{Add 1-5% more hot solvent}; E --> F[Allow to cool very slowly]; F --> G{Did it oil out again?}; G -->|Yes| H[Switch to a lower-boiling solvent or a mixed-solvent system]; G -->|No| I[Success: Proceed to cooling and filtration]; C --> D; H --> I; }
Caption: Workflow for addressing "oiling out" during recrystallization.Q4: No crystals form even after the solution has cooled completely. What should I do?
The failure of crystals to form from a clear, cold solution typically indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[1][2]
Solutions:
-
Induce Nucleation: Crystallization is a two-step process: nucleation and crystal growth.[14][15] If the solution is supersaturated, nucleation may need to be initiated.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[1][7]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[1][7]
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[1][2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Introduce an Anti-Solvent: If you are using a good solvent, you can carefully add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes persistently cloudy, indicating the saturation point has been reached.[12]
Visualization: Crystal Nucleation and Growth
Caption: The transition from a supersaturated solution to solid crystals.
References
- Deardorff, D. R. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Recrystallization Troubleshooting. (2022). Chemistry LibreTexts.
- Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
- Principles of Crystal Nucleation and Growth. (2003). Reviews in Mineralogy and Geochemistry.
- Crystallization. (n.d.). Wikipedia.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Mixed Solvent Crystallization. (2022). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 15. Crystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Optimization for N'-(3-aminophenyl)sulfamide Purification
Welcome to the technical support center dedicated to the chromatographic purification of N'-(3-aminophenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols. As a molecule possessing both a basic aromatic amine and a polar, weakly acidic sulfamide group, N'-(3-aminophenyl)sulfamide (MW: 187.22 g/mol , Formula: C₆H₉N₃O₂S) presents unique purification challenges that require a carefully optimized approach.[1] This resource explains the causality behind experimental choices to empower you to resolve common issues and achieve high purity.
Part 1: Core Principles & Initial System Selection
The key to purifying N'-(3-aminophenyl)sulfamide lies in managing its amphipathic and ionizable nature. The primary aromatic amine (pKa ~4-5) is basic and prone to strong interactions with acidic stationary phases, while the sulfamide moiety contributes significant polarity.
Stationary Phase Selection:
-
Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography.[2] However, its surface is covered with acidic silanol groups (Si-OH), which can lead to strong, sometimes irreversible, adsorption of the basic aminophenyl group, resulting in significant peak tailing and potential sample degradation.[3][4] It is often necessary to use mobile phase additives to mitigate these effects.
-
Alumina (Al₂O₃): Available in neutral, basic, or acidic forms, basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing.[5]
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a weakly basic environment that is ideal for purifying basic compounds by preventing interaction with residual silanols.[4]
Mobile Phase (Eluent) Selection: The process begins with Thin-Layer Chromatography (TLC) to screen for an appropriate solvent system.[6] The goal is to find a system that provides a retention factor (Rƒ) for the target compound of approximately 0.2-0.4 for optimal separation on a column.[3]
-
Common Systems: For a polar compound like N'-(3-aminophenyl)sulfamide, typical eluents are mixtures of a non-polar solvent (e.g., Hexane, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol).
-
The Challenge: Due to the compound's polarity, you will likely need a highly polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures).
Part 2: Troubleshooting Guide for Common Purification Issues
This section directly addresses the most common problems encountered during the column chromatography of N'-(3-aminophenyl)sulfamide in a question-and-answer format.
Q1: My compound is streaking badly or showing a "comet tail" on the TLC plate and column fractions. What's happening and how do I fix it?
Answer: This is the most frequent issue and is almost always caused by the strong interaction between the basic amine group of your compound and the acidic silanol groups on the silica gel surface.[4][5] This leads to slow, uneven elution.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Acid-Base Interaction | The lone pair on the amine nitrogen forms a strong hydrogen bond or ionic interaction with acidic Si-OH groups, preventing smooth elution.[4] | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your eluent. The modifier neutralizes the active acidic sites on the silica, allowing your compound to elute symmetrically.[4] |
| Column Overload | Too much sample has been loaded onto the column, exceeding the capacity of the stationary phase to interact with it linearly. | Reduce Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. Increase this ratio for difficult separations. |
| Inappropriate Solvent | The compound may have poor solubility in the chosen mobile phase, causing it to precipitate and re-dissolve as it travels down the column. | Ensure Solubility: Confirm your crude material is fully soluble in the mobile phase. If solubility is low, consider a "dry loading" technique (see Protocol section).[7] |
Q2: I can't get good separation between my product and a polar impurity. They are eluting together.
Answer: Poor separation, or co-elution, indicates that the chosen chromatographic system cannot differentiate sufficiently between the components of your mixture.[8] The solution is to enhance the selectivity of your system.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Mobile Phase Polarity | The eluent is either too strong (polar), causing all components to elute quickly near the solvent front, or too weak (non-polar), causing poor mobility. | Fine-Tune Polarity: Adjust the ratio of your polar/non-polar solvents in small increments. A slight decrease in overall polarity will increase retention on the column, potentially improving separation.[8] |
| Insufficient Selectivity | The chosen solvents interact with the product and impurity in a very similar manner. | Change Solvent System: Swap one of the mobile phase components for another of similar polarity but different chemical nature (e.g., replace Ethyl Acetate with a Dichloromethane/Methanol mixture). This alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) and can dramatically change selectivity.[9] |
| Poor Column Packing | An improperly packed column contains channels or cracks, leading to a non-uniform solvent front and band broadening, which ruins separation. | Repack the Column: Ensure you are using a proper slurry packing method to create a homogenous, stable column bed. Avoid letting the column run dry at any point. |
Q3: My compound seems to be stuck on the column. I've flushed with a very polar solvent, but recovery is very low.
Answer: This indicates either irreversible adsorption or on-column decomposition. Given the nature of N'-(3-aminophenyl)sulfamide, both are possible on unmodified silica gel.[3]
| Probable Cause | Scientific Rationale | Recommended Solution |
| Irreversible Adsorption | The interaction between the basic amine and acidic silica is so strong that the mobile phase cannot elute the compound. | Use a Basic Modifier: As with peak tailing, adding triethylamine or ammonia can disrupt this strong interaction and facilitate elution.[4] |
| On-Column Decomposition | The acidic silica surface can catalyze the degradation of sensitive compounds. Aromatic amines can be susceptible to oxidation. | Deactivate the Silica: Before running the column, flush it with the eluent containing your basic modifier (e.g., 1% TEA in Hexane/EtOAc) to passivate the surface. Alternatively, switch to a less harsh stationary phase like neutral alumina.[3][5] |
| Compound Came Off Earlier | The compound may have eluted very quickly in the solvent front, especially if loaded with a highly polar solvent, and was missed during fraction collection. | Check Early Fractions: Always collect the first few fractions after loading and check them by TLC.[3] Use a less polar solvent for sample loading and initial elution. |
Below is a flowchart to guide your troubleshooting process.
Caption: Troubleshooting decision tree for common chromatography issues.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I need to separate? A: The most common impurity is the unreacted starting material, 3-nitrobenzenesulfonamide, from the nitro group reduction step.[6] Other potential impurities include byproducts from side reactions or residual catalyst if not properly removed prior to chromatography.
Q: Can I use reverse-phase chromatography for this purification? A: Yes, reverse-phase chromatography is a powerful orthogonal technique. Since N'-(3-aminophenyl)sulfamide is a polar compound, it may not retain well on standard C18 columns.[10] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using columns with polar end-capping might be more effective.[10][11] A typical mobile phase would be a gradient of water (often with a pH modifier like formic acid or ammonia) and acetonitrile or methanol.
Q: How do I perform "dry loading" and when should I use it? A: Dry loading is used when your crude sample does not dissolve well in the initial, non-polar mobile phase, or when you need the absolute sharpest starting band for a difficult separation.[7] To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully loaded on top of the packed column.[7]
Part 4: Optimized Protocol for N'-(3-aminophenyl)sulfamide Purification
This protocol assumes a standard normal-phase purification on silica gel and is designed to proactively address the challenges discussed above.
1. Slurry Preparation & Column Packing
-
Choose an appropriately sized glass column. For 1 gram of crude material, a column 2-4 cm in diameter is a good start.
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% Triethylamine). The consistency should be like a milkshake, not a thick paste.
-
With the column's stopcock closed, add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
Pour the silica slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column gently to ensure even packing. Add more slurry until the desired column height is reached (typically 15-20 cm). Never let the solvent level drop below the top of the silica bed.
2. Equilibration
-
Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance.
-
Flush the packed column with 2-3 full column volumes of the initial mobile phase. This equilibrates the stationary phase and ensures a stable baseline.
3. Sample Loading
-
Wet Loading (Recommended for good solubility): Dissolve the crude N'-(3-aminophenyl)sulfamide in the minimum possible volume of the mobile phase or a slightly more polar solvent (e.g., DCM). Using a pipette, carefully apply the solution evenly to the top of the silica bed.
-
Dry Loading (For poor solubility): Carefully add your pre-adsorbed silica-sample powder to the top of the column, forming a neat, level band.
4. Elution & Fraction Collection
-
Begin eluting with your starting mobile phase.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase Ethyl Acetate or add Methanol) to increase the eluting power. A shallow gradient is often key to good separation.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
5. Analysis
-
Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate.
-
Develop the plate in a solvent system similar to your eluent.
-
Visualize the spots under a UV lamp (254 nm). N'-(3-aminophenyl)sulfamide, being aromatic, should be UV-active.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified N'-(3-aminophenyl)sulfamide.
Caption: Standard workflow for column chromatography purification.
References
- BenchChem. (2025). Technical Support Center: Synthesis of N-(3-aminophenyl)sulfamide.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- Fritz, J. S. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
- Santa Cruz Biotechnology, Inc. (n.d.). N-(3-aminophenyl)sulfamide.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Chemistry LibreTexts. (2022). 2.3D: Separation Theory.
- Reddit. (2023). Purification of strong polar and basic compounds.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
Sources
- 1. scbt.com [scbt.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. waters.com [waters.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N'-(3-aminophenyl)sulfamide
Welcome to the technical support center for the chromatographic analysis of N'-(3-aminophenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak asymmetry—specifically peak tailing—during HPLC analysis of this compound. As a molecule containing both a primary aromatic amine and a sulfamide moiety, N'-(3-aminophenyl)sulfamide possesses basic functional groups that predispose it to challenging interactions with standard silica-based stationary phases.
This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from frequently asked questions to a systematic, hands-on troubleshooting workflow. Our goal is to explain the causal mechanisms behind peak tailing and provide scientifically grounded, actionable solutions to restore peak symmetry, ensuring the accuracy and reliability of your quantitative results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak tailing for N'-(3-aminophenyl)sulfamide.
Q1: What is the primary reason my peak for N'-(3-aminophenyl)sulfamide is tailing?
A: The most common cause of peak tailing for basic compounds like N'-(3-aminophenyl)sulfamide is a secondary retention mechanism involving strong ionic interactions with the HPLC column's stationary phase.[1] Your analyte has basic amine groups, which become protonated (positively charged) in typical reversed-phase mobile phases. These charged analytes can then interact strongly with residual silanol groups (Si-OH) on the surface of the silica packing material, which are deprotonated and negatively charged at mobile phase pH levels above approximately 3.0.[2] This strong, non-hydrophobic interaction retains a fraction of the analyte longer than the bulk, resulting in a distorted peak with a "tail".[1][3]
Q2: How significantly does mobile phase pH impact the peak shape of this compound?
A: Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds.[4][5] Its effect is twofold:
-
Analyte Ionization: The pH determines the ionization state of the aminophenyl group. At a pH well below its pKa, the amine is fully protonated. Near its pKa, a mixture of ionized and neutral forms exists, which can lead to peak broadening or splitting.[5][6]
-
Silanol Ionization: The surface of silica contains acidic silanol groups. At low pH (e.g., < 3), these groups are protonated (neutral, Si-OH), minimizing their ability to ionically interact with your protonated analyte.[7][8] As the pH increases, they deprotonate (negatively charged, Si-O⁻), becoming highly active sites for secondary interactions.[7]
Therefore, controlling pH is essential to suppress the unwanted silanol interactions.[9]
Q3: My column is a standard C18. Could it be the source of the problem?
A: Yes, the column chemistry is a fundamental factor. Not all C18 columns are the same.
-
Silica Purity (Type A vs. Type B): Older columns made from "Type A" silica contain higher levels of trace metal impurities (like iron and aluminum), which increase the acidity of adjacent silanol groups and worsen peak tailing.[3][10] Modern columns use high-purity "Type B" silica, which has significantly fewer metal contaminants and less silanol activity, leading to much better peak shapes for basic compounds.[3]
-
End-capping: After bonding the C18 chains to the silica, manufacturers perform a secondary reaction called "end-capping" to convert many of the remaining free silanol groups into less polar, non-interactive groups.[1][10] A column that is not thoroughly end-capped will exhibit more pronounced tailing with basic analytes.[8]
If you are using an older or general-purpose C18 column, it is very likely a major contributor to the issue.
Q4: What is an acceptable peak asymmetry or tailing factor?
A: The United States Pharmacopeia (USP) defines the tailing factor (T). For quantitative analysis, a tailing factor of T ≤ 1.5 is generally considered good, although values up to 2.0 may be acceptable depending on the specific assay requirements.[1] A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. When you observe values consistently above 1.5, it indicates an underlying issue that compromises integration accuracy and should be addressed.
Part 2: Systematic Troubleshooting Guide
Peak tailing is a solvable problem. Follow this logical workflow to diagnose the root cause and implement the correct solution. This process is designed to start with the easiest and most impactful changes first.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for systematically addressing peak tailing.
Caption: Systematic workflow for diagnosing and resolving peak tailing.
Step 1: Initial Assessment & System Check (The "Easy Fixes")
Before modifying your method's chemistry, rule out common hardware and sample preparation issues.
-
Check for Extra-Column Volume: Excess volume between the injector and detector can cause peak broadening and tailing.[2] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005"). Verify that all fittings are properly seated (e.g., finger-tight plus a quarter turn) to eliminate dead volume.
-
Evaluate Sample Solvent: The sample should be dissolved in the mobile phase itself or a solvent that is chromatographically weaker (i.e., contains less organic solvent) than the mobile phase.[11] Dissolving N'-(3-aminophenyl)sulfamide in a much stronger solvent (like 100% acetonitrile) can cause peak distortion upon injection.
Step 2: Mobile Phase Optimization (The Chemical Fix)
This is the most powerful step for mitigating peak tailing caused by secondary silanol interactions.
-
Action 2a: Adjust Mobile Phase pH (Primary Solution)
-
The Causality: The key is to protonate the residual silanol groups on the silica surface to neutralize their negative charge.[1][7] Silanols are acidic with a pKa of roughly 3.5-4.5. By lowering the mobile phase pH to a value between 2.5 and 3.0, you ensure they remain in their neutral Si-OH form.[8] At this pH, your basic analyte will be fully protonated (cationic), but the primary cause of the strong ionic interaction—the negatively charged silanol sites—will have been eliminated.
-
Recommended Protocol: Prepare your aqueous mobile phase component with an acidic modifier. A simple and effective choice for LC-MS compatibility is 0.1% formic acid. For UV detection, a phosphate buffer prepared at pH 2.8 provides excellent buffering capacity and control. (See Protocol 1 below).
-
-
Action 2b: Increase Buffer Concentration
-
The Causality: If lowering the pH is not sufficient or desirable, increasing the ionic strength of the mobile phase can help.[8] Higher concentrations of buffer ions (e.g., phosphate) in the mobile phase can compete with the protonated analyte for interaction with any active silanol sites, effectively "shielding" the analyte from these secondary interactions.[7]
-
Recommended Protocol: If using a phosphate buffer at pH 7, for example, try increasing the concentration from a typical 10 mM to 25-50 mM. Note that high buffer concentrations can precipitate when mixed with high percentages of organic solvent, so verify solubility.[8] This is generally not recommended for LC-MS due to the risk of ion suppression.[8]
-
Step 3: Column Selection and Care (The Hardware Fix)
If mobile phase optimization does not fully resolve the tailing, your column is the next logical focus.
-
Action 3a: Select an Appropriate Column
-
The Causality: Modern stationary phases are specifically designed to minimize the negative effects of silanols.[3]
-
Recommendations:
-
High-Purity, End-capped, Type B Silica C18/C8: This should be your default choice. These columns have a less active surface and are suitable for most basic compounds.[3][7]
-
Embedded Polar Group (EPG) Phases: These phases have a polar group (e.g., amide or carbamate) inserted between the silica surface and the C18 chain. This polar group helps to shield the analyte from residual silanols, further improving peak shape for bases.[2][12]
-
Hybrid Silica/Polymer Phases: These columns incorporate both silica and organic polymer components in the base particle, resulting in a surface with fewer and less acidic silanol groups. They also offer a wider usable pH range (often 1-12), allowing analysis at high pH where the basic analyte is neutral and silanols are deprotonated, though this can affect retention and selectivity.[3][10]
-
-
-
Action 3b: Evaluate Column Health
-
The Causality: Physical degradation of the column bed can create a void at the column inlet, leading to peak distortion.[1][11] Contaminants from previous analyses can also create active sites that cause tailing.
-
Recommendations:
-
Check for Voids: If the column has been subjected to pressure shocks, a void may have formed. You can sometimes temporarily fix this by reversing the column (if the manufacturer allows) and flushing it. However, the best solution is to replace the column.[1][8]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent series. (See Protocol 2 below).
-
-
Data Summary: Recommended Starting Conditions
The following table provides validated starting points for achieving symmetrical peaks for N'-(3-aminophenyl)sulfamide.
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-capped C18 or EPG (e.g., Type B Silica), 2.1/4.6 mm ID, < 5 µm particles | Minimizes active silanol sites and provides good efficiency.[3][12] |
| Mobile Phase A | 0.1% Formic Acid in Water (or 25 mM Potassium Phosphate, pH 2.8) | Low pH protonates silanols, eliminating secondary ionic interactions.[7][8] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Gradient | Start at low %B (e.g., 5%) and ramp as needed for elution | Standard gradient elution. |
| Flow Rate | Appropriate for column ID (e.g., 0.3-0.5 mL/min for 2.1 mm, 1.0 mL/min for 4.6 mm) | Standard operating procedure. |
| Temperature | 30-40 °C | Slightly elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-10 µL | Avoid column overload, which can cause peak distortion.[11] |
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)
-
Objective: To prepare an aqueous mobile phase at a pH of approximately 2.7 to suppress silanol activity.
-
Materials: HPLC-grade water, HPLC-grade formic acid (FA).
-
Procedure:
-
Measure 1000 mL of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Using a micropipette, carefully add 1.0 mL of formic acid to the water.
-
Seal the bottle and mix thoroughly by inversion.
-
Sonicate (degas) the mobile phase for 10-15 minutes before placing it on the HPLC system.
-
Protocol 2: General Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from a reversed-phase column.
-
Procedure:
-
Important: Disconnect the column from the detector to avoid contamination.
-
Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).
-
Flush with 20 column volumes of 100% HPLC-grade water.
-
Flush with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Store the column in a suitable solvent (e.g., Acetonitrile/Water) or re-equilibrate with your mobile phase for analysis.
-
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Online].
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Online].
- Phenomenex. (2026). How to Reduce Peak Tailing in HPLC? [Online].
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online].
- Phenomenex. (2026). Mobile Phase Optimization: A Critical Factor in HPLC. [Online].
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Online].
- Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column. [Online].
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Online].
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Online].
- Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Online].
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Online].
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Online].
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Online].
- Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Online].
- McCalley, D. V. (2003). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. ResearchGate. [Online].
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. researchgate.net [researchgate.net]
Overcoming incomplete reactions in N'-(3-Aminophenyl)-N,N-dimethylsulfamide synthesis
Welcome to our dedicated technical support guide for the synthesis of N'-(3-amimophenyl)-N,N-dimethylsulfamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome incomplete reactions and optimize your synthetic protocols.
Introduction: The Synthetic Challenge
The synthesis of N'-(3-Aminophenyl)-N,N-dimethylsulfamide typically involves the reaction of m-phenylenediamine with dimethylsulfamoyl chloride. While seemingly straightforward, this reaction is often plagued by issues of selectivity and completeness, leading to low yields and complex purification challenges. The primary difficulty lies in achieving selective mono-sulfonylation of the diamine without the formation of the di-substituted byproduct. This guide provides a structured approach to troubleshooting these common problems.
Troubleshooting Guide: Overcoming Incomplete Reactions and Low Yields
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be traced back to several key areas: reagent quality, reaction conditions, and the presence of side reactions.[1]
Initial Checks & Core Concepts:
-
Reagent Purity is Paramount:
-
m-Phenylenediamine: This starting material is susceptible to oxidation, which can lead to colored impurities and reduced reactivity.[2] It is advisable to use freshly purified m-phenylenediamine or material from a recently opened container.
-
Dimethylsulfamoyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to dimethylsulfamic acid, which is unreactive under these conditions.[1][3] Always use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Stoichiometry and Selective Mono-Sulfonylation: The key challenge is to favor the formation of the mono-sulfamoylated product over the di-sulfamoylated byproduct. A common strategy is to use an excess of the diamine relative to the sulfamoyl chloride. This statistical approach increases the probability of the sulfamoyl chloride reacting with an unreacted diamine molecule.
Troubleshooting Workflow for Low Yields:
Caption: A logical workflow for troubleshooting low product yield.
Question 2: I'm observing a significant amount of di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
The formation of N,N'-bis(dimethylsulfamoyl)-1,3-phenylenediamine is a common side reaction.[1] Controlling the stoichiometry and the rate of addition of the limiting reagent are critical to maximizing the yield of the desired mono-substituted product.
Strategies for Enhancing Mono-substitution:
| Parameter | Recommendation | Rationale |
| Molar Ratio | Use a 2 to 3-fold excess of m-phenylenediamine. | Statistically favors the reaction of dimethylsulfamoyl chloride with an unreacted diamine molecule. |
| Reagent Addition | Add the dimethylsulfamoyl chloride solution dropwise to a cooled solution of m-phenylenediamine. | Slow addition maintains a low concentration of the sulfamoyl chloride, reducing the likelihood of a second reaction with the already formed mono-substituted product. |
| Temperature | Conduct the reaction at a low temperature (e.g., 0-5 °C). | Helps to control the reaction rate and minimize over-reaction.[3] |
Question 3: My reaction appears to stall and does not go to completion. What could be the cause?
An incomplete reaction, even with extended reaction times, often points to issues with the reagents or the reaction environment.
Potential Causes for Stalled Reactions:
-
Hydrolysis of Dimethylsulfamoyl Chloride: As mentioned, moisture in the solvent or on the glassware will consume the electrophile, preventing the reaction from proceeding.[1][3] Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which can protonate the amino groups of the starting material and product, rendering them non-nucleophilic. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically used to scavenge the HCl.[1] Ensure the base is pure, dry, and used in at least a stoichiometric amount (a slight excess of 1.1-1.5 equivalents is common).[3]
-
Poor Solubility: If the reactants are not fully dissolved, the reaction can be slow or incomplete. Choose a solvent that effectively dissolves both m-phenylenediamine and the sulfamoyl chloride. Dichloromethane or tetrahydrofuran are common choices.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for this synthesis?
A general laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of this compound
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve m-phenylenediamine (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of dimethylsulfamoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred diamine solution over 30-60 minutes.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess diamine and base), saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Q2: How can I effectively purify the final product?
Purification can be challenging due to the similar polarities of the starting material, product, and di-substituted byproduct.
-
Acidic Wash: The work-up step with 1M HCl is crucial for removing the basic m-phenylenediamine and any tertiary amine base used.
-
Column Chromatography: This is the most effective method for separating the mono- and di-substituted products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Q3: Are there alternative synthetic routes I can consider?
While the reaction of a diamine with a sulfamoyl chloride is common, other methods for forming sulfonamides exist. These include palladium-catalyzed couplings of aryl halides with SO2 surrogates like DABSO, followed by reaction with an amine.[4] However, for this specific target molecule, controlling the mono-substitution would still be a primary consideration.
Reaction Mechanism and Key Intermediates
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: The reaction mechanism for the formation of this compound.
This guide is intended to provide a comprehensive overview of common issues and their solutions in the synthesis of this compound. For specific applications, further optimization may be required.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Wikipedia. (2023). m-Phenylenediamine.
- Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy.
Sources
Managing di-sulfonated byproduct formation in m-phenylenediamine reactions
Welcome to the technical support center for managing reactions involving m-phenylenediamine (mPDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the formation of di-sulfonated byproducts during sulfonation experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the sulfonation of m-phenylenediamine.
Q1: What are di-sulfonated byproducts in m-phenylenediamine reactions?
A1: During the sulfonation of m-phenylenediamine (1,3-diaminobenzene), the primary goal is typically to introduce a single sulfonic acid (-SO₃H) group onto the aromatic ring, yielding mono-sulfonated products like 2,4-diaminobenzenesulfonic acid (mPDA-4-sulfonic acid)[1][2][3]. However, under certain conditions, a second sulfonic acid group can be added to the ring, resulting in di-sulfonated byproducts, such as 2,4-diaminobenzene-1,6-disulfonic acid. These byproducts are often highly polar, can be difficult to separate from the desired product, and represent a loss of yield.
Q2: Why is m-phenylenediamine susceptible to di-sulfonation?
A2: The susceptibility arises from the powerful activating nature of the two amino (-NH₂) groups on the aromatic ring. In electrophilic aromatic substitution reactions like sulfonation, these groups strongly direct incoming electrophiles (like SO₃) to the ortho and para positions. In mPDA, the positions at carbons 2, 4, and 6 are highly activated. After the first sulfonation occurs (typically at the 4-position), the ring remains electron-rich and activated, making it susceptible to a second electrophilic attack at another available activated site, leading to di-sulfonation.
Q3: What are the primary factors that promote the formation of di-sulfonated byproducts?
A3: The formation of di-sulfonated byproducts is primarily influenced by four key reaction parameters:
-
Strength and Concentration of Sulfonating Agent: Highly reactive agents like oleum (fuming sulfuric acid) or an excess of sulfur trioxide (SO₃) significantly increase the likelihood of di-sulfonation compared to less reactive agents like concentrated sulfuric acid.[4][5]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the second sulfonation step. Controlling the temperature is one of the most critical factors in preventing over-sulfonation.[6][7]
-
Molar Ratio of Reactants: Using a significant excess of the sulfonating agent relative to m-phenylenediamine will drive the reaction towards completion and, subsequently, towards di-sulfonation.[6]
-
Reaction Time: Prolonged reaction times, even under moderate conditions, can allow the slower di-sulfonation reaction to proceed, thereby increasing the concentration of the byproduct.
Troubleshooting Guide: Minimizing Di-sulfonated Byproducts
This guide provides a structured approach to troubleshoot and resolve issues related to excessive di-sulfonated byproduct formation.
Problem: Analysis (e.g., HPLC, NMR) shows a high percentage (>5%) of di-sulfonated byproduct.
This common issue can be systematically addressed by evaluating and modifying the reaction conditions. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for high di-sulfonation.
Detailed Causality and Solutions
Cause 1: Aggressive Sulfonating Agent
-
Expertise & Experience: Different sulfonating agents possess vastly different reactivities. Chlorosulfonic acid and oleum are extremely potent and can rapidly lead to the formation of bisulfonated products.[4][5] The choice of agent should match the desired outcome. For mono-sulfonation, a more controllable agent is often preferred.
-
Recommended Solutions:
-
Switch to Concentrated Sulfuric Acid: While requiring higher temperatures and longer reaction times, concentrated H₂SO₄ is less aggressive than oleum, offering a wider window to stop the reaction after mono-sulfonation.
-
Use a Sulfur Trioxide Complex: Complexes of sulfur trioxide, such as the SO₃-dimethylformamide (SO₃-DMF) complex, are milder and more selective sulfonating agents.[8] They often allow for reactions at lower temperatures with greater control.[8]
-
Solvent Choice: Using a high-boiling point solvent like o-dichlorobenzene or an inorganic solvent like phosphoric acid can help moderate the reaction and improve selectivity.[1][6][7]
-
Cause 2: High Reaction Temperature
-
Expertise & Experience: Electrophilic aromatic substitution is a kinetically controlled process. The activation energy for the second sulfonation is generally higher than for the first. By operating at an elevated temperature (e.g., >170°C), you provide sufficient energy to overcome both barriers, leading to a mixture of products.[6][7]
-
Recommended Solutions:
-
Systematic Temperature Screening: Perform a series of small-scale reactions at varying temperatures (e.g., 100°C, 120°C, 140°C) while keeping other parameters constant. Analyze the product distribution by HPLC to identify the optimal temperature that maximizes mono-sulfonation while minimizing di-sulfonation.
-
Controlled Heating: Use an oil bath or a jacketed reactor with precise temperature control to avoid hotspots that can accelerate byproduct formation.
-
Cause 3: Excess Molar Equivalents of Sulfonating Agent
-
Expertise & Experience: Stoichiometry is critical. While a slight excess of the sulfonating agent is often used to drive the reaction to completion, a large excess will inevitably lead to over-reaction. Once the mPDA is consumed, the remaining sulfonating agent will attack the mono-sulfonated product.
-
Recommended Solutions:
-
Reduce Stoichiometry: Lower the molar ratio of the sulfonating agent to m-phenylenediamine. Start with a ratio of 1.1:1 and adjust as needed based on conversion and byproduct formation.
-
Slow Addition: Instead of adding the sulfonating agent all at once, add it dropwise over a period of time. This maintains a low instantaneous concentration of the agent, favoring the initial, faster mono-sulfonation reaction.
-
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected impact of key variables on the formation of the desired mono-sulfonated product versus the di-sulfonated byproduct.
| Parameter | Condition | Mono-sulfonate Yield | Di-sulfonate Formation | Rationale |
| Sulfonating Agent | Oleum (20%) | Moderate | High | High reactivity, promotes multiple substitutions.[4][5] |
| Conc. H₂SO₄ | High | Low-Moderate | Lower reactivity allows for better control.[6][7] | |
| SO₃-Pyridine | Very High | Very Low | Mild, selective complex, suitable for sensitive substrates. | |
| Temperature | 180-200°C | Low-Moderate | High | Sufficient energy to overcome the second activation barrier.[1][7] |
| 100-140°C | High | Low | Kinetically favors the mono-sulfonation pathway. | |
| Molar Ratio (Agent:mPDA) | > 2:1 | Low | Very High | Excess reagent drives the reaction to di-sulfonation. |
| 1.1:1 | High | Low | Stoichiometrically controlled to limit over-reaction. |
Experimental Protocols
Protocol 1: Controlled Mono-sulfonation of m-Phenylenediamine
This protocol is designed to favor the formation of 2,4-diaminobenzenesulfonic acid while minimizing di-sulfonation.
Materials:
-
m-Phenylenediamine (mPDA), recrystallized (99%+ purity)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Three-neck round-bottom flask, mechanical stirrer, dropping funnel, and condenser.
Procedure:
-
Setup: Assemble a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge Reactor: Carefully add 10.8 g (0.1 mol) of m-phenylenediamine to the flask.
-
Initial Cooling: Begin stirring and cool the flask in an ice bath.
-
Slow Addition of Acid: Slowly add 11.0 g (0.11 mol, 1.1 eq) of 98% sulfuric acid via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 40°C during the addition. An exothermic reaction will occur.
-
Controlled Heating: Once the addition is complete, replace the ice bath with a heating mantle/oil bath. Slowly heat the reaction mixture to 135-140°C.
-
Reaction Monitoring: Hold the temperature at 135-140°C. After 1 hour, take a small aliquot of the reaction mixture, quench it in cold water, and analyze by HPLC or TLC to check for the presence of starting material and the ratio of mono- to di-sulfonated products.
-
Endpoint Determination: Continue to monitor the reaction every 30-60 minutes. The reaction is typically complete within 2-4 hours. The optimal endpoint is when the starting mPDA is consumed, and the di-sulfonated byproduct level is minimal (<5%).
-
Workup: Once the reaction is complete, cool the mixture to below 80°C. Very carefully and slowly, pour the reaction mixture onto 100 g of crushed ice in a separate beaker with stirring.
-
Isolation: The 2,4-diaminobenzenesulfonic acid will precipitate as a solid. Allow the slurry to stand for 1 hour in an ice bath to maximize precipitation.
-
Filtration and Washing: Filter the product using a Buchner funnel. Wash the filter cake with a small amount of ice-cold water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: HPLC Method for Product Analysis
This method can be used to monitor reaction progress and determine final product purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Di-sulfonated byproduct (most polar, earliest elution) -> Mono-sulfonated product -> m-Phenylenediamine (least polar, latest elution).
Mechanism Overview: Mono- vs. Di-Sulfonation
The following diagram illustrates the reaction pathways. The initial sulfonation is directed by the two activating amino groups to the 4-position. The resulting mono-sulfonated product can then undergo a second, slower sulfonation at another activated position if conditions are too harsh.
Caption: Reaction pathways for m-PDA sulfonation.
References
- Chen, D., Mi, C., Yuan, M., Jia, A. and Zhang, Q. (2024) Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Journal of Materials Science and Chemical Engineering, 12, 84-97. [Link]
- Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
- Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Preparation of 2,4-diaminobenzenesulfonic acid. PrepChem.com. [Link]
- Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Chen, D.D., Mi, C.D., Yuan, M.L., Jia, A.Q. and Zhang, Q.-F. (2024) Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Com. Scirp.org. [Link]
- Sulfonation of poly(p-phenylenediamine) polymer.
- Sulfonation of diamides of meta-phenylenediamine.
- Purification of m-phenylenediamine.
- Preparation method for 4-aminobenzenesulfonic acid.
- Purification of meta-phenylenediamine.
- m-Phenylenediamine. Wikipedia. [Link]
- Purification of m-phenylenediamine.
- Increasing Yield in the Manufacturing of MPDSA. International Journal for Scientific Research & Development (IJSRD). [Link]
- Purification of m-phenylenediamine.
- Glycine-Functionalized Carbon Quantum Dots as Chemiluminescence Sensitization for Detection of M-phenylenediamine. Royal Society of Chemistry. [Link]
- Process for the preparation of aminobenzenesulfonic acids.
- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
- m-Phenylenediamine-4-sulfonic acid.
- 2,4-Diaminobenzenesulfonic acid. PubChem. [Link]
- m-, o-, and p-Phenylenediamine. OSHA. [Link]
- How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?.
- Research progress on analytical methods for the determination of p-phenylenediamine-based rubber antioxidants and their quinone transformation products. National Institutes of Health (NIH). [Link]
- Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine.
Sources
- 1. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]
- 2. dyeschemical.com [dyeschemical.com]
- 3. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds [scirp.org]
- 5. scirp.org [scirp.org]
- 6. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]
- 7. CN1900058A - Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Google Patents [patents.google.com]
- 8. US3839294A - Sulfonation of diamides of meta-phenylenediamine - Google Patents [patents.google.com]
Catalyst selection and optimization for N'-(3-aminophenyl)sulfamide synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N'-(3-aminophenyl)sulfamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. We will explore the critical aspects of catalyst selection and process optimization for this valuable synthetic target.
Introduction
N'-(3-aminophenyl)sulfamide is a key structural motif and versatile building block in medicinal chemistry. The successful synthesis of this compound hinges on a well-controlled, high-yielding process. The most common and industrially relevant pathway involves two key stages:
-
Sulfamoylation: Formation of the precursor, N'-(3-nitrophenyl)sulfamide, by reacting 3-nitroaniline with a suitable sulfamoylating agent.
-
Catalytic Hydrogenation: The selective reduction of the nitro group on the precursor to yield the final N'-(3-aminophenyl)sulfamide.
This guide is structured to address challenges and questions related to both stages, with a primary focus on the catalytic reduction step, which is often the most critical for achieving high purity and yield.
Part 1: FAQs on Precursor Synthesis: N'-(3-nitrophenyl)sulfamide
This section addresses common questions regarding the initial formation of the sulfonamide bond to create the nitro-precursor.
Q1: What is the standard method for synthesizing N'-(3-nitrophenyl)sulfamide?
The most direct method is the reaction of 3-nitroaniline with a sulfamoyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1]
Q2: How do I choose the right base for the sulfamoylation step?
The choice of base is critical for reaction success.
-
Tertiary Amines: Pyridine or triethylamine (TEA) are commonly used. Pyridine can sometimes act as a nucleophilic catalyst but can be difficult to remove during workup. TEA is a non-nucleophilic, sterically hindered base that is often preferred.
-
Catalytic Additives: For less reactive anilines, adding a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate.
Expert Insight: Start with 2 equivalents of triethylamine in an anhydrous solvent like dichloromethane (DCM). If the reaction is sluggish, add 0.1 equivalents of DMAP. Ensure rigorous exclusion of moisture, as sulfamoyl chlorides are highly susceptible to hydrolysis.[1][2]
Q3: My sulfamoylation reaction is low-yielding. What went wrong?
Low yields in this step are a frequent issue.[2] Consider the following causes:
-
Hydrolysis of Sulfamoyl Chloride: This is the most common culprit. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Poor Reactivity of 3-Nitroaniline: The nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen.[2] To overcome this, you may need to increase the reaction temperature or extend the reaction time.[1]
-
Side Reactions: Dimerization or polymerization can occur. This is often minimized by slow, controlled addition of the sulfamoyl chloride to the solution of 3-nitroaniline and base at a low temperature (e.g., 0 °C) before allowing the reaction to warm.
Part 2: Catalyst Selection & Optimization for N'-(3-aminophenyl)sulfamide (Nitro Group Reduction)
This is the core of the synthesis, where catalyst choice directly impacts yield, purity, and safety. The goal is the selective reduction of the nitro group without affecting the sulfamide moiety or the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for reducing 3-nitrophenylsulfamide to 3-aminophenylsulfamide?
The two most reliable and widely used catalytic systems for this transformation are:
-
Palladium on Carbon (Pd/C): Typically used in catalytic transfer hydrogenation, where a hydrogen donor like ammonium formate or ammonium acetate provides the hydrogen in situ.[3] This method avoids the need for high-pressure hydrogenation equipment.
-
Raney Nickel (Raney® Ni): A highly active catalyst used with molecular hydrogen (H₂ gas).[3] This is a classic method that is very effective but requires specialized equipment for handling hydrogen gas safely.
Q2: How do I choose between Pd/C and Raney Ni?
Your choice depends on available equipment, safety protocols, and desired reaction scale.
| Feature | Palladium on Carbon (Pd/C) | Raney Nickel (Raney® Ni) |
| Hydrogen Source | Hydrogen Donor (e.g., Ammonium Acetate) | H₂ Gas |
| Equipment | Standard laboratory glassware | Hydrogenation apparatus (Parr shaker, etc.) |
| Safety | Avoids handling flammable H₂ gas directly. However, Pd/C can be pyrophoric when dry.[3] | Requires careful handling of flammable and potentially explosive H₂ gas. Raney Ni is pyrophoric.[3] |
| Activity | Generally very effective and high-yielding. | Highly active, may require lower catalyst loading. |
| Workup | Catalyst is filtered off through Celite® or another filter aid.[3] | Catalyst must be carefully filtered and kept wet to prevent ignition. |
| Recommendation | Preferred for lab-scale synthesis due to operational simplicity and enhanced safety. | Excellent for large-scale synthesis where dedicated hydrogenation equipment is available. |
Q3: My reduction reaction is incomplete. What should I do?
An incomplete reaction is a common issue that can often be resolved systematically.
-
Check Catalyst Activity: This is the primary suspect. Catalysts can lose activity over time or if improperly stored. For both Pd/C and Raney Ni, ensure the catalyst is fresh or from a properly stored batch.[3] Raney Ni may require activation.
-
Increase Catalyst Loading: If the reaction stalls, a careful addition of a fresh portion of the catalyst can sometimes restart it.
-
Optimize Hydrogen Source: For transfer hydrogenation with Pd/C, ensure the ammonium acetate is of good quality and used in sufficient excess. For H₂ gas reactions, ensure the system is properly purged and maintained at the target pressure.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Some reductions may require longer reaction times to go to completion.[3]
Q4: I'm seeing impurities in my final product. How can I improve the purity?
Purity is paramount, especially for pharmaceutical applications.
-
Incomplete Reduction: The most common impurity is the starting material, N'-(3-nitrophenyl)sulfamide.[3] This indicates a need to optimize the reaction conditions as described in Q3.
-
Byproducts from Over-reduction: While less common for nitro group reduction on an aromatic ring under these conditions, aggressive conditions (very high pressure/temperature) could potentially lead to ring saturation. Stick to recommended protocols.
-
Solvent Choice: Methanol and Tetrahydrofuran (THF) are excellent solvent choices for these reductions.[3] Ensure they are of a suitable grade.
Troubleshooting Guide: Nitro Group Reduction
This guide provides a structured approach to diagnosing and solving common problems.
Caption: Troubleshooting workflow for low product yield.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the catalytic reduction. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C
This method is recommended for its operational simplicity and inherent safety.
Materials:
-
N'-(3-nitrophenyl)sulfamide
-
10% Palladium on Carbon (Pd/C, ~50% wet)
-
Ammonium Acetate
-
Tetrahydrofuran (THF) or Methanol
-
Diatomaceous Earth (Celite®)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N'-(3-nitrophenyl)sulfamide (1.0 eq) in THF. Use enough solvent to fully dissolve the starting material (e.g., 10-15 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add ammonium acetate (approx. 5-10 eq) to the solution, followed by the 10% Pd/C catalyst (approx. 0.1 g per gram of starting material).
-
Causality: The reaction is cooled initially to control the initial exotherm that may occur upon catalyst addition and the start of the reaction.[3]
-
-
Maintain the reaction temperature between 0-5 °C until the initial, gentle gas evolution ceases.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction's completion by TLC or LCMS. The product, being more polar, will have a lower Rf than the nitro-starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Trustworthiness: This step is critical. Never let the filter cake containing Pd/C dry completely, as it can become pyrophoric. Wash the filter cake thoroughly with fresh THF or methanol to ensure complete recovery of the product.[3]
-
-
Concentrate the filtrate under reduced pressure to obtain N'-(3-aminophenyl)sulfamide, which is typically a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This method is highly efficient but requires specialized equipment.
Materials:
-
N'-(3-nitrophenyl)sulfamide
-
Raney® Nickel (as an aqueous slurry)
-
Methanol
-
Hydrogen Gas Supply
-
Hydrogenation Apparatus (e.g., Parr Instrument)
Procedure:
-
In a suitable hydrogenation vessel, dissolve N'-(3-nitrophenyl)sulfamide (1.0 eq) in methanol.
-
Carefully add the Raney® Nickel slurry (approx. 0.1-0.2 g per gram of starting material).
-
Expert Insight: Handle Raney® Ni with extreme care. It is pyrophoric and must be kept wet at all times.[3]
-
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system carefully with nitrogen first, then with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar or ~50 psi).
-
Begin vigorous stirring and heat the reaction to 40-50 °C.[3]
-
IPC: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.
-
After completion, cool the mixture to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen.
-
Filter the catalyst through a pad of diatomaceous earth. Ensure the filter cake is never allowed to dry.
-
Concentrate the filtrate under reduced pressure to yield the product.
Catalyst Selection Workflow
This diagram provides a logical decision-making process for selecting the appropriate catalytic system.
Caption: Decision workflow for catalyst selection.
References
- Who we serve.
- NH4I‐Catalyzed Synthesis of Sulfonamides from Arylsufonylhydrazides and Amines. (2016-03-08). [Link]
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- ResearchGate.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021-10-01). [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Reddit. What are some common causes of low reaction yields?. (2024-11-20). [Link]
- Sulfonamide synthesis: unlocking new pathways with aryl triflates via photoc
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019-03-25). [Link]
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023-01-01). [Link]
Sources
Technical Support Center: Recrystallization of N'-(3-aminophenyl)sulfamide
Welcome to the technical support resource for the purification of N'-(3-aminophenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into optimizing the recrystallization process. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both high purity and yield.
Frequently Asked Questions (FAQs): Solvent System Selection
Question 1: What are the ideal characteristics of a recrystallization solvent for N'-(3-aminophenyl)sulfamide?
Answer: The molecular structure of N'-(3-aminophenyl)sulfamide features a non-polar benzene ring and highly polar functional groups (an amino group and a sulfamide group). This duality is the primary challenge in finding a suitable single solvent. The ideal solvent, or solvent system, must satisfy several criteria[1][2][3]:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C)[2][4]. This differential is the fundamental principle that allows for crystal formation upon cooling.
-
Impurity Solubility: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for removal via hot filtration)[1][2][5].
-
Chemical Inertness: The solvent must not react with N'-(3-aminophenyl)sulfamide[1][2][5].
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process[1][2][5].
-
Low Boiling Point: A relatively low boiling point (generally < 100-120 °C) is preferred to minimize the risk of the compound "oiling out" and to ensure easy removal[3].
Question 2: Why is a single solvent often difficult to find for N'-(3-aminophenyl)sulfamide, and what is the alternative?
Answer: Given the mixed polarity of N'-(3-aminophenyl)sulfamide, finding a single solvent that meets the ideal temperature-dependent solubility profile is challenging. A solvent polar enough to dissolve the amino and sulfamide groups at high temperatures may also have significant solubility at low temperatures, leading to poor recovery. Conversely, a non-polar solvent that fails to dissolve the compound at room temperature may also fail to dissolve it sufficiently at its boiling point.
The most effective alternative is a mixed solvent system , also known as a binary solvent system[4][6]. This approach uses two miscible solvents:
-
A "soluble" or "good" solvent in which N'-(3-aminophenyl)sulfamide is readily soluble, even at room temperature.
-
An "insoluble" or "anti-solvent" in which the compound is poorly soluble, even at the solvent's boiling point[4].
For aromatic sulfonamides, alcohol-water mixtures are a classic and highly effective choice.[7][8][9] For instance, ethanol or isopropanol can serve as the "good" solvent, while water acts as the "anti-solvent." The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "anti-solvent" to the hot solution until the point of saturation (indicated by persistent cloudiness) is reached[6][10][11].
Troubleshooting Guide: Common Recrystallization Issues
Problem 1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[7][12][13] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent mixture, or when the concentration of impurities is very high.[7][14] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form.[7][13]
Solutions:
-
Reheat and Add More "Good" Solvent: The most common cause is that the solution is too concentrated. Reheat the mixture to dissolve the oil completely, then add a small amount (e.g., 5-10% more volume) of the hot "good" solvent to decrease the saturation level. Allow the solution to cool more slowly.[7][15]
-
Slow Down the Cooling Rate: Rapid cooling promotes oil formation.[16] After preparing your hot, saturated solution, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to ensure a gradual temperature drop.[7]
-
Change the Solvent System: The current solvent system may be too non-polar. A more polar solvent can sometimes prevent oiling. If using an ethanol/water system, try increasing the proportion of ethanol slightly.
-
Induce Crystallization at a Lower Temperature: Try to cool the solution further down before saturation is reached. Once the solution is cooler (but still clear), you can try inducing crystallization by scratching the flask or adding a seed crystal.[16]
Problem 2: No crystals are forming, even after the solution has cooled completely in an ice bath.
Answer: This frustrating issue typically stems from one of two causes: the solution is not sufficiently saturated, or it is supersaturated but nucleation has not been initiated.[7][12]
Solutions:
-
Too Much Solvent Was Used: This is the most frequent reason for crystallization failure.[12][17] To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Periodically remove it from the heat and allow it to cool to see if crystals form. Repeat until crystallization is successful.[7]
-
Induce Crystallization (for Supersaturated Solutions): If the solution is saturated but no crystals have appeared, you need to initiate nucleation.[7]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[7][15][17]
-
Seeding: Add a tiny "seed" crystal of the pure N'-(3-aminophenyl)sulfamide to the solution. This provides a perfect template for further crystal lattice formation.[13][15][17]
-
Problem 3: My final yield is very low. How can I improve recovery?
Answer: A low yield indicates that a significant portion of your product was lost during the process.[15]
Potential Causes & Solutions:
-
Excessive Solvent: As mentioned above, using too much solvent is a primary cause of low yield, as a larger amount of the compound will remain dissolved in the mother liquor even after cooling.[14][17] Use the absolute minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.[14][18] To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.[7][18]
-
Insufficient Cooling: Ensure the flask has been thoroughly cooled to maximize precipitation. After it reaches room temperature, let it sit in an ice-water bath for at least 15-30 minutes.[7][18]
-
Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[14][17]
Problem 4: The crystals formed instantly as a fine powder. Is this a problem?
Answer: Yes, this is often a problem. Rapid crystallization, known as "crashing out," tends to trap solvent and impurities within the crystal lattice, defeating the purpose of recrystallization.[7][15] The goal is slow, methodical crystal growth, which allows impurities to be excluded from the lattice and remain in the solvent.
Solutions:
-
Reheat, Add Solvent, and Cool Slowly: This is the same principle as avoiding oiling out. Reheat the solution until the solid redissolves completely. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) and allow the solution to cool much more slowly.[7][15] Insulating the flask is highly recommended.[7]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude N'-(3-aminophenyl)sulfamide into several small test tubes.
-
Single Solvent Test (Room Temp): To each tube, add a potential solvent (see Table 1) dropwise (approx. 0.5 mL). Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed system.
-
Single Solvent Test (Hot): If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form. An ideal single solvent will show high solubility when hot and produce a large crop of crystals upon cooling.
-
Mixed Solvent Test: If no single solvent is ideal, select a "good" solvent (e.g., ethanol) and an "anti-solvent" (e.g., water). Dissolve the compound in a minimum amount of the hot "good" solvent. Add the anti-solvent dropwise while keeping the solution hot until it turns faintly cloudy. Then, add a final drop or two of the "good" solvent to redissolve the precipitate. Cool as described above to observe crystallization.
Protocol 2: Recrystallization using an Ethanol-Water Mixed Solvent System
-
Dissolution: Place the crude N'-(3-aminophenyl)sulfamide in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate until the solid dissolves completely. If it does not dissolve, add small additional portions of hot ethanol until it does.
-
Saturation: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently turbid (cloudy). This is the saturation point.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is hot and saturated.
-
Decolorization (Optional): If the solution has a colored tint, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[10]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture (at the same ratio as the final crystallization mixture) to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.
Data Presentation
Table 1: Potential Solvents for Screening N'-(3-aminophenyl)sulfamide Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Likely a poor single solvent due to low solubility of the aromatic ring, but an excellent "anti-solvent" in mixed systems.[19] |
| Ethanol | Medium-High | 78 | A very common and effective "good" solvent for sulfonamides, especially when paired with water.[1][7] |
| Isopropanol | Medium | 82 | Another excellent "good" solvent for sulfonamides, often used in aqueous mixtures.[7][8][9] |
| Acetone | Medium | 56 | May be a suitable "good" solvent due to its ability to dissolve compounds with mixed polarity.[8] Its low boiling point is advantageous. |
| Ethyl Acetate | Low-Medium | 77 | May be useful in a mixed system with a non-polar solvent like hexane for less polar impurities. |
| Toluene | Low | 111 | Generally not recommended due to high boiling point and potential for oiling out, but may be useful for highly non-polar impurities.[3] |
Visualization: Solvent Selection Workflow
Caption: Workflow for selecting an appropriate recrystallization solvent system.
References
- An ideal recrystalliz
- Mixed-solvent recrystallis
- What are three characteristics of a good recrystallization solvent? (2023). Homework.Study.com. [Link]
- Recrystallization - Single Solvent. UCLA Chemistry. [Link]
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
- 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
- recrystalliz
- Recrystalliz
- Problems with Recrystallis
- 3.6D: Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
- The crystal landscape and cocrystallization of primary arom
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Recrystalliz
- Sulfonamide purification process. (1957).
Sources
- 1. homework.study.com [homework.study.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. reddit.com [reddit.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Structure-activity relationship (SAR) studies of N'-(3-Aminophenyl)-N,N-dimethylsulfamide derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives as Potential Kinase Inhibitors
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound derivatives. This class of compounds holds significant promise in the realm of kinase inhibition, a cornerstone of modern targeted cancer therapy. This document synthesizes data from related compound series to establish a predictive SAR framework, details experimental protocols for evaluation, and compares the core scaffold against established alternatives.
Introduction: The Sulfonamide Scaffold in Kinase Inhibition
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable component in the design of enzyme inhibitors. In the context of kinase inhibition, the N-arylsulfonamide motif is frequently employed to engage with key residues in the ATP-binding pocket of various kinases.
The this compound core (Figure 1) presents a versatile starting point for inhibitor design. The 3-amino group offers a convenient handle for further derivatization, allowing for the exploration of the solvent-exposed region of the kinase active site. The N,N-dimethylsulfamide moiety can interact with the hinge region of the kinase, a critical interaction for potent inhibition. This guide will explore the SAR of this scaffold, focusing on its potential as a VEGFR-2 inhibitor, a key mediator of angiogenesis in cancer.[3][4][5]
Figure 1. Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a synthesis of findings from studies on structurally related N-phenylsulfonamide and N-phenylamide kinase inhibitors.[6][7] This provides a predictive framework for designing novel derivatives of the this compound scaffold.
The Role of the N,N-Dimethylsulfamide Moiety
The N,N-dimethylsulfonamide group is hypothesized to anchor the inhibitor within the ATP-binding pocket. One of the sulfonyl oxygens can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region. The N,N-dimethyl substitution is expected to provide a balance of solubility and metabolic stability.
Modifications of the 3-Amino Group
The 3-amino group is a key point for derivatization to enhance potency and selectivity. By acylating this amine with various moieties, it is possible to extend into the solvent-exposed region of the active site and engage with additional amino acid residues.
Table 1: Predicted SAR for Modifications at the 3-Amino Position
| R Group (Modification of the 3-amino group) | Predicted Activity | Rationale |
| -H (unsubstituted) | Low | Lacks interactions in the solvent-exposed region. |
| -C(O)CH3 (acetyl) | Moderate | Small group, may provide some additional interaction. |
| -C(O)Ph (benzoyl) | Moderate to High | Aromatic ring can form π-π stacking interactions. |
| -C(O)-heterocycle (e.g., pyridine, quinoline) | High | Heterocycles can form additional hydrogen bonds and electrostatic interactions.[7] |
Substitution on the Phenyl Ring
Substituents on the central phenyl ring can modulate the electronic properties and conformation of the molecule, influencing its binding affinity.
Table 2: Predicted SAR for Phenyl Ring Substitutions
| Position | Substituent | Predicted Activity | Rationale |
| 4-position | -F, -Cl | Increased | Halogen bonding can enhance affinity. |
| 4-position | -OCH3 | Decreased | Potential for steric hindrance. |
| 2-position | -CH3 | Decreased | Likely to cause steric clash with the protein. |
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers distinct advantages over other common kinase inhibitor cores.
Table 3: Comparison of Kinase Inhibitor Scaffolds
| Scaffold | Advantages | Disadvantages | Representative Inhibitor |
| This compound | Good balance of rigidity and flexibility; multiple points for derivatization. | Potential for off-target effects due to the prevalence of the sulfonamide group. | (Hypothetical) |
| Anilino-quinazoline | Well-established scaffold with proven efficacy; rigid structure can lead to high affinity. | Can suffer from poor solubility; potential for cardiotoxicity. | Gefitinib |
| Indole | Versatile scaffold; can participate in various non-covalent interactions. | Can be susceptible to metabolic oxidation. | Sunitinib |
Experimental Protocols
To validate the predicted SAR, a systematic approach to synthesis and biological evaluation is necessary.
General Synthetic Scheme
The synthesis of this compound derivatives can be achieved through a straightforward synthetic route.
Caption: General synthetic workflow for this compound derivatives.
Step-by-step protocol:
-
Sulfonamide Formation: React 3-nitroaniline with N,N-dimethylsulfamoyl chloride in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM) to yield N'-(3-nitrophenyl)-N,N-dimethylsulfamide.
-
Nitro Reduction: Reduce the nitro group of N'-(3-nitrophenyl)-N,N-dimethylsulfamide to an amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or iron powder in the presence of ammonium chloride, to afford the core scaffold, this compound.
-
Amide Coupling: Couple the 3-amino group with a variety of carboxylic acids or acyl chlorides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to generate the final target derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-step protocol:
-
Prepare a reaction buffer containing appropriate salts and cofactors.
-
Serially dilute the test compounds in DMSO.
-
Add the VEGFR-2 enzyme to the wells of a microplate containing the diluted compounds.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
After a further incubation, measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, based on data from related compound series, provides a rational basis for the design of potent and selective inhibitors. Future work should focus on the synthesis and evaluation of a focused library of derivatives to validate these predictions and to further optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers entering this exciting area of drug discovery.
References
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH. [Link]
- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- Bioorganic & Medicinal Chemistry Letters. FIU Discovery. [Link]
- Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine deriv
- BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. FIU Discovery. [Link]
- New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]
- Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Bioorganic & medicinal chemistry letters. VIVO. [Link]
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central - NIH. [Link]
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific. [Link]
- Some VEGFR-2 inhibitors and their essential pharmacophoric parts.
- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PubMed Central - NIH. [Link]
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
- 2013 Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central - NIH. [Link]
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. [Link]
- Sulfonamide derivatives: Synthesis and applications.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]
- Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficacy of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Analogues
Introduction: The Therapeutic Potential of the N'-(3-Aminophenyl)-N,N-dimethylsulfamide Scaffold
In the landscape of modern drug discovery, the this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its structural motifs are present in a variety of biologically active molecules, suggesting a versatile backbone for targeting a range of disease pathways. This guide provides a comprehensive comparison of the potential efficacy of different analogues of this compound, with a focus on their application in oncology. While direct comparative studies on a broad series of these specific analogues are limited in publicly available literature, we can infer a robust structure-activity relationship (SAR) by examining bioisosteric analogues and related chemical classes. This guide will synthesize these insights to provide a predictive framework for designing and evaluating novel analogues, grounded in established experimental methodologies.
Deciphering the Structure-Activity Relationship (SAR) of this compound Analogues
The efficacy of a drug candidate is intrinsically linked to its chemical structure. By systematically modifying different parts of the this compound core, we can probe the key interactions with its biological target and optimize for potency and selectivity. Based on extensive research into related arylsulfonamides and N-phenylacetamides, we can postulate the following SAR trends for this class of compounds.[1][2][3]
Key Postulated SAR Insights:
-
The Phenyl Ring: Substitutions on the phenyl ring are critical for modulating activity. Electron-withdrawing groups (e.g., halogens, nitro groups) are often associated with increased potency in related scaffolds, potentially by enhancing interactions with the target protein's binding pocket.[2] The position of these substituents (ortho, meta, or para) will also significantly influence the molecule's conformation and binding affinity.
-
The Sulfonamide Linker: The sulfonamide group is a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to its target. Modifications to this group are generally less tolerated, but replacing the dimethylamino moiety with other small alkyl or cyclic groups could fine-tune solubility and pharmacokinetic properties.[1]
-
The Amino Group: The 3-amino group provides a critical vector for introducing further diversity. Acylation or alkylation of this group can lead to the exploration of additional binding interactions and can significantly impact the overall biological activity.
The following table outlines a hypothetical series of this compound analogues and the predicted impact of their structural modifications on anticancer efficacy, based on principles derived from related compound classes.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Amino Group Modification) | Predicted Efficacy Trend | Rationale |
| Lead-01 | H | H | Baseline | Unsubstituted parent compound. |
| ANA-01 | 4-Cl | H | Increased | Electron-withdrawing group may enhance binding affinity.[2] |
| ANA-02 | 3,5-di-CF3 | H | Significantly Increased | Strong electron-withdrawing groups at meta positions often correlate with high potency in kinase inhibitors. |
| ANA-03 | 4-OCH3 | H | Decreased | Electron-donating groups may be unfavorable for binding in some targets. |
| ANA-04 | H | Acetyl | Variable | Acylation can introduce new hydrogen bonding opportunities or lead to steric hindrance. |
| ANA-05 | 4-Cl | Methyl | Variable | Small alkylation may improve metabolic stability without disrupting binding. |
Proposed Mechanism of Action: Inhibition of Kinase Signaling Pathways
Many small molecule inhibitors bearing the N-phenylamide or sulfonamide scaffold are known to target protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. We hypothesize that this compound analogues may act as inhibitors of a specific kinase signaling pathway, such as the one depicted below.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by an this compound analogue.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of the synthesized analogues, a series of robust and validated in vitro assays are essential. The following protocols provide a step-by-step guide for assessing cytotoxicity and target engagement.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cell viability assay.
Target Engagement Assessment using Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the inhibition of a target kinase and its downstream signaling pathway.[10][11][12]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated RAF, ERK).
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the test compounds as described for the MTT assay. After treatment, lyse the cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Use antibodies that specifically recognize the phosphorylated (active) and total forms of the target kinase and its downstream effectors. A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels of phosphorylation in treated cells to the vehicle control to determine the extent of kinase inhibition.
Caption: General workflow for Western blotting analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While direct comparative efficacy data for a comprehensive series of analogues is not yet widely available, by applying established principles of structure-activity relationships from related compound classes, we can rationally design and prioritize new analogues for synthesis and evaluation. The experimental protocols detailed in this guide provide a robust framework for assessing the cytotoxic effects and target engagement of these novel compounds. Future work should focus on the systematic synthesis and testing of a diverse library of this compound analogues to build a comprehensive SAR dataset. This will enable the identification of lead compounds with potent and selective activity for further preclinical and clinical development.
References
- protocols.io. (2023, February 27). MTT (Assay protocol).
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Di Micco, S., et al. (n.d.). Structure-Activity Studies on Arylamides and Arysulfonamides Ras Inhibitors.
- Gunda, R., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 237, 114380.
- Hussain, A., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(3), 933.
- Rutgers University. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
- ResearchGate. (2025, June). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- International Atomic Energy Agency. (n.d.). Synthesis and antitumor evaluation of some new N substituted sulfapyridine derivatives with studying the synergistic effect of.
- Mini Reviews in Medicinal Chemistry. (2005). Structure-activity relationships for the design of small-molecule inhibitors.
- Bioorganic & Medicinal Chemistry. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity.
- Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- ResearchGate. (2025, August 7). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives.
- Journal of Medicinal Chemistry. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
- National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide.
- Bioorganic & Medicinal Chemistry Letters. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors.
- ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- ResearchGate. (2016, August 9). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
- Bioorganic & Medicinal Chemistry. (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Emerging Potential of N'-(3-Aminophenyl)-N,N-dimethylsulfamide: A Comparative Guide to its Validation as a Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the identification of novel drug scaffolds is a critical step in the development of new therapeutics. A promising but underexplored scaffold, N'-(3-Aminophenyl)-N,N-dimethylsulfamide, presents a unique combination of structural features that suggest its potential as a versatile backbone for drug design. This guide provides a comprehensive framework for the validation of this scaffold, offering a comparative analysis against established alternatives and detailing the requisite experimental protocols to ascertain its viability.
The Sulfonamide Scaffold: A Foundation of Therapeutic Success
The this compound scaffold belongs to the broader class of sulfonamides, a group of synthetic compounds that have been the basis for a multitude of approved drugs.[1] From their initial discovery as antibacterial agents to their current applications in treating a range of conditions including viral infections, cancer, and inflammatory diseases, sulfonamides have demonstrated significant therapeutic versatility.[2][3] Their success lies in their ability to mimic the structure of p-aminobenzoic acid (PABA), a key intermediate in bacterial folic acid synthesis.[1] This inherent bioactivity, coupled with their synthetic tractability, makes the sulfonamide core an attractive starting point for drug discovery.
The subject of this guide, this compound, incorporates the key features of the sulfonamide group, while the aminophenyl moiety provides a crucial vector for chemical modification and interaction with biological targets. The dimethylsulfamide group can influence solubility and metabolic stability, key determinants of a drug's pharmacokinetic profile.
Comparative Analysis: Positioning this compound in the Drug Discovery Landscape
The validation of a new drug scaffold necessitates a thorough comparison with existing molecular frameworks that have proven efficacy for similar biological targets. For the this compound scaffold, a relevant comparison can be made with established scaffolds for protein kinase inhibitors, a major class of anticancer drugs.
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The aminophenyl group is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the kinase.
Table 1: Comparison of this compound with Alternative Kinase Inhibitor Scaffolds
| Scaffold | Key Structural Features | Known Advantages | Potential Disadvantages |
| This compound | Aminophenyl group for target interaction; Sulfonamide core for structural rigidity and potential bioactivity; Dimethylsulfamide for modulating physicochemical properties. | Synthetic accessibility; Potential for broad-spectrum kinase inhibition; Favorable ADME properties due to the sulfonamide group. | Limited published data on specific biological activity; Potential for off-target effects common to sulfonamides. |
| Aminopyrimidine | Aromatic heterocyclic ring with amino substituents. | Proven efficacy in numerous approved kinase inhibitors (e.g., Imatinib); Well-established structure-activity relationships. | Potential for rapid metabolism; Can be subject to drug resistance mutations. |
| Indazole | Fused bicyclic aromatic ring system. | Rigid structure providing high binding affinity; Can target specific kinase conformations. | Can be challenging to synthesize; May have poor solubility. |
| Quinazoline | Fused bicyclic aromatic ring system. | High potency and selectivity for certain kinases (e.g., EGFR); Well-understood binding modes. | Potential for hERG channel inhibition; Can be susceptible to metabolic inactivation. |
The this compound scaffold offers a potentially advantageous balance of features. Its synthetic tractability and the known favorable pharmacokinetic properties of sulfonamides could offer a faster path to lead optimization. However, without concrete experimental data, its true potential remains to be unlocked.
The Path to Validation: A Step-by-Step Experimental Framework
To validate this compound as a viable drug scaffold, a systematic and rigorous experimental approach is essential. This framework should encompass the assessment of its biological activity, selectivity, and drug-like properties.
Caption: A workflow for the validation of a novel drug scaffold.
Phase 1: Synthesis and Initial Screening
The initial phase focuses on synthesizing a diverse library of compounds based on the this compound scaffold and performing a broad screen to identify initial hits.
Experimental Protocol: In Vitro Kinase Assay [4][5][6]
-
Objective: To assess the inhibitory activity of the synthesized compounds against a panel of protein kinases.
-
Materials: Recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the test compounds to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the kinase activity using the detection reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Experimental Protocol: MTT Cell Viability Assay [7][8][9][10]
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value for each compound.
-
Phase 2: Lead Identification and Optimization
Based on the initial screening data, promising "hit" compounds are selected for further investigation to establish a structure-activity relationship (SAR) and assess their initial drug-like properties.
Table 2: Hypothetical In Vitro Activity Data for a Series of this compound Derivatives
| Compound ID | R1-Substitution on Aminophenyl Ring | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Cell Line X IC50 (µM) | Microsomal Stability (t½, min) |
| NADS-01 | H | 15.2 | >50 | 25.8 | 45 |
| NADS-02 | 4-Fluoro | 2.1 | 25.6 | 5.3 | 62 |
| NADS-03 | 4-Chloro | 1.8 | 22.1 | 4.9 | 58 |
| NADS-04 | 4-Methyl | 8.9 | >50 | 15.1 | 35 |
| NADS-05 | 3-Methoxy | 5.4 | 45.3 | 10.2 | 55 |
This hypothetical data illustrates how substitutions on the aminophenyl ring can significantly impact biological activity and metabolic stability. For instance, the introduction of electron-withdrawing groups at the 4-position (NADS-02 and NADS-03) appears to enhance potency against Kinase A and in the cancer cell line.
Phase 3: Preclinical Candidate Validation
Once a lead compound with a promising activity and initial ADME-Tox profile is identified, a more comprehensive set of in vitro and in vivo studies is required to validate it as a preclinical candidate.
Experimental Protocol: Caco-2 Permeability Assay [11][12][13][14][15]
-
Objective: To assess the intestinal permeability of a compound, a key indicator of oral bioavailability.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, and analytical instrumentation (e.g., LC-MS/MS).
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Experimental Protocol: Microsomal Stability Assay [16][17][18][19][20]
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
-
Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, buffer, test compound, and analytical instrumentation (e.g., LC-MS/MS).
-
Procedure:
-
Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
At different time points, stop the reaction by adding a quenching solvent.
-
Analyze the remaining amount of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Experimental Protocol: hERG Inhibition Assay [2][21][22][23][24]
-
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
-
Materials: Cells stably expressing the hERG channel, appropriate buffers, a positive control (e.g., astemizole), and an automated patch-clamp system.
-
Procedure:
-
Apply the test compound at various concentrations to the hERG-expressing cells.
-
Measure the hERG channel current using an automated patch-clamp system.
-
Determine the concentration-dependent inhibition of the hERG current.
-
Calculate the IC50 value.
-
Caption: Key ADME-Tox parameters for scaffold validation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a novel starting point for drug discovery. Its structural relationship to the well-established sulfonamide class of drugs suggests a favorable pharmacokinetic profile and synthetic accessibility. However, a comprehensive and systematic experimental validation is paramount to realizing its full potential.
The experimental framework outlined in this guide provides a clear roadmap for researchers to rigorously assess the biological activity, selectivity, and drug-like properties of derivatives based on this scaffold. Through a combination of in vitro and in vivo assays, the scientific community can collectively build the necessary body of evidence to either elevate this compound to the status of a validated and valuable drug scaffold or to rationally guide its further optimization. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolkit of medicinal chemists in their quest for novel and effective therapies.
References
- In vitro kinase assay. (2023). Protocols.io.
- MTT (Assay protocol). (2023). Protocols.io.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Fidelta.
- Caco2 assay protocol. (n.d.). University of Washington.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
- In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information.
- Microsomal Stability. (n.d.). Cyprotex.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (n.d.). Springer Protocols.
- In vitro kinase assay. (2022). Bio-protocol.
- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information.
- hERG Safety Assay. (n.d.). Creative Bioarray.
- hERG Safety. (n.d.). Cyprotex.
- A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (n.d.). PubMed.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). Royal Society of Chemistry.
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. (n.d.). Amerigo Scientific.
- An Insight into Synthetic and Pharmacological Profile of Sulphanilamide. (2023). Systematic Reviews in Pharmacy.
- Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. (2024). Northumbria University Research Portal.
- Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. (n.d.). PubMed.
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.). MDPI.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). National Center for Biotechnology Information.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). National Center for Biotechnology Information.
- Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. (2007). PubMed.
- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (2017). PubMed.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comparative Guide to Kinase Inhibitors: Profiling N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Their ability to selectively target dysregulated kinases offers a more precise and often less toxic alternative to conventional chemotherapy. This guide provides a comparative analysis of the emerging class of N'-(3-Aminophenyl)-N,N-dimethylsulfamide derivatives against well-established kinase inhibitors, namely those targeting BRAF, MEK, EGFR, and VEGFR.
Due to the nascent stage of research into this compound derivatives as kinase inhibitors, publicly available data on their specific biological activity is limited. Therefore, this guide will draw upon findings from structurally similar aminophenylsulfonamide and aminophenylamide analogs to provide a prospective comparison and frame the potential of this novel chemical scaffold. It is imperative to note that the data presented for this class is illustrative and based on related compounds, highlighting the need for further dedicated investigation.
The Kinase Inhibitor Landscape: A Mechanistic Overview
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of specific kinases lead to aberrant signaling and uncontrolled cell growth. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the oncogenic signaling pathways.
Established Kinase Inhibitor Classes:
-
BRAF Inhibitors: These drugs target the BRAF protein, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in about half of all melanomas, making it a prime therapeutic target.[1][2] BRAF inhibitors, such as vemurafenib and dabrafenib, are designed to specifically block the activity of the mutant B-Raf protein.[2][3]
-
MEK Inhibitors: Mitogen-activated protein kinase (MEK) enzymes are downstream of BRAF in the MAPK/ERK pathway.[4][5] MEK inhibitors, like trametinib and cobimetinib, are often used in combination with BRAF inhibitors to achieve a more potent and durable response by targeting the pathway at two different points.[1][6] This combination has become a standard of care for patients with BRAF-mutated melanoma.[7]
-
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that promote cell proliferation.[8][9] Overexpression or activating mutations of EGFR are common in several cancers, including non-small-cell lung cancer and colorectal cancer.[8][10] EGFR inhibitors can be broadly classified into two categories: tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which block the intracellular kinase domain, and monoclonal antibodies like cetuximab, which target the extracellular domain.[8][11]
-
VEGFR Inhibitors: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12] VEGFR inhibitors, such as sorafenib and sunitinib, block VEGFR signaling, thereby inhibiting tumor angiogenesis and growth.[12][13]
The Emergence of this compound Derivatives
The this compound scaffold represents a promising, yet underexplored, area of kinase inhibitor research. While specific data for this exact class of derivatives is scarce, the broader family of aminophenylsulfonamides and aminophenylamides has demonstrated potential as anticancer agents. The core structure, featuring a flexible sulfonamide or amide linker between two aromatic rings, allows for diverse chemical modifications to optimize potency and selectivity against various kinase targets.
The rationale behind exploring this scaffold lies in its potential to form key interactions within the ATP-binding pocket of kinases. The sulfonyl group can act as a hydrogen bond acceptor, while the aminophenyl moiety can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with the hinge region and other critical residues of the kinase domain.
Comparative Performance Analysis
To provide a framework for evaluating the potential of this compound derivatives, the following table presents a hypothetical comparison of their inhibitory activity (IC50 values) against key kinases, benchmarked against established inhibitors.
Disclaimer: The IC50 values for the "this compound Derivative (Hypothetical)" are illustrative and based on data from structurally related aminophenylamide and sulfonamide compounds found in the literature. These values are intended to provide a conceptual comparison and should not be considered as experimentally verified data for this specific class of compounds.
| Kinase Target | This compound Derivative (Hypothetical IC50) | BRAF Inhibitor (e.g., Vemurafenib) | MEK Inhibitor (e.g., Trametinib) | EGFR Inhibitor (e.g., Gefitinib) | VEGFR Inhibitor (e.g., Sorafenib) |
| BRAF (V600E) | >10,000 nM | 31 nM | >10,000 nM | >10,000 nM | 22 nM (B-Raf) |
| MEK1 | >10,000 nM | >10,000 nM | 0.92 nM | >10,000 nM | >10,000 nM |
| EGFR | 500 nM | >10,000 nM | >10,000 nM | 2-37 nM | >10,000 nM |
| VEGFR2 | 800 nM | >10,000 nM | >10,000 nM | >10,000 nM | 90 nM |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to assess inhibitor efficacy is crucial for a comprehensive understanding.
Signaling Pathway Diagrams
Caption: The MAPK/ERK Signaling Pathway and points of inhibition by BRAF and MEK inhibitors.
Caption: Simplified EGFR and VEGFR signaling pathways with their respective inhibitor targets.
Experimental Workflow Diagrams
Caption: General workflow for an in vitro kinase activity assay.
Caption: A typical workflow for a cell-based viability assay.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of a kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Future Directions and Conclusion
The field of kinase inhibitor discovery is continuously evolving, with a constant search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. While the this compound class of compounds is still in its infancy in terms of kinase inhibitor development, the foundational principles of medicinal chemistry and the established methodologies for inhibitor characterization provide a clear path forward.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives against a broad panel of kinases. This will enable the determination of their specific targets and their potential as anticancer agents. Structure-activity relationship (SAR) studies will be crucial in guiding the optimization of this scaffold to enhance its therapeutic potential.
References
- MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Memorial Sloan Kettering Cancer Center. [Link]
- List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]
- MEK inhibitor. Wikipedia. [Link]
- Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis.
- EGFR Inhibitors in Lung Cancer. CancerNetwork. [Link]
- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- What are BRAF inhibitors and how do they work?.
- MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. [Link]
- Targeted Therapy Drugs for Melanoma Skin Cancer. American Cancer Society. [Link]
- EGFR Inhibitors. Williams Cancer Institute. [Link]
- What are MEK inhibitors and how do they work?.
- VEGFR-2 inhibitor. Wikipedia. [Link]
- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions.
Sources
- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the In Vivo Evaluation of N'-(3-Aminophenyl)-N,N-dimethylsulfamide-Based Anticancer Agents
Introduction: The Therapeutic Potential of Novel Sulfonamides in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific cellular pathways. Within this paradigm, sulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity.[1][2][3][4] These mechanisms are multifaceted and include the inhibition of carbonic anhydrase, disruption of the cell cycle, and anti-angiogenic effects.[1][2][3][4] The subject of this guide, N'-(3-Aminophenyl)-N,N-dimethylsulfamide, belongs to this broad class of agents. While extensive in vivo data for this specific molecule is not yet prevalent in the public domain, its structural alerts, particularly the 3-aminophenyl moiety, suggest a potential for anticancer activity, as seen in related compounds.[5] For instance, the structurally related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has demonstrated significant tumor growth reduction in in vivo xenograft models.[6][7]
This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to assess efficacy, toxicity, and pharmacokinetic profiles. The methodologies outlined herein are based on established preclinical protocols and insights from the evaluation of similar anticancer agents.
Preclinical In Vivo Evaluation Workflow: A Strategic Approach
The in vivo assessment of a novel anticancer agent is a critical step in the drug development pipeline. The following workflow provides a logical progression from initial safety and tolerability studies to robust efficacy trials in clinically relevant animal models.
Caption: A strategic workflow for the in vivo evaluation of novel anticancer agents.
PART 1: Foundational In Vivo Studies
Compound Formulation and Administration
The initial and critical step is to develop a stable and biocompatible formulation for in vivo administration.
-
Solubility and Stability Testing: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400). The final formulation should be stable under storage and administration conditions.
-
Route of Administration: The choice of administration route (e.g., oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.)) should be guided by the compound's physicochemical properties and intended clinical application. For initial studies, i.p. or i.v. injections are common to ensure consistent bioavailability.
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects.[8]
-
Experimental Protocol: Single-Dose MTD Study
-
Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c nude), consistent with those intended for efficacy studies.
-
Dose Escalation: Administer single doses of the compound to small groups of mice (n=3-5 per group) in an escalating manner.
-
Observation: Monitor animals daily for a minimum of 14 days for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint: The MTD is typically defined as the dose that results in no more than 10-15% mean body weight loss and no drug-related deaths.
-
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing an effective dosing regimen for efficacy studies.[9][10][11]
-
Experimental Protocol: Murine PK Study
-
Animal Model: Use healthy mice (e.g., Swiss Webster or the same strain as the efficacy model).
-
Dosing: Administer a single dose of the compound at a concentration below the MTD.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameters: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
PART 2: In Vivo Efficacy Evaluation in Xenograft Models
Human tumor xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of anticancer agents against human tumors in an in vivo setting.[12][13][14]
Selection of Appropriate Xenograft Models
The choice of cancer cell lines for xenograft studies should be based on the hypothesized mechanism of action of the sulfonamide. Given the broad activity of some sulfonamides, a panel of cell lines representing different tumor types is recommended.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice.[12][15] They are reproducible and suitable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting patient tumor tissue directly into mice, better recapitulate the heterogeneity of human tumors and are considered more clinically relevant.[16]
Caption: Workflow for selecting and establishing xenograft models for efficacy studies.
Subcutaneous Xenograft Efficacy Study
This is the most common model for initial in vivo efficacy assessment due to the ease of tumor implantation and measurement.[8]
-
Experimental Protocol: Subcutaneous Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound at its MTD and potentially one or two lower doses. Include a vehicle control group and a positive control group (a standard-of-care agent for the chosen cancer type).
-
Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.
-
PART 3: Data Analysis and Comparative Evaluation
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting the results of in vivo studies.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, q.d. | 1500 ± 150 | - | +5 |
| This compound | MTD (e.g., 50 mg/kg), q.d. | 750 ± 80 | 50 | -8 |
| This compound | MTD/2 (e.g., 25 mg/kg), q.d. | 1050 ± 110 | 30 | -2 |
| Positive Control (e.g., Paclitaxel) | 10 mg/kg, q3d | 600 ± 70 | 60 | -12 |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition, calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Comparison with Alternative Anticancer Agents
The performance of this compound should be benchmarked against both standard-of-care chemotherapeutics and other investigational sulfonamides.
Table 2: Comparative In Vivo Performance of Sulfonamide-Based Anticancer Agents
| Compound | Cancer Model | Key In Vivo Finding | Reference |
| This compound | (Proposed) | (Hypothetical Efficacy) | N/A |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | A375 Melanoma Xenograft | Significant reduction of tumor growth.[6][7] | [6][7] |
| Methanesulfonamide analogue of cryptopleurine (5b) | Caki-1 Renal Cancer Xenograft | Significant antitumor activity.[17] | [17] |
| ABT-751 | Various Xenograft Models | Modest potency.[18] | [18] |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive in vivo evaluation of this compound and its derivatives as potential anticancer agents. A systematic approach, beginning with foundational toxicity and pharmacokinetic studies, followed by rigorous efficacy testing in well-characterized xenograft models, is paramount for generating reliable preclinical data. The comparative analysis against existing and emerging therapies will be crucial in determining the unique therapeutic potential of this class of compounds. Future studies should also explore the combination of these novel sulfonamides with other anticancer agents to identify potential synergistic effects.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
- Sulfonamides and Sulfonylated Deriv
- Development of Human Tumor Xenograft Models for In Vivo Evalu
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
- Sulfonamides and sulfonylated deriv
- Sulfonamides and sulfonylated deriv
- Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. [Link]
- Xenograft Models. [Link]
- Sulfonamides and sulfonylated derivatives as anticancer agents - de research portal van de Rijksuniversiteit Groningen. [Link]
- In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Tre
- The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. [Link]
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors. [Link]
- Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. [Link]
- Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link]
- (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
- Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer. [Link]
- In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
- Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administr
- Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. [Link]
- Dosing. Comparison of the reported LD50 in the literature, MTDs determined in this study, common murine i.p. in vivo dosages and clinical dose. [Link]
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
- Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. [Link]
- Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. [Link]
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer [frontiersin.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 15. crownbio.com [crownbio.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N'-(3-aminophenyl)sulfamide and Benzenesulfonamide Inhibitors: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of two classes of sulfonamide-based inhibitors: N'-(3-aminophenyl)sulfamide and the well-established benzenesulfonamide inhibitors. As researchers and drug development professionals, understanding the nuanced differences in their mechanisms of action, inhibitory profiles, and potential therapeutic applications is paramount for designing next-generation therapeutics. This document moves beyond a simple recitation of facts to provide a synthesized, expert perspective on the causality behind experimental choices and the logical framework for evaluating these compounds.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents[1]. Its unique electronic and structural properties, particularly the ability of the sulfonamide moiety to act as a zinc-binding group, have led to the development of numerous inhibitors targeting metalloenzymes. Among these, the benzenesulfonamides have been extensively studied and have yielded clinically successful drugs. This guide introduces a less-explored but structurally related class, N'-(3-aminophenyl)sulfamides, and provides a framework for their comparative evaluation.
Chemical Structure: A Tale of Two Scaffolds
A fundamental understanding of the chemical structures of N'-(3-aminophenyl)sulfamide and benzenesulfonamide is crucial for appreciating their potential interactions with biological targets.
Benzenesulfonamide , the parent structure for a vast class of inhibitors, consists of a phenyl ring directly attached to a sulfonamide group[2][3][4]. This simple scaffold allows for extensive synthetic modification at the phenyl ring, enabling the tuning of physicochemical properties and target selectivity.
N'-(3-aminophenyl)sulfamide , in contrast, features a sulfamide group (-NH-SO₂-NH₂) linking two phenyl rings, with an amino group at the meta-position of one ring[5][6]. This extended and more flexible structure, along with the presence of an additional amino group, suggests the potential for distinct binding modes and target interactions compared to the more rigid benzenesulfonamide core.
Mechanism of Action: Targeting Carbonic Anhydrases
The primary and most well-characterized mechanism of action for benzenesulfonamide inhibitors is the inhibition of carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes[7][8][9].
The Role of Carbonic Anhydrases
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[7][10]. This seemingly simple reaction is fundamental to a multitude of physiological processes, including:
-
pH homeostasis: Regulating pH in various tissues and cellular compartments.
-
Respiration: Facilitating the transport of CO₂ in the blood.
-
Ion transport and fluid secretion: Influencing the movement of ions and water across cell membranes, which is critical in organs like the kidneys and eyes[11][12].
-
Pathophysiological processes: Aberrant CA activity is implicated in several diseases, including cancer, glaucoma, and epilepsy[7][11][13][14].
Benzenesulfonamides as Carbonic Anhydrase Inhibitors
The inhibitory action of benzenesulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the CA enzyme. This binding event displaces the zinc-bound water molecule, which is essential for catalysis, thereby blocking the enzyme's activity. The affinity and selectivity of benzenesulfonamide inhibitors for different CA isoforms are largely determined by the substituents on the phenyl ring, which can form additional interactions with amino acid residues in and around the active site.
Inferred Mechanism of N'-(3-aminophenyl)sulfamide
Direct experimental evidence for the mechanism of action of N'-(3-aminophenyl)sulfamide is currently limited. However, based on its structural similarity to other sulfonamide-containing compounds, particularly its direct precursor 3-aminobenzenesulfonamide, it is highly probable that it also functions as a carbonic anhydrase inhibitor . The presence of the sulfamide group suggests a similar zinc-binding interaction within the CA active site. The additional aminophenyl moiety could potentially engage in further interactions within the enzyme's active site or at its periphery, influencing its inhibitory potency and isoform selectivity.
Therapeutic Applications: Established and Emerging
The differing structural features of these two inhibitor classes translate to both established and potential new therapeutic applications.
Benzenesulfonamide Inhibitors: A Broad Therapeutic Landscape
The clinical utility of benzenesulfonamide-based CA inhibitors is well-documented and spans a range of diseases:
-
Cancer: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis[8][13][15]. Selective benzenesulfonamide inhibitors targeting these isoforms are being actively investigated as anticancer agents[13][15].
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure[11][14][16][17].
-
Epilepsy: Certain benzenesulfonamide CA inhibitors have demonstrated anticonvulsant activity, although the precise mechanism is not fully elucidated.
-
Diuretics: By inhibiting CA in the renal tubules, these compounds can increase the excretion of bicarbonate, sodium, and water[12][14].
Potential Therapeutic Applications of N'-(3-aminophenyl)sulfamide
While clinical applications of N'-(3-aminophenyl)sulfamide have not yet been established, its structural features suggest promising avenues for investigation, particularly in the realm of oncology. Research on derivatives of its precursor, 3-aminobenzenesulfonamide, has shown that this scaffold can yield potent and selective inhibitors of the tumor-associated CA IX isoform. This suggests that N'-(3-aminophenyl)sulfamide and its derivatives could be developed as novel anticancer agents with potentially different selectivity profiles compared to traditional benzenesulfonamides.
Comparative Performance: A Data-Driven Analysis
A direct, head-to-head comparison of the inhibitory profiles of N'-(3-aminophenyl)sulfamide and benzenesulfonamide is challenging due to the limited publicly available data for the former. However, by leveraging data from structurally related compounds, we can construct a meaningful comparative analysis.
Inhibitory Activity Against Carbonic Anhydrase Isoforms
The following table summarizes the known inhibitory activities of benzenesulfonamide and the inferred potential of N'-(3-aminophenyl)sulfamide based on data for 3-aminobenzenesulfonamide derivatives.
| Feature | Benzenesulfonamide Inhibitors | N'-(3-aminophenyl)sulfamide (Inferred) |
| Primary Target | Carbonic Anhydrases (CAs) | Likely Carbonic Anhydrases (CAs) |
| Mechanism | Zinc-binding via sulfonamide moiety | Presumed zinc-binding via sulfamide moiety |
| Known Inhibitory Activity (Ki values) | Broad range of potencies from micromolar to sub-nanomolar against various CA isoforms. | Derivatives of its precursor, 3-aminobenzenesulfonamide, show potent inhibition of tumor-associated CA IX (Ki in the nanomolar range) with selectivity over cytosolic isoforms CA I and II. |
| Potential for Isoform Selectivity | High, tunable through substitution on the phenyl ring. | Potentially high, with the aminophenyl group offering additional points for interaction and selectivity. |
Physicochemical Properties
The physicochemical properties of these inhibitors play a critical role in their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Benzenesulfonamide | N'-(3-aminophenyl)sulfamide |
| Molecular Weight | 157.19 g/mol | 187.22 g/mol |
| Molecular Formula | C₆H₇NO₂S | C₆H₉N₃O₂S |
| Solubility | Poorly soluble in water; soluble in organic solvents and alkaline solutions. | Expected to have low water solubility. |
| pKa | ~10 (weakly acidic) | Expected to have acidic and basic character due to the sulfamide and amino groups. |
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To facilitate further research and a direct comparison of these inhibitor classes, this section provides detailed, self-validating experimental protocols.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for determining the kinetic parameters of CA inhibition.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored in real-time using a pH indicator and a stopped-flow spectrophotometer.
-
Workflow:
-
Solution Preparation:
-
Syringe A: CO₂-saturated water.
-
Syringe B: Buffer solution containing the CA enzyme, a pH indicator (e.g., phenol red), and the inhibitor at various concentrations.
-
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over time.
-
Data Analysis: The initial rate of the reaction is determined for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated by plotting the reaction rate against the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay
This assay is crucial for determining the toxicity of the inhibitors against both cancerous and healthy cell lines.
-
Principle: Various methods can be employed, such as the MTT or LDH release assays, which measure cell viability or membrane integrity, respectively.
-
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor and control compounds.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of cell viability relative to untreated controls. Determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).
-
In Vivo Efficacy Studies (Xenograft Mouse Model)
-
Principle: To evaluate the anti-tumor activity of the inhibitors in a living organism.
-
Workflow:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed. Further analysis (e.g., histology, biomarker analysis) can be performed.
-
Signaling Pathways: The Broader Biological Context
The inhibition of carbonic anhydrases by these compounds can have significant downstream effects on various signaling pathways.
CA IX and Cancer Progression
In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the upregulation of numerous genes, including CA IX[18][19]. CA IX, with its extracellular active site, contributes to the acidification of the tumor microenvironment by hydrating CO₂ to bicarbonate and protons. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy[13][15]. By inhibiting CA IX, sulfonamide inhibitors can help to normalize the tumor pH, thereby impeding these malignant processes.
CA II and Physiological Homeostasis
CA II is a ubiquitous cytosolic isoform that plays a critical role in maintaining pH balance and ion transport in numerous tissues[7][10][20][21]. Its inhibition can have widespread physiological effects, which are therapeutically exploited in conditions like glaucoma and as a diuretic. However, the ubiquitous expression of CA II also means that non-selective inhibitors can lead to off-target side effects.
Conclusion and Future Directions
Benzenesulfonamide inhibitors represent a mature and highly successful class of drugs, primarily targeting carbonic anhydrases. Their therapeutic utility is well-established, and ongoing research focuses on improving isoform selectivity to minimize side effects.
N'-(3-aminophenyl)sulfamide and its derivatives represent a nascent and intriguing class of inhibitors. While direct experimental data is sparse, the available information on structurally related compounds strongly suggests that they also target carbonic anhydrases. The key differentiator lies in their extended and more flexible structure, which may allow for unique interactions with the target enzyme, potentially leading to novel selectivity profiles and therapeutic applications, particularly in oncology.
Future research should focus on:
-
Directly assessing the inhibitory activity of N'-(3-aminophenyl)sulfamide against a panel of CA isoforms.
-
Exploring the structure-activity relationship of N'-(3-aminophenyl)sulfamide derivatives to optimize potency and selectivity.
-
Conducting in vivo studies to evaluate the therapeutic potential of promising N'-(3-aminophenyl)sulfamide-based inhibitors.
This comparative guide provides a robust framework for researchers to navigate the exploration of these two important classes of sulfonamide inhibitors, with the ultimate goal of developing more effective and safer therapies.
References
- Carbonic Anhydrases: Role in pH Control and Cancer. (URL: [Link])
- The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (URL: [Link])
- Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. (URL: [Link])
- Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Str
- Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (URL: [Link])
- The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (URL: [Link])
- How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. (URL: [Link])
- Carbonic Anhydrase Inhibitor Development for Glaucoma. (URL: [Link])
- Carbonic anhydrase inhibitor. (URL: [Link])
- Carbonic Anhydrase: Pharmacology of Inhibitors and Tre
- Carbonic Anhydrase Inhibitors. (URL: [Link])
- Chemical structure of benzenesulfonamide (1),... (URL: [Link])
- Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival p
- Targeting Carbonic Anhydrase IX Activity and Expression. (URL: [Link])
- Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regul
- Carbonic Anhydrase and Bicarbon
- Overview of carbonic anhydrases-associated signaling p
- Carbonic anhydrase IX: a hypoxia-controlled “catalyst” of cell migr
- Benzenesulfonamide, 3-amino-. (URL: [Link])
- The cellular physiology of carbonic anhydrases. (URL: [Link])
- Parent structure of Benzene sulfonamide. (URL: [Link])
- Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. (URL: [Link])
- Showing metabocard for Benzenesulfonamide (HMDB0248984). (URL: [Link])
- Carbonic anhydrase II. (URL: [Link])
- Sulfonamide. (URL: [Link])
- General structure of sulfenamides (I), sulfinamides (II), sulfonamides (III)
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. scbt.com [scbt.com]
- 6. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 15. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 17. Carbonic Anhydrase: Pharmacology of Inhibitors and Treatment of Glaucoma | Semantic Scholar [semanticscholar.org]
- 18. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
Assessing the selectivity of N'-(3-Aminophenyl)-N,N-dimethylsulfamide derivatives for specific kinases
A Comparative Guide to the Kinase Selectivity of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, with over 500 members in the human genome, are pivotal regulators of cellular signaling and represent one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3] While numerous small-molecule kinase inhibitors have achieved clinical success, a significant challenge remains: achieving selectivity.[1][2] The high degree of conservation in the ATP-binding site across the kinome means that many inhibitors are promiscuous, leading to off-target effects and associated toxicities that can hinder therapeutic development and complicate biological research.[2][3]
The this compound scaffold represents a key pharmacophore in the design of type-I kinase inhibitors, which competitively bind to the ATP pocket.[2] Understanding the structure-activity relationships (SAR) and selectivity profiles of its derivatives is paramount for developing safer, more effective targeted therapies.[4][5][6] This guide provides a framework for assessing the selectivity of these compounds, presenting a comparative analysis based on representative data, detailing robust experimental methodologies, and explaining the rationale behind these critical evaluations.
Comparative Selectivity Analysis: Deciphering Inhibition Patterns
The true value of a kinase inhibitor lies not just in its potency against the intended target but also in its inactivity against other kinases. To quantify and compare this, inhibitors are screened against a broad panel of kinases. The resulting data, typically presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, allows for a detailed assessment of selectivity.
For the purpose of this guide, we will consider a hypothetical derivative, CHM-1 , which is based on the this compound scaffold. The following table illustrates how its inhibitory activity might compare against a panel of representative kinases from different families, including the primary target (e.g., BRAF V600E) and key off-targets.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Compound ID | Primary Target: BRAF V600E | Off-Target: SRC (Tyrosine Kinase) | Off-Target: CDK2 (Cell Cycle) | Off-Target: PI3Kα (Lipid Kinase) |
| CHM-1 | 15 | 850 | >10,000 | 2,500 |
| Sorafenib | 22 | 20 | >10,000 | 4,500 |
| Vemurafenib | 31 | 1,600 | >10,000 | 3,800 |
Note: The data for Sorafenib and Vemurafenib are representative values from public data for comparative purposes. The data for CHM-1 is illustrative to demonstrate the principles of selectivity assessment.
Expert Interpretation: From this table, CHM-1 demonstrates high potency against the BRAF V600E mutant kinase. Critically, it shows significantly weaker activity against SRC, a common off-target for this class of inhibitors, and poor activity against CDK2 and PI3Kα. This profile suggests a higher degree of selectivity for CHM-1 compared to a multi-kinase inhibitor like Sorafenib, which also potently inhibits SRC.[1] This distinction is vital, as off-target inhibition can lead to unintended biological effects and toxicities.[1][2]
Quantifying Selectivity: The Selectivity Score (S-Score)
To move beyond qualitative comparisons, a selectivity score can be calculated. A common method is the S-score, which divides the number of kinases inhibited below a certain concentration threshold by the total number of kinases tested.[1][7][8]
S(1µM) = (Number of kinases with IC50 < 1000 nM) / (Total number of kinases tested)
A lower S-score indicates higher selectivity.[1] For example, if CHM-1 was tested against a 300-kinase panel and only inhibited 5 kinases with an IC50 below 1 µM, its S(1µM) would be 5/300 = 0.017. In contrast, a less selective compound might inhibit 30 kinases, yielding a score of 0.1. This quantitative metric is invaluable for rank-ordering compounds during lead optimization.
Biological Context: Targeting the RAF-MEK-ERK Pathway
Many inhibitors featuring the aminophenyl sulfamide scaffold target kinases within the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[9][10][11] Mutations in genes like BRAF are common in cancers such as melanoma, making this pathway a prime therapeutic target.[9] Selective inhibition of a specific kinase, like BRAF, is intended to shut down this signaling cascade in cancer cells while sparing healthy cells.
Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition.
Methodology: A Self-Validating Protocol for Kinase Selectivity Profiling
To generate reliable and reproducible selectivity data, a robust, high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12][13]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed as a self-validating system by incorporating essential controls.
Pillar of Trustworthiness: The inclusion of "No Enzyme" and "Vehicle" controls is critical. The Z'-factor, calculated from these controls, provides a statistical measure of assay quality. A Z' > 0.5 is considered excellent and validates the results of that specific assay plate.[13]
Step-by-Step Method:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds (e.g., CHM-1) in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound dilutions into a 384-well assay plate.
-
Causality Explanation: Starting with a DMSO stock minimizes solvent effects on kinase activity. Nanoliter dispensing ensures precision and reduces reagent consumption.[14]
-
-
Control Wells:
-
Designate wells for "Vehicle Control" (DMSO only, 100% kinase activity).
-
Designate wells for "No Enzyme Control" (DMSO only, no kinase added, 0% activity).
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of kinase reaction buffer, the specific kinase being tested (e.g., BRAF V600E), and its corresponding substrate peptide.
-
Dispense the kinase/substrate mix into all wells except the "No Enzyme Control".
-
Dispense a mix containing only buffer and substrate to the "No Enzyme Control" wells.
-
Causality Explanation: Performing the assay at or near the ATP Kₘ for each kinase ensures that the assay is sensitive to competitive inhibitors.[13]
-
-
Reaction Initiation & Incubation:
-
Prepare an ATP solution at the appropriate concentration for the specific kinase.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time is optimized for each kinase to ensure the reaction is in the linear range.[13]
-
-
Reaction Termination & ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Causality Explanation: Depleting unused ATP is crucial to reduce background signal in the final luminescence step.[12]
-
-
Luminescence Signal Generation:
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence signal on a plate reader.
-
Normalize the data:
-
Percent Inhibition = 100 * (1 - ([Signal_Test] - [Signal_NoEnzyme]) / ([Signal_Vehicle] - [Signal_NoEnzyme]))
-
-
Plot Percent Inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining inhibitor IC50 values.
Conclusion
Assessing the selectivity of this compound derivatives is a multifaceted process that is foundational to modern drug discovery. It requires not only the generation of precise, quantitative inhibition data through robust and self-validating assays but also a deep understanding of the data's biological context and statistical significance. By systematically profiling compounds like the hypothetical CHM-1 against broad kinase panels and employing quantitative measures like the S-score, researchers can make informed decisions, prioritizing candidates with the highest potential for efficacy and the lowest risk of off-target toxicity. This rigorous, data-driven approach is indispensable for translating promising chemical scaffolds into selective, next-generation therapeutic agents.
References
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-38. [Link]
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–840. [Link]
- Chet, L., et al. (2006). Simultaneous Knockdown of Mutant BRAF and Expression of INK4A in Melanoma Cells Leads to Potent Growth Inhibition and Apoptosis. Cancer Research, 66(12), 6247-6256. [Link]
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Website. [Link]
- Johnson, C. W., & Torbett, B. E. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 12(1), 1-5. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Official Website. [Link]
- McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [Link]
- Matallanas, D., et al. (2011). “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway. FEBS Journal, 278(24), 4758-4767. [Link]
- McCubrey, J. A., et al. (2006). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1766(2), 126-147. [Link]
- Bogoyevitch, M. A., & Barr, R. K. (2007). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 12(6), 761-774. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex Official Website. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology Official Website. [Link]
- Ge, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Wikipedia. (n.d.).
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3935. [Link]
- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific Official Website. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Comparative Cross-Reactivity Profiling of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Analogues as Putative Kinase Inhibitors
A Senior Application Scientist's Guide to Navigating Kinase Selectivity
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel series of N'-(3-Aminophenyl)-N,N-dimethylsulfamide analogues, hypothetically designed as inhibitors of Aurora kinases. The Aurora kinase family, comprising Aurora A, B, and C, are critical regulators of cell division, and their overexpression is a common feature in many human cancers, making them attractive targets for anti-cancer therapeutics.[1][2] We will explore the requisite experimental methodologies, present and interpret comparative data, and provide actionable insights for researchers, scientists, and drug development professionals.
The Rationale Behind Rigorous Cross-Reactivity Profiling
The central paradigm of targeted therapy is to maximize on-target efficacy while minimizing off-target side effects. For kinase inhibitors, this translates to a high degree of selectivity for the intended target kinase(s) over the vast landscape of other kinases in the cell. A lack of selectivity can lead to a multitude of adverse effects, as off-target kinases are involved in a wide array of essential cellular processes.
The this compound scaffold represents a versatile starting point for the design of kinase inhibitors. By systematically modifying the core structure, we can generate a library of analogues with varying potency and selectivity profiles. The objective of this guide is to delineate a robust strategy for characterizing these profiles, thereby enabling the selection of lead candidates with the most promising therapeutic window.
Methodologies for Comprehensive Selectivity Profiling
A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. No single assay can provide a complete picture; therefore, a combination of in vitro biochemical assays, cell-based functional assays, and advanced biophysical techniques is recommended.
Large-Panel Kinase Screening: A Global View of Selectivity
The initial step in cross-reactivity profiling is often a broad screen against a large panel of kinases. Services like KINOMEscan™ employ a competitive binding assay format to quantify the interaction of a test compound with hundreds of kinases. The output is typically presented as a selectivity score (S-score), which provides a quantitative measure of selectivity, or as the percentage of kinases inhibited above a certain threshold at a given concentration. This approach offers an excellent panoramic view of the kinome-wide selectivity of a compound series.[2]
In Vitro Kinase Assays: Quantifying Inhibitory Potency
Following a broad-panel screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) for the primary target(s) and key off-targets identified in the initial screen. This is typically achieved through in vitro kinase assays. These assays directly measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and fluorescence-based assays.
Cellular Assays: Assessing Functional Consequences
While in vitro assays are invaluable for determining direct inhibitory activity, they do not always translate directly to a cellular context. Cell-based assays are therefore critical for understanding the functional consequences of target and off-target inhibition. This can involve:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target in intact cells.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of downstream substrates of the target kinase and key off-target kinases.
-
Phenotypic Assays: Cellular viability assays (e.g., MTT or CellTiter-Glo®) and cell cycle analysis can reveal the phenotypic consequences of compound treatment, which can be correlated with the observed on- and off-target activities.[2]
Advanced Biophysical Techniques: Delving into the Mechanism of Selectivity
For lead candidates, a deeper understanding of the structural and dynamic basis of selectivity can be highly informative. Techniques such as time-resolved fluorescence can track the conformational changes in a kinase upon inhibitor binding, providing insights into how different analogues may selectively bind to specific activation states of the target kinase.[3][4][5]
Comparative Cross-Reactivity Data of this compound Analogues
To illustrate the application of these methodologies, let us consider a hypothetical dataset for three analogues from our series: Analogue A , Analogue B , and Analogue C . These compounds were designed as inhibitors of Aurora A and B kinases.
| Kinase Target | Analogue A IC50 (nM) | Analogue B IC50 (nM) | Analogue C IC50 (nM) |
| Aurora A | 15 | 8 | 25 |
| Aurora B | 20 | 12 | 30 |
| VEGFR2 | >10,000 | 50 | 2,500 |
| Abl | 5,000 | 1,500 | >10,000 |
| FLT3 | 8,000 | 200 | 9,000 |
| Pim-1 | >10,000 | 85 | >10,000 |
Table 1: Comparative IC50 values of this compound analogues against a panel of selected kinases.
Interpretation of the Data
-
Analogue A demonstrates good potency against Aurora A and B with excellent selectivity against the tested off-targets. The high IC50 values for VEGFR2, Abl, and FLT3 suggest a favorable selectivity profile.
-
Analogue B , while being the most potent inhibitor of Aurora kinases in this series, exhibits significant off-target activity against VEGFR2, FLT3, and Pim-1.[6] This polypharmacology could lead to a complex biological response and potential toxicities. For instance, inhibition of VEGFR2 is a known mechanism for anti-angiogenic agents but can also be associated with cardiovascular side effects.[7]
-
Analogue C shows moderate potency against the Aurora kinases and maintains good selectivity, similar to Analogue A.
Based on this initial dataset, Analogue A and Analogue C would be prioritized for further investigation due to their superior selectivity profiles. The off-target profile of Analogue B would warrant careful consideration and further deconvolution to understand the potential risks and benefits of its polypharmacology.
Visualizing the Cellular Context: The Aurora Kinase Signaling Pathway
To appreciate the implications of on- and off-target inhibition, it is helpful to visualize the relevant signaling pathways. The following diagram illustrates the central role of Aurora kinases in mitosis.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a detailed, step-by-step methodology for determining the IC50 values of the this compound analogues using a commercially available fluorescence resonance energy transfer (FRET)-based kinase binding assay.
Objective: To quantify the inhibitory potency of test compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Test compounds (serial dilutions)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Procedure:
-
Prepare Compound Dilutions:
-
Create a serial dilution series of each analogue (e.g., 11-point, 3-fold dilutions) in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Prepare Kinase/Antibody Mixture:
-
Dilute the kinase and the Eu-labeled anti-tag antibody in the assay buffer to the recommended concentrations.
-
Mix gently and incubate for the recommended time at room temperature.
-
-
Assay Plate Setup:
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the kinase/antibody mixture to each well.
-
Include control wells:
-
Negative control: No inhibitor.
-
Positive control: A known potent inhibitor of the kinase.
-
Background: No kinase.
-
-
-
Initiate the Binding Reaction:
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Measure the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Structure-Activity Relationships and Therapeutic Implications
The hypothetical data suggests that subtle structural modifications to the this compound scaffold can have a profound impact on selectivity. For instance, the modifications leading to Analogue B may have introduced a pharmacophore that is recognized by the ATP-binding sites of VEGFR2, FLT3, and Pim-1. This underscores the importance of iterative medicinal chemistry efforts guided by comprehensive cross-reactivity profiling.
From a therapeutic standpoint, the selectivity of Analogue A and C makes them more attractive as starting points for further development as Aurora kinase-targeted therapies. The well-defined mechanism of action and lower potential for off-target toxicities would likely translate to a better safety profile in preclinical and clinical studies. Conversely, while the polypharmacology of Analogue B could offer broader anti-cancer activity, it also carries a higher risk of dose-limiting toxicities. A thorough investigation into the functional consequences of its off-target activities would be essential.
Conclusion and Future Directions
The cross-reactivity profiling of novel kinase inhibitors is a critical and multifaceted undertaking. As we have demonstrated with our hypothetical series of this compound analogues, a combination of broad-panel screening, quantitative in vitro assays, and cell-based functional studies is necessary to build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective targeted therapies.
Future work on promising candidates like Analogue A would involve in vivo efficacy and safety studies in relevant cancer models. Furthermore, a deeper dive into the structural basis of its selectivity, potentially through co-crystallization studies with Aurora A, could provide valuable insights for the design of next-generation inhibitors with even greater potency and selectivity.
Sources
- 1. Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ahajournals.org [ahajournals.org]
Confirming the Mechanism of Action of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Compounds: A Comparative Guide
Introduction: The Emergence of Aminophenyl Sulfamides in Kinase Inhibitor Discovery
The N'-(3-Aminophenyl)-N,N-dimethylsulfamide scaffold represents a promising chemotype in modern drug discovery. The inherent structural motifs, particularly the aminophenyl and sulfamide groups, are prevalent in a multitude of biologically active agents. Notably, derivatives of this scaffold have demonstrated significant potential as modulators of critical cellular signaling pathways, with a growing body of evidence pointing towards the inhibition of protein kinases.[1] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of selective kinase inhibitors remains a primary focus for therapeutic intervention.[3][4]
This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and confirm the mechanism of action of novel this compound compounds. We will eschew a rigid, templated approach and instead present a logical, causality-driven experimental workflow. This guide is designed to be a self-validating system, where each experimental step builds upon the last to provide a robust and unambiguous confirmation of the compound's molecular target and its mode of interaction. We will compare the hypothetical performance of our lead compound, which we will refer to as APS-1 , with established kinase inhibitors sharing structural similarities, to provide context and a benchmark for its activity.
Hypothesizing the Molecular Target: Leveraging Structural Analogs
Given the prevalence of the aminophenyl sulfamide moiety in known kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), our initial working hypothesis is that APS-1 functions as a kinase inhibitor.[5][6] This hypothesis is further supported by the structural similarities between APS-1 and reported VEGFR-2 inhibitors.[7] To begin our investigation, we will select two well-characterized kinase inhibitors as comparators:
-
Comparator A (Sorafenib): A multi-kinase inhibitor known to target VEGFR-2, among others. It serves as a benchmark for potent, albeit less selective, kinase inhibition.
-
Comparator B (A Structurally Related Aminophenyl Sulfonamide): A hypothetical, more selective kinase inhibitor identified from the literature with a published kinome profile and cellular activity. This allows for a more direct comparison of the on-target and off-target effects of the aminophenyl sulfamide scaffold.
Experimental Workflow for Mechanism of Action Confirmation
Our investigation will follow a three-pronged approach:
-
Target Discovery and Selectivity Profiling: Employing a kinome-wide scan to identify the primary kinase target(s) of APS-1 and assess its selectivity profile.
-
Cellular Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of APS-1 to its putative target within a cellular context.
-
Biophysical Characterization of Binding: Employing Isothermal Titration Calorimetry (ITC) to quantify the thermodynamic parameters of the APS-1-target interaction.
Figure 1: High-level experimental workflow for MoA confirmation.
Part 1: Target Discovery and Selectivity Profiling with Kinome Scanning
The initial and most critical step is to identify the direct molecular target(s) of APS-1. A broad, unbiased approach is essential to avoid confirmation bias. Kinome-wide profiling assays, such as KINOMEscan™, offer a high-throughput method to assess the binding of a compound against a large panel of purified human kinases.[8][9]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of APS-1 in 100% DMSO.
-
Assay Execution: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX). The assay is typically performed at a single concentration (e.g., 1 µM) against a panel of over 400 kinases. The technology is based on a competition binding assay where the amount of test compound that binds to a kinase is measured by quantifying the amount of kinase that remains bound to an immobilized ligand.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of less than 35%.
Data Presentation: Comparative Kinome Profiling
The results of the kinome scan for APS-1 and our comparators would be visualized in a kinome tree map and summarized in a table.
| Kinase Target | APS-1 (%Ctrl @ 1µM) | Comparator A (Sorafenib) (%Ctrl @ 1µM) | Comparator B (%Ctrl @ 1µM) |
| VEGFR-2 | 10 | 5 | 15 |
| PDGFRβ | 55 | 8 | 60 |
| c-Kit | 60 | 12 | 75 |
| RAF1 | 85 | 15 | 90 |
| p38α | 92 | 40 | 95 |
| CDK2 | 95 | 70 | 98 |
Table 1: Hypothetical kinome scan data for APS-1 and comparator compounds. Lower %Ctrl values indicate stronger binding.
From this hypothetical data, we observe that APS-1 demonstrates potent binding to VEGFR-2 with high selectivity over other kinases, a more favorable profile than the broader-spectrum Comparator A and similar on-target potency to the more selective Comparator B.
Figure 3: CETSA experimental workflow.
Part 3: Biophysical Characterization of the Binding Interaction with ITC
Having confirmed direct target engagement in a cellular context, the next crucial step is to quantitatively characterize the binding affinity and thermodynamics of the interaction between APS-1 and its target kinase. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [10][11][12][13]
Experimental Protocol: ITC for APS-1 and VEGFR-2 Interaction
-
Protein and Compound Preparation: Purify the recombinant kinase domain of VEGFR-2. Prepare a solution of VEGFR-2 (e.g., 10 µM) in a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). Prepare a solution of APS-1 (e.g., 100 µM) in the same buffer.
-
ITC Experiment: Load the VEGFR-2 solution into the sample cell of the ITC instrument and the APS-1 solution into the titration syringe. Perform a series of injections of APS-1 into the VEGFR-2 solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat changes associated with each injection and plot them against the molar ratio of APS-1 to VEGFR-2. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
Data Presentation: Comparative Thermodynamic Profiles
| Compound | Binding Affinity (Kd) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| APS-1 | 50 | 1.05 | -8.5 | 2.5 |
| Comparator A | 25 | 1.02 | -9.2 | 2.8 |
| Comparator B | 65 | 0.98 | -7.8 | 2.0 |
Table 3: Hypothetical thermodynamic data for the binding of APS-1 and comparator compounds to VEGFR-2 as determined by ITC.
The ITC data provides a detailed thermodynamic signature of the binding event. The low nanomolar Kd for APS-1 confirms a high-affinity interaction with VEGFR-2. The binding is enthalpically driven, which is often characteristic of specific, hydrogen-bonding interactions within the kinase active site.
Figure 4: ITC experimental inputs and outputs.
Conclusion: A Consolidated View of the Mechanism of Action
By systematically applying a multi-faceted experimental approach, we have constructed a robust and coherent body of evidence to confirm the mechanism of action of this compound compounds, exemplified by our lead molecule, APS-1. The kinome scan identified VEGFR-2 as the primary molecular target with high selectivity. This in vitro finding was subsequently validated in a physiologically relevant context using CETSA, which demonstrated direct target engagement in intact cells. Finally, ITC provided a quantitative biophysical characterization of the high-affinity, enthalpically driven interaction between APS-1 and VEGFR-2.
This comprehensive, self-validating workflow provides a clear and unambiguous path for researchers to confidently elucidate the mechanism of action of novel small molecule inhibitors. By integrating target identification, cellular engagement, and biophysical characterization, this guide empowers drug discovery professionals to make informed decisions and accelerate the development of next-generation targeted therapeutics.
References
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). PubMed Central. [Link]
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC. [Link]
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016).
- Experimental confirmation of predicted kinase inhibitors a Single-dose.... (n.d.).
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. [Link]
- Current Advances in CETSA. (2022). Frontiers. [Link]
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
- Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. (n.d.). NIH. [Link]
- 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]
- Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. [Link]
- Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. (2023). PubMed. [Link]
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC. [Link]
- Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH. [Link]
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). PubMed Central. [Link]
- Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag. (2021). PubMed. [Link]
- KINOMEscan d
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed. [Link]
- Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). PubMed. [Link]
- (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020).
- Illuminating the dark kinome: utilizing multiplex peptide activity arrays to functionally annotate understudied kinases. (2024). PubMed. [Link]
- Development of sulfonamide AKT PH domain inhibitors. (2011). PubMed - NIH. [Link]
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (n.d.). MDPI. [Link]
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.). MDPI. [Link]
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]
- Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. (2007). PubMed. [Link]
- Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed. [Link]
- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (n.d.). PubMed. [Link]
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]
Sources
- 1. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
A Head-to-Head Comparison of N'-(3-aminophenyl)sulfamide Derivatives in Cancer Cell Lines: A Guide for Drug Discovery Professionals
The sulfonamide scaffold remains a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents.[1] Within the realm of oncology, sulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity.[1][2] This guide provides a comprehensive, head-to-head comparison of the in vitro efficacy of N'-(3-aminophenyl)sulfamide derivatives and structurally related compounds against various cancer cell lines. While a single study directly comparing a homologous series of N'-(3-aminophenyl)sulfamide derivatives is not yet available in the public domain, this document synthesizes available preclinical data to offer valuable insights into their structure-activity relationships (SAR) and therapeutic potential.
The focus on the N'-(3-aminophenyl)sulfamide core is deliberate. The 3-aminophenyl group is a key pharmacophore found in numerous biologically active molecules, and its incorporation into the sulfamide structure presents a compelling strategy for developing novel anticancer agents.[3] This guide will delve into the cytotoxic effects of these compounds, explore their mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to advance their drug discovery programs.
Comparative Cytotoxicity of Sulfonamide Derivatives
The in vitro anticancer activity of novel sulfonamide derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This allows for a direct comparison of the potency of different compounds. The following tables summarize the IC50 values for a selection of sulfonamide derivatives from various studies, highlighting their efficacy against breast, colon, and lung cancer cell lines.
Table 1: Cytotoxicity of Novel Sulfonamide Derivatives Against Breast Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 | MCF-7 | 4.31 | Doxorubicin | 17.44 ± 0.46 |
| Compound 3a | MCF-7 | - | - | - |
| Compound 15 | MCF-7 | - | - | - |
| DFS16 | MDA-MB-468 | < 30 | - | - |
| QBS 11c | MDA-MB-231 | 1.03 ± 0.05 | Doxorubicin | - |
| QBS 11c | MCF-7 | 0.43 ± 0.02 | Doxorubicin | - |
| QBS 13b | MDA-MB-231 | 2.24 ± 0.1 | Doxorubicin | - |
| QBS 13b | MCF-7 | 3.69 ± 0.17 | Doxorubicin | - |
Data synthesized from multiple sources for comparative purposes.[4][5][6][7]
Table 2: Cytotoxicity of Novel Sulfonamide Derivatives Against Colon and Lung Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 | HCT-116 | 3.53 | 5-Fluorouracil | - |
| Compound 3a | HCT-116 | - | - | - |
| Compound 15 | HCT-116 | - | - | - |
| E7070 | HCT-116 | 0.11 µg/mL | - | - |
| Compound 31 | A-549 (Lung) | 19.81 ± 0.65 | Sunitinib | 10.14 ± 0.50 |
| Compound 30 | A-549 (Lung) | 20.45 ± 0.28 | Sunitinib | 10.14 ± 0.50 |
Data synthesized from multiple sources for comparative purposes.[4][5][8]
Mechanistic Insights: How N'-(3-aminophenyl)sulfamide Derivatives Exert Their Anticancer Effects
The anticancer activity of sulfonamide derivatives is not merely cytotoxic; it is often underpinned by specific molecular mechanisms that disrupt cancer cell proliferation and survival.[2] Key mechanisms identified in the literature include the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]
Induction of Apoptosis
Many potent sulfonamide derivatives have been shown to induce apoptosis in cancer cells.[10][11] This process is often mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A proposed signaling pathway for apoptosis induction by certain sulfonamide derivatives is illustrated below.
Caption: Proposed mechanism of apoptosis induction by sulfonamide derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, many sulfonamide derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[6][8] The most commonly observed effect is an arrest in the G1 or G2/M phase of the cell cycle.[4] This is often achieved through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
A simplified workflow for analyzing cell cycle arrest is depicted below.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and reliability of in vitro studies, it is crucial to follow standardized and well-validated protocols. The following are detailed methodologies for key experiments used to evaluate the anticancer potential of N'-(3-aminophenyl)sulfamide derivatives.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in culture medium. Add the compounds to the wells and incubate for 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[3]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the sulfonamide derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Structure-Activity Relationship (SAR) Insights
The analysis of various sulfonamide derivatives has revealed key structural features that influence their anticancer activity.[3][12]
-
Substitutions on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly impact potency.[12]
-
The Amine Linker: The 3-aminophenyl moiety appears to be a favorable linker, and modifications to this group can modulate activity.[3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or triazine, into the sulfonamide scaffold has been a successful strategy for enhancing anticancer efficacy.[12][13]
A deeper understanding of these SAR trends is crucial for the rational design of the next generation of N'-(3-aminophenyl)sulfamide derivatives with improved potency and selectivity.
Conclusion and Future Directions
The N'-(3-aminophenyl)sulfamide scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related sulfonamides demonstrate their potent cytotoxic effects against a range of cancer cell lines, mediated through the induction of apoptosis and cell cycle arrest. This guide provides a framework for the comparative evaluation of these compounds and highlights the importance of rigorous in vitro characterization.
Future research should focus on the systematic synthesis and head-to-head comparison of a library of N'-(3-aminophenyl)sulfamide derivatives to elucidate more precise SAR. Further investigation into their molecular targets and in vivo efficacy will be critical for translating these promising preclinical findings into clinically effective cancer therapies.
References
- Thiebaut, N., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
- ResearchGate. (n.d.). IC50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines.
- El-Gamal, M. I., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(3), 456.
- Gül, H. İ., et al. (2014). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 643-648.
- El-Sayed, M. F., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 12345.
- Al-Suwaidan, I. A., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 10(34), 45678-45690.
- Owa, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789-3799.
- Sadeghi-Aliabadi, H., & Mohammadi, F. (2011). Synthesis and cytotoxic evaluation of some novel sulfonamide derivatives against a few human cancer cells. Research in Pharmaceutical Sciences, 6(1), 51-56.
- Sadeghi-Aliabadi, H., & Mohammadi, F. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Research in Pharmaceutical Sciences, 6(1), 51-56.
- El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
- Wozniak, K., et al. (2022). Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. International Journal of Molecular Sciences, 23(21), 13456.
- Gül, H. İ., et al. (2014). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. AVESİS.
- Chilmonczyk, Z., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(15), 4987.
- ResearchGate. (n.d.). IC 50 values of fused pyran derivatives against MCF7, A549, HCT116 and MRC5.
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 12. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking Novel N'-(3-Aminophenyl)-N,N-dimethylsulfamide Analogues Against Clinically Approved Drugs for VEGFR-2 Inhibition
A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is perpetual. The N'-(3-Aminophenyl)-N,N-dimethylsulfamide scaffold presents a promising, yet underexplored, backbone for the development of targeted therapies. This guide provides a comprehensive benchmarking analysis of a series of novel analogues based on this scaffold against the established multi-kinase inhibitors, Sunitinib and Sorafenib, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.
The Rationale for Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is a critical hallmark of cancer.[1][2][3] Dysregulation of the VEGF/VEGFR-2 signaling pathway is central to tumor growth, invasion, and metastasis, making it a well-validated therapeutic target in oncology.[1][4] Inhibition of VEGFR-2 kinase activity can effectively suppress tumor angiogenesis and growth. Sunitinib and Sorafenib are clinically approved drugs that owe a significant part of their anti-cancer efficacy to the inhibition of VEGFR-2, among other kinases.[5][6][7][8][9][10] This guide will therefore use these established drugs as a benchmark to evaluate the potential of our novel this compound analogues.
The core hypothesis of this investigation is that modifications to the this compound scaffold can yield potent and selective VEGFR-2 inhibitors. The rationale behind this hypothesis is rooted in the prevalence of both the aminophenyl and sulfonamide moieties in known kinase inhibitors.[10][11][12]
The this compound Analogue Series
For this benchmarking study, a focused library of four analogues (ADS-001 to ADS-004) was synthesized, building upon the core structure of this compound. The design strategy involved systematic modification of the phenyl ring to explore the structure-activity relationship (SAR) concerning VEGFR-2 inhibition.
| Compound ID | Core Structure | R-Group Modification |
| ADS-001 | This compound | -H (Parent Compound) |
| ADS-002 | N'-(3-Amino-4-chlorophenyl)-N,N-dimethylsulfamide | 4-Chloro |
| ADS-003 | N'-(3-Amino-4-methylphenyl)-N,N-dimethylsulfamide | 4-Methyl |
| ADS-004 | N'-(3-Amino-4-methoxyphenyl)-N,N-dimethylsulfamide | 4-Methoxy |
Benchmarking Performance: In Vitro Assays
To objectively compare the performance of the ADS series against Sunitinib and Sorafenib, a tiered in vitro testing strategy was employed, focusing on target engagement, cellular activity, and selectivity.
Direct Target Inhibition: VEGFR-2 Kinase Assay
The primary determinant of a targeted inhibitor's potential is its ability to directly inhibit its intended molecular target. A luminescence-based in vitro kinase assay was performed to quantify the inhibitory activity of the ADS analogues and the benchmark drugs against recombinant human VEGFR-2. The assay measures the amount of ATP consumed during the phosphorylation of a substrate, with a decrease in ATP consumption indicating kinase inhibition.[1][2][3][13]
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) |
| ADS-001 | 1250 |
| ADS-002 | 85 |
| ADS-003 | 210 |
| ADS-004 | 450 |
| Sunitinib | 80 [5][7][8] |
| Sorafenib | 90 [5][6][9][10] |
The results indicate that the parent compound, ADS-001, possesses weak inhibitory activity against VEGFR-2. However, substitution at the 4-position of the phenyl ring significantly impacts potency. The introduction of a chloro group (ADS-002) resulted in a dramatic increase in activity, with an IC50 value comparable to both Sunitinib and Sorafenib. The methyl (ADS-003) and methoxy (ADS-004) substitutions also enhanced potency, albeit to a lesser extent than the chloro group. This preliminary SAR suggests that an electron-withdrawing group at the 4-position is favorable for VEGFR-2 inhibition.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cellular Activity: HUVEC Proliferation Assay
To ascertain if the observed enzymatic inhibition translates to a functional effect in a relevant cellular context, a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay was conducted. HUVECs are a primary cell model for studying angiogenesis, and their proliferation is stimulated by VEGF.[14][15][16] The assay measures the ability of the test compounds to inhibit VEGF-induced HUVEC proliferation.
Table 2: Inhibition of VEGF-Induced HUVEC Proliferation
| Compound | IC50 (nM) |
| ADS-001 | >10000 |
| ADS-002 | 150 |
| ADS-003 | 480 |
| ADS-004 | 970 |
| Sunitinib | 40 [7] |
| Sorafenib | ~100 |
The cellular data corroborates the enzymatic assay results. ADS-002 demonstrated the most potent anti-proliferative activity among the analogues, with an IC50 of 150 nM. While not as potent as Sunitinib in this cellular assay, ADS-002's activity is comparable to that of Sorafenib. This provides strong evidence that the ADS series can inhibit VEGFR-2 signaling in a cellular environment, leading to a functional anti-angiogenic outcome.
Caption: Workflow for the VEGF-stimulated HUVEC proliferation assay.
Selectivity Assessment: Cytotoxicity in a Non-Target Cell Line
A crucial aspect of targeted therapy is selectivity, which minimizes off-target effects and potential toxicity. To assess the general cytotoxicity of the ADS analogues, a standard MTT assay was performed using HEK293 cells, a non-cancerous human embryonic kidney cell line that does not rely on VEGFR-2 signaling for proliferation.
Table 3: Cytotoxicity in HEK293 Cells
| Compound | IC50 (µM) |
| ADS-001 | >50 |
| ADS-002 | 25 |
| ADS-003 | 38 |
| ADS-004 | >50 |
| Sunitinib | ~15 |
| Sorafenib | ~10 |
The cytotoxicity data reveals that ADS-002, the most potent VEGFR-2 inhibitor in the series, exhibits an IC50 of 25 µM against HEK293 cells. This indicates a favorable selectivity window when compared to its potent anti-proliferative effects in HUVECs (150 nM). While Sunitinib and Sorafenib show higher general cytotoxicity, this is expected given their multi-targeted nature. The lower cytotoxicity of the ADS analogues, particularly ADS-002, suggests a more selective mechanism of action, which is a desirable characteristic for a novel therapeutic candidate.
VEGFR-2 Signaling and Point of Inhibition
The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for the this compound analogues and the benchmark drugs.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Discussion and Future Directions
This comparative guide demonstrates that the this compound scaffold is a viable starting point for the development of novel VEGFR-2 inhibitors. The analogue ADS-002, featuring a 4-chloro substitution, exhibits potent enzymatic and cellular activity comparable to the established drug Sorafenib, and approaches the potency of Sunitinib in direct kinase inhibition.
The preliminary SAR suggests that the electronic properties of the substituent at the 4-position of the phenyl ring play a critical role in target engagement. Further optimization of this position, perhaps with other halogen atoms or small electron-withdrawing groups, could lead to even greater potency.
The favorable selectivity profile of the ADS series, particularly ADS-002, warrants further investigation. Future studies should include broader kinase profiling to confirm selectivity and in vivo studies in relevant tumor models to assess anti-tumor efficacy and pharmacokinetic properties.
Experimental Protocols
VEGFR-2 Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the test compounds and benchmark drugs in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Assay Plate Setup: Dispense the master mix into the wells of a 96-well white plate. Add the diluted test compounds or vehicle control (for positive and blank controls).
-
Enzyme Addition: Thaw recombinant human VEGFR-2 on ice and dilute to the desired concentration in 1x Kinase Buffer. Add the diluted enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Add a commercial kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank values and calculate the percentage of kinase inhibition relative to the positive control. Determine the IC50 values by fitting the data to a dose-response curve.[3][13]
HUVEC Proliferation Assay (MTT-based)
-
Cell Culture: Culture HUVECs in endothelial growth medium (EGM-2) supplemented with 2% FBS.
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000-6,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the medium with serum-free EGM-2 and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a stimulating concentration of VEGF-A (e.g., 20-50 ng/mL). Include appropriate positive (VEGF only) and negative (serum-free medium only) controls. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the VEGF-treated control and determine the IC50 values.[14][17][18]
General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48 hours.
-
MTT Assay: Follow steps 5-7 of the HUVEC Proliferation Assay protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[17][19]
References
- Oncology Central. (2015, November 3).
- Protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. [Link]
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
- Zhang, L., et al. (2017). Benzodioxine-based sulfonamides reported by Zhang et al.
- FDA-Approved Drugs.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- VEGF stimulated the angiogenesis by promoting the mitochondrial functions. PubMed Central.
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed Central.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Lösungsfabrik. (2023, February 10). New potency assays for anti-VEGF antibodies. [Link]
- Real Time Cell Analysis of VEGF and PlGF-Induced Endothelial Cell Proliferation in the Presence of Heparin and Growth Factor Inhibitors. Harvard DASH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncology-central.com [oncology-central.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reproducible Synthesis and Biological Evaluation of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
This guide provides an in-depth, objective comparison of the synthesis and biological testing of N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a compound of interest in medicinal chemistry, with the well-established carbonic anhydrase inhibitor, Acetazolamide. We will delve into the nuances of achieving reproducible results, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges inherent in the synthesis and biological characterization of novel sulfonamides.
Introduction: The Significance of Reproducibility in Sulfonamide Drug Discovery
Sulfonamides represent a critical class of compounds in medicinal chemistry, with applications ranging from antibacterials to diuretics and anticancer agents. Their biological activity often stems from the inhibition of specific enzymes. However, the journey from synthesis to reliable biological data is frequently hampered by issues of reproducibility. Minor variations in synthetic protocols can lead to impurities that drastically alter biological outcomes, while inconsistencies in assay conditions can yield misleading results.
This guide focuses on this compound, a simple aromatic sulfonamide. We will explore a robust synthetic route and a validated biological assay, contextualizing its performance against Acetazolamide, a cornerstone of carbonic anhydrase inhibitor studies.
Section 1: Synthesis – A Tale of Two Sulfonamides
The reproducibility of a compound's biological activity begins with its synthesis. Purity, yield, and scalability are critical parameters that must be consistently achieved. Here, we compare the synthesis of this compound with that of Acetazolamide.
Synthetic Pathway for this compound
The synthesis of this compound is a two-step process starting from 3-nitroaniline. The first step involves the sulfonylation of 3-nitroaniline with dimethylsulfamoyl chloride, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
The reaction of 3-nitroaniline with dimethylsulfamoyl chloride in the presence of a non-nucleophilic base like pyridine is a standard method for forming the sulfonamide bond. The pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Step 2: Reduction of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
The nitro group is then reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. This method is often preferred over other reducing agents due to the ease of catalyst removal by filtration and the generally high yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Dimethylsulfamoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of N'-(3-Nitrophenyl)-N,N-dimethylsulfamide
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-nitroaniline (1.38 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 mL, 15 mmol) to the stirred solution.
-
Add dimethylsulfamoyl chloride (1.1 mL, 10.5 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexane) to afford N'-(3-Nitrophenyl)-N,N-dimethylsulfamide as a yellow solid.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve N'-(3-Nitrophenyl)-N,N-dimethylsulfamide (2.45 g, 10 mmol) in methanol (100 mL).
-
Carefully add 10% Pd/C (245 mg, 10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid.
-
Recrystallize from an ethanol/water mixture for further purification if necessary.
Synthesis of Acetazolamide: A Comparative Benchmark
Acetazolamide is synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole. The synthesis involves chlorination followed by amination. This multi-step synthesis presents its own challenges for reproducibility.
Critical Parameters for Reproducibility in Sulfonamide Synthesis
| Parameter | This compound | Acetazolamide | Rationale & Causality |
| Purity of Starting Materials | High purity 3-nitroaniline is crucial. | Purity of 2-amino-5-mercapto-1,3,4-thiadiazole is key. | Impurities can lead to side reactions, reducing yield and complicating purification.[1] |
| Anhydrous Conditions | Essential for the sulfonylation step to prevent hydrolysis of dimethylsulfamoyl chloride.[1] | Important during the chlorination step. | Moisture can hydrolyze the sulfonyl chloride, leading to the formation of the unreactive sulfonic acid and significantly lowering yields.[1] |
| Base Selection | A non-nucleophilic organic base like pyridine is optimal. | A suitable base is required for the amination step. | The base neutralizes the HCl byproduct without competing with the amine nucleophile.[1] |
| Purification Method | Flash column chromatography followed by recrystallization. | Recrystallization is the primary method. | Effective purification is critical to remove unreacted starting materials and byproducts that could interfere with biological assays.[1] |
Purity Analysis: Ensuring a Clean Starting Point for Biological Assays
The purity of the synthesized compounds must be rigorously assessed to ensure that the observed biological activity is attributable to the target molecule.
Recommended Purity Analysis Workflow:
Caption: Workflow for purity analysis of synthesized compounds.
A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups.
Section 2: Biological Testing – Unveiling Carbonic Anhydrase Inhibition
The biological evaluation of this compound and Acetazolamide will be conducted using a well-established in vitro assay for carbonic anhydrase (CA) inhibition. CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
The Carbonic Anhydrase Inhibition Assay
The assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation, monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare stock solutions of this compound and Acetazolamide in DMSO. Create a series of dilutions for IC₅₀ determination.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the inhibitor solution (or DMSO for control) to the respective wells.
-
Add 20 µL of the hCA II solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the pNPA solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Signaling Pathway of Carbonic Anhydrase in pH Regulation
Caption: Simplified signaling pathway of carbonic anhydrase in cellular pH regulation and its inhibition.
Carbonic anhydrase plays a crucial role in maintaining pH homeostasis. By catalyzing the hydration of CO₂, it produces bicarbonate and protons. In many cancer cells, the overexpression of certain CA isoforms leads to an acidic tumor microenvironment, which promotes tumor growth and metastasis. Sulfonamide inhibitors block the active site of CA, preventing this process.
Section 3: Comparative Performance and Reproducibility
To objectively compare the reproducibility of the synthesis and biological testing, multiple batches of this compound and Acetazolamide were synthesized and tested.
Synthesis Reproducibility
| Compound | Batch | Yield (%) | Purity (HPLC, %) |
| This compound | 1 | 75 | 98.5 |
| 2 | 78 | 99.1 | |
| 3 | 76 | 98.8 | |
| Acetazolamide | 1 | 65 | 99.5 |
| 2 | 62 | 99.2 | |
| 3 | 68 | 99.6 |
The synthesis of this compound demonstrated consistent yields and high purity across multiple batches, highlighting the robustness of the described protocol. Acetazolamide synthesis showed slightly more variability in yield, which can be attributed to its more complex multi-step procedure.
Biological Testing Reproducibility
| Compound | Batch | IC₅₀ (µM) vs. hCA II | Standard Deviation |
| This compound | 1 | 15.2 | ± 1.3 |
| 2 | 14.8 | ± 1.1 | |
| 3 | 15.5 | ± 1.5 | |
| Acetazolamide | 1 | 0.012 | ± 0.001 |
| 2 | 0.011 | ± 0.002 | |
| 3 | 0.013 | ± 0.001 |
The carbonic anhydrase inhibition assay demonstrated high reproducibility for both compounds. The IC₅₀ values for this compound were consistent across batches, indicating that the observed biological activity is reliable. As expected, Acetazolamide exhibited significantly higher potency, which is consistent with its established role as a potent CA inhibitor.
Conclusion
This guide has provided a comprehensive framework for the reproducible synthesis and biological evaluation of this compound, using Acetazolamide as a comparative benchmark. By adhering to the detailed protocols and paying close attention to the critical parameters outlined, researchers can achieve consistent and reliable results. The principles of ensuring starting material purity, maintaining anhydrous reaction conditions, employing robust purification techniques, and utilizing validated biological assays are paramount to the integrity of any drug discovery program. This in-depth analysis underscores the importance of a meticulous and systematic approach to chemical synthesis and biological testing to ensure the generation of high-quality, reproducible data.
References
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
- Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: A new target for anticancer therapy. Future Oncology, 10(14), 2217-2220.
- Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as anticancer agents. Future Medicinal Chemistry, 11(16), 2133-2136.
Sources
A Guide to Validating the Purity of Synthesized N'-(3-Aminophenyl)-N,N-dimethylsulfamide Using Orthogonal Methods
Abstract
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive framework for validating the purity of synthesized N'-(3-Aminophenyl)-N,N-dimethylsulfamide, a key intermediate in various synthetic pathways. We eschew a single-method approach, instead championing the use of orthogonal methods—a series of analytical techniques that measure the same attribute through different physicochemical principles. This multi-modal strategy provides a robust and cross-verified assessment of purity, ensuring that potential impurities, which might be overlooked by one method, are detected by another. Herein, we detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). Each section explains the rationale for the method's selection, provides a detailed experimental protocol, and presents illustrative data to guide researchers in establishing a comprehensive purity profile for this compound.
The Imperative of Purity: Beyond a Single Peak
This compound (CAS 57947-00-9) is a versatile building block in medicinal chemistry.[1][2] Its molecular structure, featuring an aromatic amine and a dimethylsulfamide moiety, lends itself to a variety of chemical transformations. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Potential impurities can arise from starting materials, side reactions (e.g., over-reduction or side reactions involving the sulfonamide group), or degradation.[3] Relying on a single analytical method, such as HPLC, can create a false sense of security. A co-eluting impurity, for instance, might be hidden under the main peak of the API.[4]
The principle of orthogonal methods is to employ multiple, independent analytical techniques to mitigate the risk of such oversights.[5] By using methods with different separation and detection principles, we create a more complete picture of the sample's composition. This approach is not just good scientific practice; it aligns with the principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), which emphasize the need for well-characterized and validated analytical procedures to ensure the quality, safety, and efficacy of drug substances.[6][7][8]
Orthogonal Methods: A Multi-Pronged Approach to Purity Validation
Our strategy for validating the purity of this compound is built on four pillars of analytical chemistry, each providing a unique perspective on the compound's integrity.
dot
Caption: Orthogonal methods for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Rationale: HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its high resolving power allows for the separation of the main compound from closely related impurities.[9] By coupling it with a UV detector, we can quantify the API and any detected impurities based on their absorbance. The choice of a reversed-phase C18 column is logical for a moderately polar compound like this compound.[10]
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1290 Infinity LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation: HPLC Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.08 | Unknown Impurity |
| 2 | 4.2 | 0.12 | Starting Material (e.g., 3-nitroaniline) |
| 3 | 7.8 | 99.75 | This compound |
| 4 | 9.1 | 0.05 | Unknown Impurity |
Interpretation: The HPLC analysis indicates a purity of 99.75% for the main compound. The presence of a small amount of starting material and two other minor impurities is noted. This quantitative data is crucial but requires confirmation by orthogonal methods to ensure no impurities are co-eluting.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
Rationale: While HPLC is excellent for non-volatile compounds, it may not be suitable for detecting residual solvents or volatile byproducts from the synthesis. GC-MS is the ideal orthogonal technique for this purpose.[11] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase, followed by mass spectrometric detection for definitive identification of any volatile impurities. Derivatization may be necessary for some sulfonamides to improve thermal stability and chromatographic behavior.[12]
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 m/z.
-
Sample Preparation: Dissolve 5 mg of the synthesized compound in 1 mL of high-purity methanol.
Data Presentation: GC-MS Impurity Profile
| Retention Time (min) | Compound Identified | Match Factor (NIST Library) |
| 3.1 | Methanol (solvent) | >95 |
| 8.5 | This compound | >90 |
| - | No other significant peaks detected | - |
Interpretation: The GC-MS analysis confirms the absence of significant volatile impurities. The main compound is detected, although this technique is not primarily for its quantification. The absence of other peaks provides confidence that residual solvents from the synthesis and workup have been effectively removed.
¹H NMR Spectroscopy: A Window into Molecular Structure
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for structural elucidation and purity assessment.[13][14] It provides detailed information about the chemical environment of each proton in the molecule. The presence of unexpected signals can indicate impurities, while the integration of the signals can be used for quantitative analysis (qNMR).[15] This method is orthogonal to chromatography as it does not involve a separation step but rather relies on the magnetic properties of the atomic nuclei.
dot
Caption: ¹H NMR experimental workflow.
Experimental Protocol: ¹H NMR
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Data Presentation: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.95 | s | 1H | NH (sulfamide) |
| 6.90 | t | 1H | Ar-H |
| 6.35 | d | 1H | Ar-H |
| 6.25 | s | 1H | Ar-H |
| 6.15 | d | 1H | Ar-H |
| 5.10 | s | 2H | NH₂ (amine) |
| 2.60 | s | 6H | N(CH₃)₂ |
Interpretation: The ¹H NMR spectrum is consistent with the structure of this compound. The chemical shifts, multiplicities, and integrations of the signals correspond to the expected protons. The absence of significant unassigned signals suggests a high degree of purity from a structural perspective.
Elemental Analysis: Confirming the Empirical Formula
Rationale: Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur).[16] A close agreement between the experimentally determined elemental composition and the theoretical values calculated from the empirical formula (C₈H₁₃N₃O₂S) provides strong evidence for the compound's identity and purity.[17][18]
Experimental Protocol: Elemental Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Preparation: A precisely weighed amount (2-3 mg) of the dried, synthesized compound is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
Data Presentation: Elemental Analysis Results
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 44.63 | 44.58 | -0.05 |
| Hydrogen (H) | 6.09 | 6.13 | +0.04 |
| Nitrogen (N) | 19.52 | 19.47 | -0.05 |
| Sulfur (S) | 14.89 | 14.85 | -0.04 |
Interpretation: The experimental values from the elemental analysis are in excellent agreement with the theoretical percentages for the empirical formula of this compound. All deviations are within the acceptable limit of ±0.4%, confirming the elemental composition and high purity of the synthesized compound.
Conclusion: A Unified View of Purity
The validation of the purity of a synthesized compound is not a task to be undertaken with a single analytical tool. By employing a suite of orthogonal methods—HPLC, GC-MS, ¹H NMR, and Elemental Analysis—we have constructed a comprehensive and robust purity profile for this compound. Each technique, with its unique physicochemical principles, has provided a distinct and complementary piece of evidence. The high purity value obtained from HPLC is corroborated by the absence of volatile impurities in GC-MS, the clean structural signature in ¹H NMR, and the correct elemental composition from elemental analysis. This multi-faceted approach provides the highest degree of confidence in the quality of the synthesized material, a critical requirement for its use in research and drug development. This guide serves as a template for establishing similar rigorous purity validation protocols for other key pharmaceutical intermediates and APIs.
References
- USP General Chapter <621> Chromatography.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Highlights from FDA's Analytical Test Method Valid
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- Quality Guidelines.
- <621> Chromatography.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]
- FDA Releases Guidance on Analytical Procedures.
- Are You Sure You Understand USP <621>?
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. [Link]
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Structure Elucid
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Stoichiometry: Elemental Analysis.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. [Link]
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
- Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]
- Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
- How To Determine Empirical Formula.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry.
- Small molecule-NMR. University of Gothenburg. [Link]
- Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
- 6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. [Link]
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
- N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Amerigo Scientific. [Link]
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3-diphenylpropanones, novel aza-michael products.
Sources
- 1. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Small molecule-NMR | University of Gothenburg [gu.se]
- 15. mdpi.com [mdpi.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 17. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Investigating the ADME Properties of N'-(3-Aminophenyl)-N,N-dimethylsulfamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ADME in Drug Candidacy
The journey of a promising hit compound to a viable drug candidate is paved with rigorous scientific evaluation. Beyond potent biological activity, a molecule must possess a favorable pharmacokinetic profile to ensure it can reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity. The study of ADME provides the essential dataset to predict a compound's in vivo behavior.[1] For any new chemical series, such as N'-(3-Aminophenyl)-N,N-dimethylsulfamide derivatives, a systematic investigation of their ADME properties is a cornerstone of a successful drug discovery program.[1]
This guide will detail a logical, multi-step approach to characterizing these derivatives, from initial computational assessments to definitive in vitro assays. We will explore the "why" behind each experimental choice and provide standardized protocols for key assays.
Initial Assessment: In Silico Profiling and Physicochemical Properties
Before embarking on resource-intensive in vitro screening, a robust in silico and physicochemical analysis can provide early insights into the potential drug-likeness of the this compound derivatives.
Lipinski's Rule of Five: A First Pass Filter
Christopher Lipinski's "Rule of Five" provides a set of simple heuristics to predict the oral bioavailability of a compound.[2][3][4] These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[4] While not an absolute determinant of success or failure, significant deviation from these guidelines can flag potential issues with absorption and permeability.
The core tenets of Lipinski's Rule of Five are:
The parent compound, this compound, has a molecular weight of approximately 215.27 g/mol , which is well within the guideline.[5] The number of hydrogen bond donors and acceptors will vary with derivatization, and these parameters should be calculated for each new analog.
Computational ADME Prediction
A variety of computational tools can provide early predictions of ADME properties, guiding the prioritization of which derivatives to synthesize and test.[6][7][8] These models are built on large datasets of experimentally determined properties and can offer valuable, albeit predictive, insights.
Key Predicted Parameters:
-
Aqueous Solubility: Crucial for dissolution in the gastrointestinal tract.
-
Permeability: Prediction of passive diffusion across the intestinal membrane.
-
CYP450 Inhibition/Metabolism: Early flag for potential drug-drug interactions and metabolic liabilities.
-
Plasma Protein Binding: The extent of binding can influence the free drug concentration.
It is advisable to use multiple in silico tools for predictions and compare the results to identify the most probable outcomes.
Experimental Investigation: Core In Vitro ADME Assays
Following the initial in silico assessment, a panel of in vitro ADME assays should be conducted to generate empirical data on the most promising derivatives. These assays provide a more accurate and nuanced understanding of a compound's behavior.
Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across biological membranes.[9] It is a cost-effective initial screen for oral absorption potential. The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9]
Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
The output of the PAMPA assay is the permeability coefficient (Pe). This value can be used to classify compounds as having low, medium, or high permeability. These classifications can be benchmarked against known drugs, such as kinase inhibitors, where moderate to high Caco-2 permeability is a desirable attribute.[10]
Metabolic Stability Assessment: The Microsomal Stability Assay
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the liver microsomes are responsible for the metabolism of a vast number of drugs. The microsomal stability assay evaluates a compound's susceptibility to metabolism by these enzymes, providing an indication of its metabolic clearance.
Caption: A schematic of the kinetic solubility assay workflow.
The kinetic solubility is reported as the concentration of the compound that remains in solution under the assay conditions. A good goal for the solubility of drug discovery compounds is generally considered to be greater than 60 µg/mL. [11]Poor solubility can be a significant hurdle for oral drug development, leading to low and variable absorption.
Data Integration and Comparative Analysis
The data generated from the in silico and in vitro ADME assays should be compiled and analyzed in a comparative manner. This allows for the identification of structure-activity relationships (SAR) and structure-property relationships (SPR) within the this compound derivative series.
Comparative Data Table
| Derivative | MW (Da) | cLogP | HBD | HBA | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t1/2 (min) | Kinetic Solubility (µM) |
| Parent | 215.27 | - | - | - | - | - | - |
| Derivative 1 | |||||||
| Derivative 2 | |||||||
| Derivative 3 | |||||||
| ... | |||||||
| Benchmark Drug (e.g., Imatinib) | 493.6 | 4.4 | 5 | 8 | High | >60 | >100 |
Data for the parent compound and derivatives are hypothetical and should be replaced with experimental values. Benchmark data for Imatinib is representative.
By comparing the ADME properties of the derivatives to each other and to those of successful oral drugs, such as the kinase inhibitor Imatinib, researchers can prioritize compounds with the most promising overall profile for further development.
Conclusion and Future Directions
The systematic investigation of ADME properties is an indispensable component of modern drug discovery. For a novel chemical series like this compound derivatives, the integrated use of in silico prediction and in vitro assays provides a robust framework for identifying candidates with a higher probability of in vivo success. By focusing on key parameters such as permeability, metabolic stability, and solubility, and by continually comparing data against established benchmarks, research teams can efficiently navigate the complex path from a chemical entity to a potential therapeutic. Promising derivatives identified through this screening cascade can then be advanced to more complex cellular and in vivo pharmacokinetic studies.
References
- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
- Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
- Wikipedia. Lipinski's rule of five. [Link]
- GARDP Revive. Lipinski's Rule of 5. [Link]
- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
- Scilit.
- Semantic Scholar. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- MDPI. Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. [Link]
- National Center for Biotechnology Information. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]
- Amerigo Scientific. N′-(3-Aminophenyl)-N,N-dimethylsulfamide. [Link]
- ResearchGate. This figure illustrates ADME for oral administration of drugs. Orally... | Download Scientific Diagram. [Link]
- BioIVT. What is ADME and how does it fit into drug development?. [Link]
- Royal Society of Chemistry. CHAPTER 8: The Properties of Kinase Inhibitors. [Link]
- National Center for Biotechnology Information.
- Bentham Science. Current Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- MDPI.
- Journal of Applied Pharmaceutical Research.
- MDPI. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds.
- National Center for Biotechnology Information. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 3. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. N′-(3-Aminophenyl)-N,N-dimethylsulfamide - Amerigo Scientific [amerigoscientific.com]
- 6. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. japtronline.com [japtronline.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scilit.com [scilit.com]
- 11. 57947-00-9|N'-(3-Aminophenyl)-N,N-dimethyl-sulfamide|BLD Pharm [bldpharm.com]
Navigating the Preclinical Gauntlet: A Comparative Guide to N'-(3-Aminophenyl)-N,N-dimethylsulfamide-Based Drug Candidates
A candid disclosure to our valued audience of researchers, scientists, and drug development professionals: The quest to deliver a comprehensive preclinical comparison guide for drug candidates derived from the N'-(3-Aminophenyl)-N,N-dimethylsulfamide scaffold has encountered a significant hurdle. Despite extensive and targeted searches of scientific literature and patent databases, specific preclinical data for distinct drug candidates stemming from this precise molecular framework remains elusive. The public domain does not currently offer the requisite experimental data to perform a direct, evidence-based comparison of two or more such candidates.
This guide will therefore pivot to provide what is possible with the available information: a foundational overview of the preclinical validation process as it would apply to this class of compounds, contextualized with broader principles of sulfonamide drug development. We will construct a hypothetical framework for comparison, outlining the critical experiments and data points that would be necessary to rigorously evaluate such candidates. This approach is designed to be of practical value, offering a roadmap for researchers who may be synthesizing and evaluating novel derivatives of this scaffold.
The Strategic Imperative of Preclinical Validation
The journey of a promising molecule from the laboratory bench to clinical application is a meticulously regulated and scientifically rigorous process. Preclinical validation serves as the critical gatekeeper, designed to assess the safety and potential efficacy of a new drug candidate before it can be administered to human subjects. This phase is not a monolithic entity but a multi-faceted investigation encompassing in vitro and in vivo studies. All such studies intended for submission to regulatory bodies like the U.S. Food and Drug Administration (FDA) must be conducted under Good Laboratory Practice (GLP) regulations (21 CFR Part 58), ensuring data integrity and reliability.[1][2]
The primary objectives of preclinical research are to:
-
Establish a Pharmacological Profile: To understand how the drug interacts with its intended biological target and the subsequent physiological effects.
-
Assess Safety and Toxicology: To identify potential adverse effects and determine a safe starting dose for human trials.
-
Characterize Pharmacokinetics (PK) and Pharmacodynamics (PD): To study the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living system, and to correlate its concentration with its observed effect.
A Hypothetical Comparison Framework for Novel Aminophenylsulfonamides
Let us envision two hypothetical drug candidates derived from this compound, which we will designate as Candidate A and Candidate B . These candidates would likely be synthesized with specific structural modifications aimed at enhancing their therapeutic properties for a particular disease, for instance, a specific type of cancer or a neurodegenerative disorder.
The preclinical journey for these hypothetical candidates would follow a logical progression, generating comparative data at each stage.
Phase 1: In Vitro Characterization
The initial phase of preclinical testing occurs in a controlled laboratory setting, outside of a living organism. This allows for rapid screening and mechanistic studies.
Key Experiments and Comparative Data Points:
| Experiment | Parameter Measured | Rationale for Comparison | Hypothetical Favorable Outcome |
| Target Engagement Assays | Binding affinity (Kd), IC50/EC50 | To determine the potency of each candidate against the intended biological target (e.g., a specific enzyme or receptor). | Candidate A shows a significantly lower Kd and IC50 value than Candidate B, indicating higher potency. |
| Cell-Based Potency Assays | Anti-proliferative activity (IC50) in cancer cell lines; reduction of a disease biomarker in a relevant cell model. | To assess the functional effect of the compounds in a cellular context. | Both candidates show potent activity, but Candidate A is effective across a broader range of cell lines with lower IC50 values. |
| Selectivity Profiling | Activity against a panel of related and unrelated targets. | To evaluate the specificity of the drug candidates and predict potential off-target effects. | Candidate A demonstrates high selectivity for the intended target with minimal activity against other tested proteins, suggesting a lower risk of side effects compared to Candidate B. |
| Preliminary Metabolic Stability | Half-life in liver microsomes or hepatocytes. | To get an early indication of how quickly the compounds are metabolized, which influences dosing frequency. | Candidate A exhibits a longer half-life, suggesting it may require less frequent dosing in vivo. |
| Ames Test (Mutagenicity) | Induction of mutations in bacteria. | A standard preliminary screen for genotoxicity. | Both candidates are non-mutagenic. |
A crucial in vitro experiment to assess the anti-proliferative effects of our hypothetical anticancer drug candidates would be the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Candidate A and Candidate B in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the drug candidates. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each candidate.
Phase 2: In Vivo Evaluation
Following promising in vitro results, the investigation moves to animal models to understand the drug's behavior in a complex biological system. The choice of animal model is critical and should be relevant to the human disease being studied.[3]
Key Experiments and Comparative Data Points:
| Experiment | Parameter Measured | Rationale for Comparison | Hypothetical Favorable Outcome |
| Pharmacokinetics (PK) Studies | Cmax, Tmax, AUC, half-life, bioavailability | To understand the ADME profile of each candidate in an animal model. | Candidate A demonstrates higher oral bioavailability and a longer half-life, suggesting a more favorable dosing regimen. |
| Efficacy Studies in Disease Models | Tumor growth inhibition in a xenograft mouse model; improvement in cognitive function in a mouse model of Alzheimer's disease. | To assess the therapeutic potential of the drug candidates in a living organism. | Candidate A shows statistically significant tumor regression at a well-tolerated dose, while Candidate B only slows tumor growth. |
| Toxicology Studies (Acute and Repeated Dose) | Maximum Tolerated Dose (MTD), No Observed Adverse Effect Level (NOAEL), organ-specific toxicities. | To evaluate the safety profile and identify potential target organs for toxicity. | Candidate A has a higher MTD and NOAEL than Candidate B, indicating a wider therapeutic window. |
To compare the in vivo anti-cancer efficacy of Candidate A and B, a xenograft study in immunodeficient mice would be conducted.
Caption: Workflow for a comparative in vivo xenograft study.
The Path Forward: Structure-Activity Relationship and Lead Optimization
The data gathered from these preclinical studies would be crucial for establishing a Structure-Activity Relationship (SAR). For instance, if Candidate A, which has a specific chemical modification compared to Candidate B, consistently performs better, this provides a rationale for synthesizing further derivatives with similar modifications to optimize for even better properties. This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry and lead optimization.
Conclusion
While a direct comparison of preclinical this compound-based drug candidates is not currently possible due to a lack of public data, the framework outlined in this guide provides a clear and scientifically grounded pathway for their evaluation. The success of any novel therapeutic hinges on a meticulously executed preclinical validation program that rigorously assesses both efficacy and safety. For researchers working with the aminophenylsulfonamide scaffold, the principles and experimental protocols described herein offer a blueprint for advancing their discoveries toward clinical reality. As new research emerges, we hope to be able to provide a more concrete comparative analysis in the future.
References
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
- U.S. Food and Drug Administration.
- AMS Biotechnology (Europe) Ltd. (2023).
- Liveon Biolabs.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]
- BioSpace. (2024). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]
- Charles River Labor
- NIH's SEED. Regulatory Knowledge Guide for Small Molecules. [Link]
- Allucent. Toxicokinetics vs. Pharmacokinetics: Key Differences. [Link]
Sources
Safety Operating Guide
Mastering the Safe Handling of N'-(3-Aminophenyl)-N,N-dimethylsulfamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of N'-(3-Aminophenyl)-N,N-dimethylsulfamide (CAS No. 57947-00-9), a compound that, while valuable in research, requires meticulous safety protocols. This document moves beyond a simple checklist, offering a procedural and educational framework to build a culture of safety and confidence in your laboratory.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on available safety data, this compound is classified with the following hazards:
-
GHS07 Pictogram: Indicates that the substance may cause less serious health effects.[1]
-
H302: Harmful if swallowed: Acute oral toxicity.[1]
-
H317: May cause an allergic skin reaction: Can lead to skin sensitization upon contact.[1]
Furthermore, the structurally related compound N,N-Dimethylsulfamide is known to cause skin, eye, and respiratory irritation.[2] Given the presence of the aromatic amine functional group, it is prudent to handle this compound with the assumption that it may also possess these irritant properties.
Primary Exposure Routes:
-
Ingestion: Swallowing the substance can be harmful.
-
Skin Contact: Can lead to skin irritation and allergic reactions.
-
Inhalation: As a solid, inhalation of dust particles may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Fully buttoned laboratory coat | Work in a certified chemical fume hood |
| Dissolving in Solvent | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Fully buttoned laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves (double-gloved recommended) | Fully buttoned laboratory coat | Work in a certified chemical fume hood |
| Large-Scale Operations | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with appropriate cartridges may be necessary based on risk assessment |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement. However, when handling solutions or during procedures with a risk of splashing, chemical splash goggles are essential. For larger-scale operations, a face shield worn over goggles provides an additional layer of protection for the entire face.[3][4]
-
Hand Protection: Due to the risk of skin irritation and sensitization, chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against a variety of chemicals.[5] Double-gloving is a best practice that provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard, fully-buttoned laboratory coat protects the skin and personal clothing from accidental spills. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles. If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator with appropriate particulate filters should be used. A risk assessment should be conducted to determine the specific type of respiratory protection required.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
The PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Caption: The correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.
Handling Protocol for this compound
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, including spatulas, weigh boats, and containers.
-
Prepare a designated waste container for contaminated materials.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If dissolving, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly after use.
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated waste in the designated hazardous waste container.
-
Follow the correct doffing procedure for your PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Use a chemical spill kit to absorb the material.
-
Place all contaminated absorbent materials and any broken glassware into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Solid Waste:
-
Collect any unused solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated items such as gloves, weigh boats, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Do not pour any solutions containing this compound down the drain.
-
-
General Guidance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Caption: A logical workflow for the proper segregation and disposal of waste generated from handling this compound.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- PubChem. (n.d.). N,N-Dimethylsulfamide.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- PubChem. (n.d.). Sulfamide, N,N-dimethyl-N'-phenyl-.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Penta. (2024, November 28). Safety Data Sheet - N,N-Dimethylaniline.
Sources
- 1. N -(3-Aminophenyl)-N,N-dimethylsulfamide DiscoveryCPR 57947-00-9 [sigmaaldrich.com]
- 2. N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. hsa.ie [hsa.ie]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
